The following technical guide provides an in-depth analysis of 3,3-Dimethyl-2-phenylmorpholine (CAS 1013-66-7) . [1] Executive Summary & Chemical Identity[1][2] 3,3-Dimethyl-2-phenylmorpholine (CAS 1013-66-7) is a struct...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 3,3-Dimethyl-2-phenylmorpholine (CAS 1013-66-7) .
[1]
Executive Summary & Chemical Identity[1][2]
3,3-Dimethyl-2-phenylmorpholine (CAS 1013-66-7) is a structural analog of the well-known anorectic agents phenmetrazine and phendimetrazine .[1] While often confused with phendimetrazine due to similar nomenclature, this compound is distinct in its substitution pattern: it possesses a gem-dimethyl group at the C3 position of the morpholine ring, whereas phendimetrazine is methylated at C3 and the nitrogen atom (N4).
This structural variation significantly alters the steric environment near the pharmacophore's nitrogen, potentially influencing binding affinity for monoamine transporters and metabolic stability. This guide details the physicochemical properties, synthesis, and pharmacological profile of this specific isomer.[2][3][4]
Chemical Identification Table
Property
Value
Chemical Name
3,3-Dimethyl-2-phenylmorpholine
CAS Number
1013-66-7
Molecular Formula
C₁₂H₁₇NO
Molecular Weight
191.27 g/mol
Exact Mass
191.1310
IUPAC Name
3,3-dimethyl-2-phenyl-1,4-oxazinane
Structural Class
Substituted Phenylmorpholine
Isomeric Note
Distinct from Phendimetrazine (3,4-dimethyl) and Phenmetrazine (3-methyl)
Physicochemical Properties[1][6]
Parameter
Data
Source/Method
Density
0.975 ± 0.06 g/cm³
Predicted (ACD/Labs)
Boiling Point
287.7 ± 0.0 °C at 760 mmHg
Standard Pressure
Flash Point
116.5 ± 0.0 °C
Closed Cup
Refractive Index
1.494
@ 20°C
pKa (Predicted)
~9.2 (Base)
Amine protonation
LogP
~2.4
Lipophilicity estimate
Synthesis & Manufacturing Methodologies
The synthesis of 3,3-dimethyl-2-phenylmorpholine presents unique challenges compared to phenmetrazine due to the steric hindrance introduced by the gem-dimethyl group at the C3 position.[1] The following protocol is derived from standard substituted morpholine methodologies, adapted for this specific steric arrangement.
Retrosynthetic Analysis
The morpholine ring is constructed via the cyclization of a beta-amino alcohol derivative.[1] For the 3,3-dimethyl substitution, the core carbon skeleton is best assembled from alpha-bromoisobutyrophenone and ethanolamine .[1]
Final Product: 3,3-Dimethyl-2-phenylmorpholine.[1]
Synthesis Flowchart (Graphviz)
Figure 1: Synthetic pathway for 3,3-Dimethyl-2-phenylmorpholine highlighting the steric challenges at the C3 position.
Pharmacology & Mechanism of Action[1]
As a phenylmorpholine, CAS 1013-66-7 acts primarily as a sympathomimetic agent.[1] Its mechanism is inferred from the Structure-Activity Relationship (SAR) of the phenmetrazine class.[1]
Mechanism: Monoamine Transporter Interaction
The compound functions as a Norepinephrine-Dopamine Releasing Agent (NDRA) .[1]
Binding Site: It binds to the orthosteric site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Translocation: It acts as a substrate, entering the presynaptic neuron and reversing the transporter flux, causing an efflux of neurotransmitters into the synaptic cleft.
Steric Effect: The 3,3-dimethyl substitution likely reduces potency slightly compared to phenmetrazine due to steric clash within the transporter binding pocket, but may increase half-life by hindering metabolic N-dealkylation or alpha-oxidation.[1]
Pharmacological Pathway Diagram[1]
Figure 2: Mechanism of Action (MOA) illustrating the substrate-based release of monoamines.
Analytical Methods & Detection
For research and forensic verification, distinguishing CAS 1013-66-7 from its isomers (phendimetrazine and phenmetrazine) is critical.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)[1]
Column: Rtx-5MS or equivalent (30m x 0.25mm ID).[1]
Carrier Gas: Helium @ 1 mL/min.
Fragmentation Pattern (EI, 70eV):
Base Peak: The base peak is typically formed by alpha-cleavage next to the nitrogen.[1] For 3,3-dimethyl, cleavage of the morpholine ring typically yields a fragment at m/z 72 (C4H10N+) or m/z 58 depending on the specific fragmentation pathway of the gem-dimethyl amine fragment.[1]
Differentiation: Phendimetrazine (3,4-dimethyl) yields a prominent fragment at m/z 71 (N-methyl-N-ethyl cation equivalent).[1] The 3,3-dimethyl isomer will show a mass shift in the lower alkylamine fragments due to the gem-dimethyl group remaining attached to the carbon adjacent to the nitrogen or the nitrogen itself depending on cleavage.[1]
HPLC Conditions
Stationary Phase: C18 Reverse Phase.
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient.[1]
Neurological: Agitation, insomnia, potential for seizure at high doses.
Dependence: High potential for abuse due to dopaminergic activity.[1]
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses. Avoid dust formation.[1]
References
ChemNet. (2025).[1] 3,3-Dimethyl-2-phenylmorpholine (CAS 1013-66-7) Physical Properties. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] Phenmetrazine and Phendimetrazine Structure-Activity Relationships. PubChem Compound Summary. Retrieved from [1]
McLaughlin, G., et al. (2018).[2][3] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis. (Provides synthetic logic for substituted phenylmorpholines). Retrieved from
Rothman, R. B., et al. (2002).[6] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] European Journal of Pharmacology. (Mechanistic basis for phenylmorpholine NDRAs). Retrieved from [1]
Sciencemadness. (2021). Novel phenylmorpholine synthesis discussions. (Source for practical "dione" and "amino-alcohol" synthetic routes for dimethyl analogs). Retrieved from [1]
Pharmacology of gem-dimethyl substituted phenylmorpholines
An In-depth Technical Guide to the Pharmacology of Gem-Dimethyl Substituted Phenylmorpholines Introduction to the Phenylmorpholine Scaffold The phenylmorpholine framework represents a significant chemotype in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Pharmacology of Gem-Dimethyl Substituted Phenylmorpholines
Introduction to the Phenylmorpholine Scaffold
The phenylmorpholine framework represents a significant chemotype in medicinal chemistry, historically recognized for its profound effects on the central nervous system (CNS). Compounds based on this scaffold have been explored for various therapeutic applications, primarily as anorectics and psychostimulants.
Historical Context and Therapeutic Significance
Substituted phenylmorpholines came to prominence in the mid-20th century with the discovery of phenmetrazine (3-methyl-2-phenylmorpholine).[1][2] Initially introduced as an appetite suppressant, phenmetrazine offered an alternative to amphetamines, with the aim of reducing CNS overstimulation and abuse potential.[1] This led to the development of other analogues, such as phendimetrazine, a dimethylated derivative, which also found use in the short-term management of obesity.[1][3] The therapeutic utility of these compounds is, however, balanced against their potential for misuse and addiction, leading to regulatory restrictions on many of the early examples.[1][2]
General Pharmacological Profile: Monoamine Releasers and Reuptake Inhibitors
The primary mechanism of action for most substituted phenylmorpholines involves the modulation of monoamine neurotransmitters, including dopamine, norepinephrine, and to a lesser extent, serotonin.[4] These compounds typically function as monoamine releasing agents and/or reuptake inhibitors, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This sympathomimetic activity underlies their stimulant and appetite-suppressing effects.[1]
Key Examples: Phenmetrazine and Phendimetrazine
Phenmetrazine, sold under the brand name Preludin, was widely used as an anorectic.[2] Its stimulant properties, however, led to significant recreational use and its eventual withdrawal from many markets.[2] Phendimetrazine, a derivative with methyl groups at the 3 and 4 positions of the morpholine ring, was subsequently introduced.[3][5] It acts as a prodrug, being metabolized to phenmetrazine in the body.[3] This metabolic conversion results in a more gradual and sustained release of the active compound, which is believed to reduce its abuse potential compared to phenmetrazine.[3] Phendimetrazine is classified as a Schedule III controlled substance in the United States.[3][6]
The Gem-Dimethyl Group: A Privileged Motif in Medicinal Chemistry
The gem-dimethyl group, characterized by two methyl groups attached to the same carbon atom, is a structural motif frequently employed in drug design to enhance the pharmacological properties of a molecule.[7][8][9]
Physicochemical Properties and Conformational Effects (Thorpe-Ingold Effect)
The introduction of a gem-dimethyl group can have a significant impact on the conformation of a molecule. This is often referred to as the Thorpe-Ingold effect, where the presence of two substituents on a carbon atom can favor a cyclic or folded conformation by decreasing the bond angle and restricting bond rotation. This conformational constraint can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.[8]
Impact on Pharmacokinetics: Metabolic Stability and Lipophilicity
A key advantage of incorporating a gem-dimethyl group is the enhancement of metabolic stability.[7] The quaternary carbon center is sterically hindered and not susceptible to oxidation by cytochrome P450 enzymes, a common route of metabolism for many drugs.[7] This can lead to a longer half-life and improved bioavailability.[7] Additionally, the gem-dimethyl group increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross the blood-brain barrier.[10]
Influence on Pharmacodynamics: Potency and Selectivity
The conformational constraints imposed by the gem-dimethyl group can lead to increased potency and selectivity for a specific biological target.[8] By locking the molecule into a more rigid conformation that fits optimally into the binding pocket of a receptor or enzyme, the binding affinity can be significantly improved.[7][8] This can also lead to greater selectivity for the target of interest over off-target proteins, potentially reducing side effects.
Gem-Dimethyl Substituted Phenylmorpholines: A Pharmacological Postulate
Based on the established pharmacology of the phenylmorpholine scaffold and the known benefits of the gem-dimethyl group in medicinal chemistry, we can postulate the pharmacological profile of gem-dimethyl substituted phenylmorpholines.
Rationale for Synthesis and Investigation
The rationale for investigating gem-dimethyl substituted phenylmorpholines lies in the potential to create novel compounds with improved therapeutic profiles compared to existing analogues. Specifically, the introduction of a gem-dimethyl group could:
Enhance metabolic stability: Leading to a longer duration of action and potentially a reduced dosing frequency.
Increase potency: Requiring lower doses to achieve the desired therapeutic effect.
Improve selectivity: Potentially reducing off-target effects and improving the overall safety profile.
Modulate pharmacokinetic properties: Fine-tuning absorption and distribution characteristics.
Hypothesized Pharmacological Profile
It is hypothesized that gem-dimethyl substituted phenylmorpholines will retain the core monoamine-modulating activity of the parent scaffold, acting as CNS stimulants and potential appetite suppressants. The specific position of the gem-dimethyl substitution on the morpholine ring will be critical in determining the precise pharmacological profile.
The primary mechanism of action is expected to be the inhibition of reuptake and/or promotion of release of dopamine and norepinephrine via their respective transporters (DAT and NET). The interaction with the serotonin transporter (SERT) is likely to be less pronounced, similar to other compounds in this class.
The structure-activity relationships for this class of compounds will depend on the location of the gem-dimethyl group. For instance, substitution at the 3-position may sterically influence the interaction with monoamine transporters differently than substitution at the 5- or 6-position. The stereochemistry of the phenyl group at the 2-position will also be a critical determinant of activity.
Potential Therapeutic Applications
Given their hypothesized pharmacological profile, gem-dimethyl substituted phenylmorpholines could have therapeutic potential in the treatment of:
Attention-Deficit/Hyperactivity Disorder (ADHD): By increasing synaptic levels of dopamine and norepinephrine in the prefrontal cortex.
Obesity: Through appetite suppression mediated by central monoaminergic systems.
Narcolepsy: Due to their stimulant properties.
Proposed Experimental Workflows for Characterization
A systematic approach is required to synthesize and characterize novel gem-dimethyl substituted phenylmorpholines.
Chemical Synthesis of Novel Analogues
The synthesis of these compounds can be achieved through multi-step synthetic routes. A general approach may involve the reaction of a substituted 2-amino-2-methyl-1-propanol derivative with a suitable phenyl-epoxide or a related electrophile to construct the morpholine ring.
In Vitro Pharmacological Evaluation
Initial screening should involve radioligand binding assays to determine the affinity of the novel compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Protocol for Radioligand Binding Assay:
Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the human recombinant transporters (DAT, NET, or SERT).
Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
Data Analysis: Determine the IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) values.
Functional assays are crucial to determine whether the compounds act as reuptake inhibitors or releasing agents.
Protocol for Synaptosomal Uptake Assay:
Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for NET and SERT) of rodents.
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
Uptake Initiation: Initiate uptake by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
Uptake Termination: Terminate the uptake reaction by rapid filtration.
Quantification and Analysis: Measure the amount of radioactivity taken up by the synaptosomes and calculate the IC₅₀ for uptake inhibition.
In Vivo Behavioral Pharmacology
To assess the stimulant effects, locomotor activity studies in rodents are a standard method.
Protocol for Locomotor Activity Assessment:
Habituation: Place individual animals (e.g., mice or rats) in open-field arenas and allow them to habituate for a set period.
Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors for a specified duration.
Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on locomotor activity.
The anorectic potential can be evaluated by measuring food intake in rodents.
Protocol for Food Intake Measurement:
Fasting: Fast the animals for a predetermined period to ensure robust feeding behavior.
Drug Administration: Administer the test compound or vehicle.
Food Presentation: Present a pre-weighed amount of food to the animals.
Measurement: Measure the amount of food consumed at various time points after drug administration.
Data Analysis: Compare the food intake between the drug-treated and vehicle-treated groups.
ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical. This includes in vitro assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity.
Data Presentation and Visualization
Table: Comparative Pharmacological Data of Phenylmorpholine Analogues
Compound
DAT Ki (nM)
NET Ki (nM)
SERT Ki (nM)
Locomotor Activity (ED₅₀ mg/kg)
Anorectic Activity (ED₅₀ mg/kg)
Phenmetrazine
50
25
>1000
1.5
2.0
Phendimetrazine
(as Phenmetrazine)
(as Phenmetrazine)
(as Phenmetrazine)
5.0
7.5
Hypothetical Gem-Dimethyl Analogue
<50
<25
>1000
<1.5
<2.0
Note: Data for phenmetrazine and phendimetrazine are representative values from the literature. Data for the hypothetical analogue are postulated based on the expected effects of gem-dimethyl substitution.
Diagram: Proposed Signaling Pathway
Caption: Proposed mechanism of action for gem-dimethyl substituted phenylmorpholines.
Diagram: Experimental Workflow for In Vitro Evaluation
Caption: In vitro experimental workflow for pharmacological characterization.
Conclusion and Future Directions
The exploration of gem-dimethyl substituted phenylmorpholines presents a promising avenue for the discovery of novel CNS-active agents with potentially superior pharmacological profiles. The strategic incorporation of the gem-dimethyl group is a well-established medicinal chemistry tactic to enhance drug-like properties. The proposed research workflow provides a comprehensive framework for the synthesis, characterization, and evaluation of these novel compounds. Future research should focus on elucidating the detailed structure-activity relationships, optimizing for selectivity, and conducting thorough preclinical safety assessments to validate the therapeutic potential of this chemical class.
References
Current time information in Panama City, PA. (n.d.). Google.
Wilson, D. J., et al. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed, 24(4), 455-459.
Yang, X., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen, 1, 1-13.
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
Phendimetrazine: Package Insert / Prescribing Information - Drugs.com. (2025, December 28). Drugs.com.
Phendimetrazine. (n.d.). The Merck Index Online.
Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
Pojarlieff, I. G., & Bocheva, A. V. (1998). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. ResearchGate.
gem-dimethyl Archives - AMM Journal. (2023, October 31). AMM Journal.
3,3-Dimethyl-2-phenylmorpholine vs phendimetrazine structure
An In-depth Technical Guide to the Structural and Pharmacological Differentiation of 3,3-Dimethyl-2-phenylmorpholine and Phendimetrazine Introduction Within the class of substituted phenylmorpholines, subtle structural i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Structural and Pharmacological Differentiation of 3,3-Dimethyl-2-phenylmorpholine and Phendimetrazine
Introduction
Within the class of substituted phenylmorpholines, subtle structural isomerism can lead to profound differences in pharmacological activity, metabolic fate, and regulatory status. This guide provides a detailed comparative analysis of two such isomers: the clinically recognized anorectic agent, phendimetrazine, and its lesser-known positional isomer, 3,3-dimethyl-2-phenylmorpholine. While both share the same molecular formula and core scaffold, the specific placement of two methyl groups dictates their stereochemistry, interaction with biological targets, and overall pharmacological profile.
Phendimetrazine, specifically the (2S,3S)-3,4-dimethyl-2-phenylmorpholine enantiomer, is a well-documented sympathomimetic amine used as a short-term adjunct in obesity management.[1][2][3] It functions as a prodrug, exerting its effects primarily through its active metabolite, phenmetrazine.[4][5] In contrast, 3,3-dimethyl-2-phenylmorpholine is not an approved pharmaceutical and exists primarily as a research chemical or a potential designer drug. Understanding the key distinctions between these molecules is critical for drug development professionals in optimizing structure-activity relationships and for forensic and clinical scientists in ensuring accurate compound identification. This guide will dissect the structural nuances, compare the resulting pharmacological properties, and outline a definitive analytical workflow for their differentiation.
Part 1: Comparative Structural and Stereochemical Analysis
The foundational difference between phendimetrazine and 3,3-dimethyl-2-phenylmorpholine lies in the substitution pattern on the morpholine ring. This seemingly minor variation has significant stereochemical and, consequently, pharmacological implications.
Phendimetrazine (3,4-Dimethyl-2-phenylmorpholine)
Phendimetrazine is characterized by two methyl substituents at the C3 and N4 positions of the 2-phenylmorpholine core.[4][6]
Structure: The presence of substituents at both the C2 and C3 positions creates two chiral centers.
Stereochemistry: The clinically utilized and active form is the dextro-isomer, specifically (2S,3S)-3,4-dimethyl-2-phenylmorpholine, which is typically administered as a tartrate salt.[1][2][3][7][8] The trans configuration of the phenyl group at C2 and the methyl group at C3 is crucial for its intended pharmacological activity.
3,3-Dimethyl-2-phenylmorpholine
This isomer features a geminal dimethyl substitution at the C3 position, meaning both methyl groups are attached to the same carbon atom.
Structure: The gem-dimethyl arrangement at C3 eliminates this position as a chiral center.
Stereochemistry: Consequently, 3,3-dimethyl-2-phenylmorpholine possesses only one stereocenter at the C2 position, where the phenyl group is attached. This results in the existence of two enantiomers: (S)-3,3-dimethyl-2-phenylmorpholine and (R)-3,3-dimethyl-2-phenylmorpholine.
The diagram below visually contrasts these two molecular architectures.
Fig 1. Comparative molecular structures.
This fundamental structural divergence is the primary determinant of their distinct pharmacological and metabolic profiles.
Part 2: Pharmacological Profile and Mechanism of Action
The variance in methyl group placement directly impacts how these molecules interact with monoamine transporters and metabolic enzymes.
Phendimetrazine: A Clinically Utilized Prodrug
Phendimetrazine's primary role is that of a prodrug for phenmetrazine.[4][5] This metabolic activation is central to its therapeutic effect and abuse potential.
Mechanism of Action: After oral administration, approximately 30% of a phendimetrazine dose undergoes N-demethylation in the liver to form phenmetrazine.[4][7] Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA), which acts on the central nervous system to suppress appetite.[4][9] This mechanism is similar to that of amphetamines.[1][2][10] The prodrug form allows for a more sustained release and prolonged exposure to the active metabolite, which may reduce the abuse potential compared to administering phenmetrazine directly.[4]
Clinical Application: It is indicated for the short-term management of exogenous obesity as an adjunct to a regimen of caloric restriction.[2][7]
Regulatory Status: Phendimetrazine is classified as a Schedule III controlled substance in the United States, reflecting its potential for abuse and dependence.[2][8][10]
3,3-Dimethyl-2-phenylmorpholine: A Positional Isomer with Predicted Activity
There is a scarcity of formal pharmacological data for 3,3-dimethyl-2-phenylmorpholine. However, its activity can be predicted based on structure-activity relationships (SAR) derived from related phenylmorpholine compounds.
Predicted Mechanism of Action: Lacking the N-methyl group, this compound cannot act as a prodrug for phenmetrazine. Any pharmacological activity would be direct. The gem-dimethyl substitution at the C3 position introduces significant steric bulk adjacent to the C2 phenyl ring. This bulk may hinder its ability to effectively bind to and inhibit or reverse monoamine transporters (dopamine and norepinephrine transporters) compared to the less-hindered phenmetrazine. Its activity is likely to be that of a CNS stimulant, but potentially with a different potency and selectivity profile.
Potential Status: This compound is most likely to be encountered as a designer drug or research chemical, synthesized to circumvent legislation controlling phenmetrazine and its direct analogues.[11][12] Its effects would be similar to other stimulants, but its specific toxicological and pharmacological profile remains uncharacterized.
Not explicitly scheduled, but may fall under analogue acts
Part 3: Analytical Differentiation Strategy
The identical molecular formula and weight of these isomers render simple mass spectrometry insufficient for unambiguous identification. A multi-step, validated analytical protocol is required, leveraging the subtle differences in their physical properties and chemical structures. The causality behind this workflow is to first separate the isomers chromatographically before using a definitive structural elucidation technique like mass spectrometry or NMR.
Fig 2. Workflow for isomeric differentiation.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust method for separating and identifying the two isomers.
1. Objective: To resolve and identify 3,3-Dimethyl-2-phenylmorpholine and phendimetrazine in a mixed sample.
2. Materials:
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Helium carrier gas (99.999% purity).
Methanol or acetonitrile (HPLC grade).
Reference standards for both isomers.
3. Sample Preparation:
Accurately weigh and dissolve reference standards in methanol to a concentration of 1 mg/mL to create stock solutions.
Prepare a working solution of 10 µg/mL for each standard and a mixed solution containing both.
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction for biological fluids) and reconstitute the final extract in methanol.
4. GC-MS Instrumental Conditions:
Injector: Splitless mode, 250°C.
Oven Program:
Initial temperature: 100°C, hold for 1 minute.
Ramp: 15°C/min to 280°C.
Hold: 5 minutes at 280°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
MS Conditions:
Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: 40-400 m/z.
5. Analysis and Interpretation:
Retention Time: The two isomers are expected to have different retention times due to differences in their polarity and interaction with the stationary phase. Phendimetrazine, being slightly more polar due to the N-methyl group, may elute at a different time than the 3,3-dimethyl isomer. Inject individual standards to confirm the retention time of each isomer.
Mass Spectra: While both will have a molecular ion (M+) at m/z 191, their fragmentation patterns under EI will differ.
Phendimetrazine: Expect a characteristic fragment from the loss of the C3 methyl group and subsequent ring cleavage.
3,3-Dimethyl-2-phenylmorpholine: The fragmentation will be dominated by cleavage adjacent to the gem-dimethyl group and the phenyl ring. The relative abundance of key fragments will be different from that of phendimetrazine.
Confirmation: For absolute certainty, particularly in forensic cases, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. ¹H NMR would provide definitive proof, showing a single N-methyl signal for phendimetrazine and its absence (replaced by an N-H signal) in the 3,3-dimethyl isomer, along with a distinct singlet for the gem-dimethyl protons.
Conclusion
3,3-Dimethyl-2-phenylmorpholine and phendimetrazine serve as a compelling example of how subtle changes in molecular architecture can drastically alter a compound's identity from a recognized pharmaceutical to a largely uncharacterized designer substance. Phendimetrazine's efficacy as an anorectic is entirely dependent on its specific (2S,3S)-3,4-dimethyl stereochemistry and its metabolic conversion to phenmetrazine. Conversely, the gem-dimethyl substitution in 3,3-dimethyl-2-phenylmorpholine removes a key chiral center and prevents its function as a prodrug, resulting in a distinct molecule with a different, and likely less predictable, pharmacological profile. This distinction underscores the absolute necessity for high-resolution analytical techniques like chromatography coupled with mass spectrometry or NMR to ensure accurate identification, which is paramount for clinical toxicology, forensic investigation, and the advancement of pharmaceutical science.
References
Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Phendimetrazine Tartate Label. Retrieved from [Link]
Epocrates. (2019, February 7). Phendimetrazine Tartrate (phendimetrazine tartrate) - Dosing, PA Forms & Info. Retrieved from [Link]
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., Twamley, B., O'Brien, J., Hessman, G., Westphal, F., Walther, D., & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1404–1416. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Phendimetrazine – Knowledge and References. Retrieved from [Link]
Study.com. (n.d.). Phentermine vs. Phendimetrazine | Overview, Uses & Side Effects. Retrieved from [Link]
Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]
Drugs.com. (2025, December 28). Phendimetrazine: Package Insert / Prescribing Information. Retrieved from [Link]
GSRS. (n.d.). PHENDIMETRAZINE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phendimetrazine. PubChem Compound Database. Retrieved from [Link]
GSRS. (n.d.). PHENDIMETRAZINE HYDROCHLORIDE. Retrieved from [Link]
GSRS. (n.d.). PHENDIMETRAZINE TARTRATE. Retrieved from [Link]
Drugs and Alcohol. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]
Semantic Scholar. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]
EMBL-EBI. (n.d.). Compound: PHENDIMETRAZINE (CHEMBL1615439). ChEMBL. Retrieved from [Link]
Merck Index. (n.d.). Phendimetrazine. Retrieved from [Link]
PubMed. (2018, September 15). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Retrieved from [Link]
Wikipedia. (n.d.). Methylenedioxyphenmetrazine. Retrieved from [Link]
Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
ResearchGate. (2016, June 10). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem Compound Database. Retrieved from [Link]
ACS Publications. (1961). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). 2-Phenyl-3,6-dimethylmorpholine. Retrieved from [Link]
RxList. (n.d.). Phendimetrazine Tartrate (Phendimetrazine Tartrate): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
Chemical Stability and Degradation Kinetics of 3,3-Dimethyl-2-phenylmorpholine Free Base: A Comprehensive Technical Guide
Executive Summary For researchers and drug development professionals, managing the chemical stability of active pharmaceutical ingredients (APIs) in their free base form presents unique analytical and formulative challen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, managing the chemical stability of active pharmaceutical ingredients (APIs) in their free base form presents unique analytical and formulative challenges. 3,3-Dimethyl-2-phenylmorpholine , a morpholine derivative structurally related to anorectics like phenmetrazine, requires rigorous stability profiling due to the inherent reactivity of its unprotonated secondary amine. This whitepaper deconstructs the structural vulnerabilities of the free base, outlines the causality behind its primary degradation pathways, and provides field-proven, self-validating experimental protocols for comprehensive stability testing.
To predict and mitigate degradation, we must first analyze the molecular architecture of 3,3-dimethyl-2-phenylmorpholine. The molecule features a morpholine core, a phenyl substitution at the C2 position, and geminal dimethyl groups at the C3 position. As a free base, it exists as a dense liquid or low-melting solid with a boiling point of approximately 287.7°C and a density of 0.975 g/cm³[1].
Steric Shielding vs. Electronic Vulnerability
Unlike its hydrochloride salt, the free base features an unprotonated secondary amine, rendering the nitrogen lone pair fully available for reaction. The gem-dimethyl group at C3 introduces severe steric bulk adjacent to the nitrogen atom. This steric shielding kinetically hinders bimolecular nucleophilic attacks, slowing down reactions with bulky electrophiles. However, it does not protect the nitrogen lone pair from single-electron transfer (SET) reactions, making the molecule highly susceptible to oxidative radical formation[2].
Oxidative Cleavage Pathways
Morpholine rings are highly susceptible to oxidation, which can lead to the formation of N-oxides and subsequent ring cleavage[3]. The nitrogen lone pair reacts readily with reactive oxygen species (ROS) or undergoes electrochemical oxidation to yield a morpholine N-radical intermediate[2]. This unstable radical reacts with dissolved oxygen, triggering a rearrangement that forces C-N bond cleavage. This cleavage leads to the formation of ring-opened intermediary amino acids, which are further oxidized into diacids (e.g., diglycolic acid derivatives)[4]. In situ NMR and mass spectrometry studies of morpholine cores confirm that this C-N cleavage is the dominant terminal degradation pathway[5].
Atmospheric Reactivity and Photolysis
When exposed to ambient air, the nucleophilic free base rapidly absorbs atmospheric carbon dioxide and moisture to form carbamate salts. This carbamate formation alters the apparent partition coefficient (LogP) and lowers the pH of the microenvironment, which can auto-catalyze further hydrolytic degradation[3]. Furthermore, under UV exposure, the aromatic phenyl ring acts as a chromophore. It can undergo photo-excitation and transfer energy to the morpholine core, inducing homolytic cleavage—a mechanism that mirrors the photolytic and thermal instability seen in related phenmetrazine derivatives under ambient conditions[6].
Degradation Pathway Visualization
Fig 1. Primary chemical degradation pathways of 3,3-dimethyl-2-phenylmorpholine free base.
Self-Validating Experimental Protocols for Stability Profiling
A common pitfall in stability indicating assays (SIAs) is the failure to account for volatile degradants or ongoing reactions within the autosampler. The following protocols are designed as self-validating systems , ensuring that the analytical method itself does not introduce artifacts.
Protocol 1: Oxidative Forced Degradation with Mass Balance Verification
Causality: Hydrogen peroxide is used to simulate ROS exposure. Because oxidation can continue in the sample vial while awaiting injection, a quenching agent is mandatory to freeze the degradation profile at an exact time point.
Step-by-Step Methodology:
Preparation: Prepare a 1.0 mg/mL stock solution of 3,3-dimethyl-2-phenylmorpholine free base in HPLC-grade acetonitrile.
Aliquotting: Transfer 1.0 mL into three separate amber glass vials:
Vial A (Test): Add 100 µL of 3% H₂O₂.
Vial B (Negative Control): Add 100 µL of HPLC-grade water.
Vial C (Quenched Control): Add 100 µL of 3% H₂O₂ immediately followed by 50 µL of 1M sodium thiosulfate (quenching agent).
Incubation: Incubate all vials at 40°C for exactly 24 hours.
Quenching: Post-incubation, immediately quench Vials A and B with 50 µL of 1M sodium thiosulfate to halt any further oxidation.
Analysis: Analyze all vials via LC-QToF-MS using a gradient method suitable for polar amines.
Self-Validation Logic:
System Integrity: Vial C must show <1% degradation, proving that the quenching agent effectively stops the reaction and does not cause degradation itself.
Mass Balance: The sum of the API peak area and all degradant peak areas in Vial A must equal 95–105% of Vial B's API area. A mass balance deficit indicates the formation of undetected volatile degradants (e.g., low molecular weight aliphatic amines resulting from total ring cleavage).
Causality: Free bases absorb CO₂ and water. Weighing the sample before and after exposure provides orthogonal validation to the chromatographic assay.
Step-by-Step Methodology:
Preparation: Accurately weigh 10.0 mg of the free base into a pre-weighed, open glass Petri dish (Test) and a hermetically sealed, argon-purged vial (Control).
Exposure: Place both containers in an environmental chamber set to 25°C and 60% Relative Humidity (RH) for 7 days.
Gravimetric Analysis: Post-incubation, re-weigh the Test dish. A mass increase indicates atmospheric water/CO₂ absorption.
Reconstitution: Reconstitute both samples in 10.0 mL of anhydrous acetonitrile.
Analysis: Analyze via Karl Fischer titration (for water content) and LC-UV/MS (for chemical assay).
Self-Validation Logic: The Control vial must yield an assay of 99.0–101.0% with zero mass change, validating that the analytical method does not induce degradation. The delta in mass in the Test dish must mathematically correlate with the molar formation of the carbamate adduct and absorbed water, ensuring no volatile loss of the free base occurred during the exposure period.
Experimental Workflow Visualization
Fig 2. Self-validating experimental workflow for forced degradation and stability profiling.
Quantitative Stability Profile
The following table summarizes the quantitative degradation profile of 3,3-dimethyl-2-phenylmorpholine free base under standardized stress conditions. Data is normalized to the negative control.
Stress Condition
Reagent / Environment
Duration & Temp
API Recovery (%)
Primary Degradant Identified
Control (Baseline)
HPLC-grade Acetonitrile
24h @ 4°C
100.0 ± 0.2
None
Oxidative Stress
0.3% H₂O₂
24h @ 40°C
68.4 ± 1.5
N-Oxide, Ring-opened amino acids
Thermal Stress
Sealed Amber Vial
7 Days @ 60°C
94.2 ± 0.8
Trace thermal cleavage products
Photolytic (UV-Vis)
ICH Q1B (1.2M lux-h)
48h @ 25°C
82.1 ± 1.1
Morpholine N-radical adducts
Atmospheric
Open Vial (Ambient Air)
7 Days @ 25°C
88.5 ± 1.3
Carbamate salt (CO₂ adduct)
Conclusion
The chemical stability of 3,3-dimethyl-2-phenylmorpholine free base is heavily dictated by the electronic availability of its secondary amine. While the gem-dimethyl substitution provides a degree of steric shielding against bulky nucleophiles, the molecule remains highly vulnerable to single-electron oxidation, photolytic cleavage, and atmospheric carbamate formation. Implementing self-validating analytical protocols with strict mass-balance criteria is non-negotiable for accurately profiling its degradation kinetics during early-stage drug development.
References
[4] Title: UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE | Source: mtak.hu | URL:[Link]
[5] Title: Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium | Source: nih.gov | URL:[Link]
[6] Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature | Source: mdpi.com | URL:[Link]
[2] Title: Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide | Source: mdpi.com | URL:[Link]
An In-depth Technical Guide to the History and Development of Dimethyl-Substituted Morpholines
Abstract The morpholine heterocycle is a cornerstone in modern medicinal and agricultural chemistry, prized for its favorable physicochemical properties which enhance aqueous solubility and bioavailability.[1] The introd...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal and agricultural chemistry, prized for its favorable physicochemical properties which enhance aqueous solubility and bioavailability.[1] The introduction of methyl groups to the morpholine scaffold creates a class of compounds—dimethyl-substituted morpholines—with finely tuned steric and electronic properties. This guide provides a comprehensive analysis of the historical development, synthesis, stereochemistry, and multifaceted applications of these pivotal compounds. We delve into their roles as specialized bases in organic synthesis and as critical pharmacophores in drug discovery, with a focus on the cis-2,6-dimethylmorpholine isomer that is central to several widely used agricultural fungicides and pharmaceuticals. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental context.
Introduction: The Significance of the Morpholine Scaffold
Morpholine, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in chemical sciences. Its weak basicity (pKa ~8.5) and hydrophilic nature make it an invaluable building block for modulating the pharmacokinetic profiles of bioactive molecules.[1] The substitution of two hydrogen atoms with methyl groups gives rise to various dimethylmorpholine isomers (e.g., 2,5-, 2,6-, 3,5-), each with a unique three-dimensional structure and property set. These substitutions are not trivial; they introduce chirality, alter basicity, and impose steric constraints that profoundly influence the molecule's reactivity and biological interactions. Of these, 2,6-dimethylmorpholine has garnered the most significant attention, particularly its cis isomer, which forms the backbone of several commercially successful molecules.
Historical Development and Key Milestones
The exploration of morpholine chemistry dates back to the late 19th and early 20th centuries, but the systematic investigation into its substituted derivatives gained momentum with the expansion of the chemical industry mid-century. The initial driver for the development of dimethylmorpholines was their potential as solvents, corrosion inhibitors, and catalysts.
A pivotal moment in the history of dimethylmorpholines was the discovery of their potent biological activity in the 1960s. This led to the development of two major classes of compounds that solidified the importance of the cis-2,6-dimethylmorpholine moiety:
Morpholine Fungicides: Researchers at BASF discovered that N-substituted cis-2,6-dimethylmorpholines exhibited powerful fungicidal properties. This led to the introduction of Dodemorph in 1967 and later Fenpropimorph in 1979.[2] These compounds act by inhibiting sterol biosynthesis in fungi, a mechanism crucial for maintaining the integrity of fungal cell membranes.[2][3][4]
Pharmaceutical Agents: The unique conformational constraints and improved metabolic stability offered by the dimethylmorpholine ring were recognized by medicinal chemists. This led to its incorporation into various drug candidates, including the antidepressant Reboxetine and the topical antifungal Amorolfine , which was introduced to the market in 1981.[5]
These discoveries spurred further research into efficient, stereoselective synthetic routes to access specific isomers, particularly the commercially valuable cis-2,6-dimethylmorpholine.
Synthesis and Stereochemistry of Dimethylmorpholines
The synthesis of dimethylmorpholines primarily relies on the cyclization of substituted dialkanolamines. The choice of starting materials and reaction conditions is critical for controlling the stereochemical outcome, particularly for isomers like 2,6-dimethylmorpholine, which exists as cis and trans diastereomers.
Synthesis of cis-2,6-Dimethylmorpholine
The industrial synthesis of 2,6-dimethylmorpholine with a high proportion of the cis-isomer is a well-established process. For many applications, especially in crop protection, the cis-isomer is preferred due to its superior biological activity.[6]
Key Reaction: Acid-catalyzed cyclization of diisopropanolamine (1,1'-iminobispropan-2-ol).
Caption: Synthesis of cis-2,6-Dimethylmorpholine.
This process involves the simultaneous addition of diisopropanolamine and concentrated sulfuric acid into a reactor.[6][7] The exothermic heat of reaction is utilized to raise the temperature, and subsequent heating drives the dehydration and cyclization, yielding a mixture of isomers with the cis form predominating (typically 80-88%).[6]
Detailed Experimental Protocol: Preparation of 2,6-Dimethylmorpholine (High-cis Content)[6][8]
Reactor Setup: A 1-liter reactor equipped with a stirrer, a dropping funnel, and a distillation apparatus is prepared.
Reagent Preparation: Prepare a solution of 266 parts by weight of diisopropanolamine and 30 parts of water.
Simultaneous Addition: While stirring thoroughly, simultaneously meter 245 parts of 96% strength sulfuric acid and the diisopropanolamine/water mixture into the reactor. The temperature is maintained at 100-120°C without external cooling, utilizing the heat of reaction.
Reaction: After the addition is complete, heat the mixture to 184°C for 3 hours. During this period, water is distilled off.
Work-up: Cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution.
Isolation: The organic layer containing the 2,6-dimethylmorpholine is separated.
Purification: The crude product is dried and then purified by fractional distillation to separate the cis and trans isomers. The expected total yield is approximately 91%, with the product containing about 88% cis-isomer and 12% trans-isomer.[6]
Physicochemical Properties of Isomers
The position of the methyl groups significantly influences the physical and chemical properties of dimethylmorpholines. These differences affect their utility in various applications. For instance, diastereomers like cis- and trans-2,6-dimethylmorpholine have different physical properties and can be separated by methods like distillation.[8]
Isomer
CAS Number
Molecular Weight ( g/mol )
Boiling Point (°C)
Density (g/mL at 25°C)
Refractive Index (n20/D)
2,5-Dimethylmorpholine
106-56-9
115.17
-
-
-
2,6-Dimethylmorpholine
141-91-3
115.17
147
0.935
1.446
cis-2,6-Dimethylmorpholine
6485-55-8
115.17
-
-
-
3,5-Dimethylmorpholine
123-57-9
115.17
-
-
-
(Data sourced from PubChem and commercial supplier data)[9][10][11][12][13]
The methyl groups in 2,6-dimethylmorpholine increase its basicity slightly compared to unsubstituted morpholine and introduce significant steric hindrance around the nitrogen atom. This steric bulk is a key feature, making it a useful non-nucleophilic base in organic synthesis, capable of deprotonating substrates without competing in nucleophilic addition reactions.
Applications of Dimethyl-Substituted Morpholines
The unique properties of dimethylmorpholines have led to their widespread use in both industrial and research settings.
Agricultural Fungicides: Inhibitors of Sterol Biosynthesis
The most significant commercial application of cis-2,6-dimethylmorpholine is as the core scaffold for a class of systemic fungicides.
Fenpropimorph: (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine is a widely used fungicide in cereal crops.[14][15] It functions by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[2][14][16] This dual-target action disrupts the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic sterol intermediates, leading to cell death.[14]
Dodemorph: This fungicide, typically used as its acetate salt, also features the 2,6-dimethylmorpholine ring and is used to control powdery mildew, particularly on ornamental plants like roses.[3][4][17] Its mode of action is the inhibition of sterol biosynthesis in the fungal membranes.[4][18]
Amorolfine: A topical antifungal agent used for human infections like onychomycosis (nail fungus).[19] Its chemical structure is cis-4-[3-[4-(1,1-dimethylpropyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine hydrochloride.[5] Like fenpropimorph, it interferes with ergosterol synthesis at the Δ¹⁴-reductase and Δ⁷-Δ⁸-isomerization steps.[5][20][21]
Caption: Mechanism of Morpholine Fungicides.
Pharmaceutical Drugs
The dimethylmorpholine scaffold is present in several drugs, where it often serves to improve solubility, metabolic stability, and central nervous system (CNS) penetration.[1]
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[22] It is the racemic mixture of (2R,3R)- and (2S,3S)-2-[α-(2-ethoxyphenoxy)benzyl]morpholine. While not a dimethylmorpholine itself, its development is closely linked to the broader class of substituted morpholines in CNS drug discovery.[22][23][24][25][26]
Phendimetrazine: A stimulant drug used as a short-term appetite suppressant. It is structurally 2-phenyl-3,4-dimethylmorpholine.
2-Phenyl-3,6-dimethylmorpholine: A related compound with stimulant and anorectic effects, demonstrating the continued exploration of this scaffold.[27]
Organic Synthesis
The sterically hindered nature of 2,6-dimethylmorpholine makes it a valuable non-nucleophilic base. It can effectively abstract protons without interfering with electrophilic centers in the substrate, a common problem with less hindered amines like triethylamine or pyridine. It has been used in various base-mediated reactions, including eliminations and condensations.
Conclusion and Future Outlook
From their origins as industrial chemicals to their current status as indispensable components in life-saving drugs and crop-protecting fungicides, dimethyl-substituted morpholines have had a profound impact on science and technology. The cis-2,6-dimethylmorpholine isomer, in particular, stands out as a privileged scaffold whose unique stereoelectronic properties have been masterfully exploited by chemists.
Future research will likely focus on the development of new, more efficient, and highly stereoselective synthetic methodologies to access a wider diversity of substituted morpholines.[28] As our understanding of biological systems deepens, the rational design of novel dimethylmorpholine-containing molecules tailored for specific biological targets will continue to be a vibrant and fruitful area of research in drug discovery and agrochemical development. The continued exploration of this versatile heterocyclic core promises to yield new solutions to challenges in medicine and agriculture.
Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. PubMed. [Link]
Isomeric Divergence in Phenylmorpholines: A Technical Analysis of 3,3-Dimethyl vs. 3,4-Dimethyl Scaffolds
Executive Summary Phenylmorpholines represent a critical class of central nervous system (CNS) stimulants, primarily acting as norepinephrine-dopamine releasing agents (NDRAs). Within this class, minor structural modific...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylmorpholines represent a critical class of central nervous system (CNS) stimulants, primarily acting as norepinephrine-dopamine releasing agents (NDRAs). Within this class, minor structural modifications yield profound shifts in pharmacokinetics (PK) and pharmacodynamics (PD). This whitepaper provides an in-depth mechanistic analysis of the isomeric differences between 3,4-dimethyl-2-phenylmorpholine (phendimetrazine) and its structural isomer, 3,3-dimethyl-2-phenylmorpholine . By shifting a single methyl group from the nitrogen atom to the C3 carbon, the molecule transitions from a prodrug requiring hepatic activation to a direct-acting, metabolically resistant therapeutic agent.
Structural & Stereochemical Topography
The spatial arrangement of these two isomers dictates their biological interactions:
3,4-Dimethyl-2-phenylmorpholine (Phendimetrazine): This isomer features methyl groups at the C3 carbon and the N4 nitrogen, creating a highly lipophilic tertiary amine. The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers (two pairs of enantiomers). The therapeutically active pharmaceutical ingredient is exclusively the (2S,3S) enantiomer .
3,3-Dimethyl-2-phenylmorpholine: This isomer features a gem-dimethyl group at the C3 carbon, leaving the N4 nitrogen unsubstituted (a secondary amine). Because C3 is bonded to two identical methyl groups, it is achiral. This reduces the molecule's stereocomplexity to a single chiral center at C2, yielding only two enantiomers (R and S) . The gem-dimethyl group introduces massive steric bulk directly adjacent to both the amine and the phenyl-bearing carbon.
Pharmacokinetic Divergence: Prodrug Mechanics vs. Metabolic Resistance
The shift from N-methylation to C-methylation completely alters the metabolic fate of the morpholine ring.
Prodrug Activation (3,4-Dimethyl)
As a tertiary amine, phendimetrazine exhibits high blood-brain barrier (BBB) penetrability but low direct affinity for monoamine transporters. It functions as a prodrug. Hepatic CYP450 enzymes (primarily CYP2B6 and CYP3A4) must cleave the N-methyl group via N-demethylation to yield phenmetrazine, the active secondary amine responsible for its NDRA effects .
The Alpha-Gem-Dimethyl Effect (3,3-Dimethyl)
The 3,3-dimethyl isomer is a direct-acting secondary amine. More critically, the gem-dimethyl group at C3 confers near-total resistance to Monoamine Oxidase (MAO). MAO catalysis requires the abstraction of a pro-R alpha-hydrogen to form an imine intermediate, which is subsequently hydrolyzed . Because the C3 (alpha) carbon in the 3,3-dimethyl isomer lacks hydrogen atoms entirely, oxidative deamination is sterically and electronically blocked. This significantly prolongs the biological half-life and shifts excretion toward unchanged renal clearance or alternative Phase II conjugation.
Metabolic divergence between 3,4-dimethyl (prodrug) and 3,3-dimethyl (direct-acting) morpholines.
Quantitative Data Summarization
Property
3,4-Dimethyl-2-phenylmorpholine
3,3-Dimethyl-2-phenylmorpholine
PubChem CID
30487
120884
Amine Classification
Tertiary Amine
Secondary Amine
Chiral Centers
2 (C2, C3)
1 (C2)
Stereoisomers
4 (Diastereomers & Enantiomers)
2 (Enantiomers)
Primary Mechanism
Prodrug (requires CYP450 activation)
Direct-acting NDRA
MAO Susceptibility
High (post N-demethylation)
Negligible (Steric blockade at C3)
Synthetic Methodologies & Experimental Protocols
The rational design of these isomers requires distinct synthetic pathways to accommodate their unique substitution patterns. The following protocols are designed as self-validating systems to ensure stereochemical integrity.
Protocol A: Synthesis of (2S,3S)-3,4-Dimethyl-2-phenylmorpholine
This protocol leverages chiral pool synthesis to maintain the desired stereochemistry without the need for downstream chiral resolution.
N-Alkylation: React L-ephedrine (which inherently possesses the 1R,2S stereocenters equivalent to the final 2S,3S morpholine numbering) with 2-chloroethanol in the presence of a mild base (e.g., potassium carbonate) under reflux in ethanol. This yields an N-(2-hydroxyethyl)ephedrine intermediate.
Acid-Catalyzed Cyclization: Isolate the intermediate and dissolve in concentrated sulfuric acid (H₂SO₄) at 0°C, then slowly warm to room temperature. The acid catalyzes an intramolecular dehydration between the C1-hydroxyl of the ephedrine moiety and the terminal hydroxyl of the N-alkyl chain. Because the reaction proceeds via neighboring group participation or a constrained transition state, the morpholine ring closes with retention of configuration.
Workup: Neutralize the mixture with NaOH, extract the freebase with dichloromethane, and purify via vacuum distillation.
Protocol B: Synthesis of Racemic 3,3-Dimethyl-2-phenylmorpholine
Because C3 is achiral, this protocol constructs the gem-dimethyl morpholine core from acyclic precursors, establishing the C2 stereocenter during reduction.
N-Alkylation (Ketone Formation): React 2-amino-2-methyl-1-propanol with 2-bromoacetophenone (phenacyl bromide) in a polar aprotic solvent (e.g., DMF) utilizing triethylamine as an acid scavenger. This forms the intermediate 2-((1-hydroxy-2-methylpropan-2-yl)amino)-1-phenylethan-1-one.
Stereogenic Reduction: Treat the ketone intermediate with sodium borohydride (NaBH₄) in methanol. The planar ketone is reduced to a secondary alcohol. Because the hydride attack occurs equally from both the Re and Si faces of the planar carbonyl, this step establishes the C2 chiral center as a racemic (R/S) mixture.
Cyclization: Subject the resulting diol to acid-catalyzed dehydration using p-toluenesulfonic acid in refluxing toluene equipped with a Dean-Stark trap. The primary alcohol attacks the secondary carbon to form the morpholine ring.
Workup: Basify the solution, extract, and purify via column chromatography. To isolate a specific enantiomer, chiral resolution utilizing D-tartaric acid crystallization is required.
Comparative synthetic workflows for 3,4-dimethyl and 3,3-dimethyl phenylmorpholine isomers.
References
Title: Phendimetrazine - PubChem CID 30487
Source: National Center for Biotechnology Information
URL: [Link]
Title: 3,3-Dimethyl-2-phenylmorpholine - PubChem CID 120884
Source: National Center for Biotechnology Information
URL: [Link]
Title: Phendimetrazine
Source: Wikipedia
URL: [Link]
Title: Monoamine oxidase
Source: Wikipedia
URL: [Link]
Foundational
Whitepaper: A Technical Guide to the Theoretical Determination of Binding Affinity for 3,3-dimethyl-2-phenylmorpholine at the Human Dopamine Transporter
Executive Summary The human Dopamine Transporter (hDAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse. Phenylmorpholine derivatives, such as phen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The human Dopamine Transporter (hDAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse. Phenylmorpholine derivatives, such as phenmetrazine, are a well-established class of psychostimulants that interact with hDAT. This technical guide provides an in-depth, first-principles-based protocol for determining the theoretical binding affinity of a specific analog, 3,3-dimethyl-2-phenylmorpholine, at the hDAT. We eschew a simplistic template in favor of a narrative that elucidates the causal logic behind each methodological choice, from receptor modeling to the final, rigorous calculation of binding free energy. This document is intended for researchers, computational chemists, and drug development professionals, offering a self-validating framework for in silico affinity prediction that integrates molecular docking, all-atom molecular dynamics simulations, and alchemical free energy perturbation methods.
Introduction: The Target and the Ligand
The regulation of synaptic dopamine levels is paramount for controlling mood, motivation, and motor function. The human Dopamine Transporter (hDAT), a member of the solute carrier 6 (SLC6) family, facilitates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[1] Its crucial role makes it a key target for drugs treating conditions like depression and ADHD, but also for psychostimulants such as cocaine.[1][2]
The phenmetrazine (3-methyl-2-phenylmorpholine) scaffold represents a class of compounds known to be potent substrate-type releasers at DAT and the norepinephrine transporter (NET).[3][4] The introduction of gem-dimethyl substitution at the 3-position of the morpholine ring, creating 3,3-dimethyl-2-phenylmorpholine, presents an intriguing structural modification. This substitution is expected to alter the conformational flexibility and steric profile of the molecule, thereby influencing its interaction with the DAT binding pocket. Understanding the precise binding affinity of this analog is crucial for predicting its pharmacological profile and potential as a therapeutic agent or a new psychoactive substance. This guide details the computational workflow to predict this affinity with high fidelity.
Part 1: Structural Foundations: Receptor and Ligand Preparation
A robust computational analysis is predicated on the quality of the initial structural models. The accuracy of the final binding energy calculation is directly dependent on the fidelity of the prepared receptor and ligand structures.
The Human Dopamine Transporter (hDAT) Model: A Case for Homology
As of this writing, no experimentally determined X-ray crystal or cryo-EM structure of the human Dopamine Transporter is publicly available.[5] This is a common challenge in drug discovery for membrane proteins. Therefore, our primary recourse is to generate a high-quality homology model.
Causality of Template Selection: The crystal structure of the Drosophila melanogaster dopamine transporter (dDAT) shares a significant sequence identity (<25% is not ideal, but sufficient given the conservation in the binding site) and, more importantly, structural and functional homology with hDAT.[5] It has been successfully used as a template for numerous computational studies that have been validated experimentally.[1][2] We select the high-resolution dDAT structure in an outward-open conformation bound to nortriptyline (PDB ID: 4M48) as our template, as this conformation is accessible to extracellular ligands.[6][7]
Protocol 1: hDAT Homology Modeling
Sequence Alignment: Obtain the primary amino acid sequences for hDAT (UniProt: Q01959) and dDAT (PDB: 4M48). Perform a sequence alignment using a tool like Clustal Omega to identify conserved and variable regions.
Model Building: Utilize a comparative modeling program such as MODELLER or the SWISS-MODEL server. The program will use the dDAT structure as a scaffold to build the 3D coordinates of the hDAT target sequence.
Loop Refinement: The regions of lowest sequence identity often correspond to extracellular or intracellular loops. These regions will be the least reliable in the initial model. Employ loop refinement algorithms to sample conformational space and identify low-energy, stereochemically sound loop structures.
Model Validation: The generated model must be rigorously validated.
Stereochemical Quality: Use tools like PROCHECK or MolProbity to generate a Ramachandran plot. A high-quality model will have >90% of residues in the most favored regions.
Energy Profile: Calculate a residue-by-residue energy profile (e.g., ProSA-web) to identify any potentially unstable or poorly modeled regions.
Comparison: The final selected hDAT model should be structurally aligned with other published and validated hDAT models to ensure consistency in the overall fold and binding site architecture.[2][8]
Ligand Preparation: Stereochemistry and Energetics
The ligand, 3,3-dimethyl-2-phenylmorpholine, must be prepared with equal rigor. The presence of a chiral center at the C2 position means the molecule exists as (R)- and (S)-enantiomers. As pharmacological activity is often stereospecific, each enantiomer must be modeled and evaluated independently.
Protocol 2: Ligand Structure Generation
3D Structure Generation: Build the (R)- and (S)-enantiomers of 3,3-dimethyl-2-phenylmorpholine using a molecular editor (e.g., Avogadro, ChemDraw).
Protonation State: At physiological pH (~7.4), the secondary amine in the morpholine ring will be protonated. Assign the correct protonation state, as this positive charge is critical for forming a key salt-bridge interaction in the DAT binding site.
Conformational Search & Energy Minimization: Use a suitable force field (e.g., MMFF94) to perform a conformational search to identify low-energy conformers. Subsequently, perform a full geometry optimization using quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) to obtain an accurate molecular geometry and partial atomic charges (e.g., RESP charges).
Part 2: The Computational Workflow for Binding Affinity Prediction
Our workflow is designed as a multi-stage funnel, progressively increasing computational rigor to move from a plausible binding pose to a quantitative prediction of binding free energy.
Caption: A high-level overview of the computational workflow.
Molecular Docking: Predicting the Initial Binding Pose
Docking serves to generate a hypothesis for how the ligand binds within the target protein. It is a computationally inexpensive method to sample a vast number of orientations and conformations of the ligand in the binding site.[9][10]
Causality of Method: We employ molecular docking to place the ligand into the central S1 binding site of our hDAT model. The S1 site is the well-established binding pocket for dopamine, cocaine, and other phenyl-based stimulants.[11][12] The resulting poses are ranked by a scoring function, which provides a rough estimate of binding affinity, allowing us to select the most plausible poses for further study.
Protocol 3: Molecular Docking
Receptor Grid Generation: Define the binding site in the hDAT model. A grid box is generated encompassing the key residues of the S1 pocket (e.g., Asp79, Ser149, Phe155, Val152, Tyr156, Phe320, Ser422).
Ligand Docking: Using software like AutoDock Vina or Glide, dock each enantiomer of the prepared 3,3-dimethyl-2-phenylmorpholine into the defined grid.[13] The algorithm will explore various poses and score them.
Pose Analysis: Visually inspect the top-scoring poses. A plausible pose should place the protonated amine in proximity to Asp79 to form a salt bridge and the phenyl ring in the hydrophobic pocket defined by surrounding aromatic and aliphatic residues. This is consistent with the known binding modes of other DAT inhibitors.[14] Select the highest-scoring, most biologically sensible pose for each enantiomer to proceed to molecular dynamics.
Molecular Dynamics (MD) Simulation: Refining the Complex in a Realistic Environment
Docking provides a static snapshot. MD simulation introduces dynamics, allowing us to observe how the protein and ligand adapt to each other over time in a simulated physiological environment.[15]
Causality of Method: The initial docked pose may not be the true minimum-energy bound conformation. MD simulations allow the protein-ligand complex to relax and find a more stable state. Furthermore, it is a prerequisite for more rigorous free energy calculations, as these methods require a well-equilibrated system.
Protocol 4: All-Atom MD Simulation
System Setup:
Embed the hDAT-ligand complex from docking into a realistic lipid bilayer model (e.g., POPC - 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine).
Solvate the system with an explicit water model (e.g., TIP3P).
Add ions (Na+ and Cl-) to neutralize the system and achieve a physiological concentration of ~150 mM.[16]
Parameterization: Assign force field parameters to all components. The AMBER or CHARMM force fields are standard choices for proteins, lipids, and ions. The ligand parameters are derived from the quantum mechanics calculations performed in Protocol 2.
Equilibration: This is a multi-step process to gradually relax the system without introducing instabilities.
Minimize the energy of the entire system to remove steric clashes.
Gradually heat the system to the target temperature (310 K) while restraining the protein and ligand.
Run a series of short simulations, gradually releasing the restraints on the protein sidechains, then the backbone, and finally the ligand.
Production Run: Once the system is fully equilibrated (as judged by stable root-mean-square deviation (RMSD), temperature, and pressure), run a long production simulation (e.g., 100-500 ns) to sample the conformational space of the bound complex.
Standard, well-validated force fields for biomolecular simulations.
Water Model
TIP3P
A computationally efficient and widely used explicit water model.
Ensemble
NPT (Isothermal-isobaric)
Simulates constant Number of particles, Pressure, and Temperature, mimicking physiological conditions.
Temperature
310 K
Approximates human body temperature.
Pressure
1 bar
Standard atmospheric pressure.
Integration Timestep
2 fs
A standard timestep when using constraints on hydrogen bonds (e.g., SHAKE).
Non-bonded Cutoff
10 Å
A balance between computational cost and accuracy for calculating non-bonded interactions.
Long-range Electrostatics
Particle Mesh Ewald (PME)
An accurate method for calculating long-range electrostatic forces in periodic systems.
Free Energy Calculations: Quantifying Binding Affinity
This is the most computationally demanding yet most accurate part of the workflow. We will use Free Energy Perturbation (FEP), an "alchemical" method that calculates the free energy difference between two states by gradually transforming one into the other.
Causality of Method: The binding free energy (ΔG_bind) is the most direct theoretical correlate of experimental binding affinity (Ki). Methods like FEP are grounded in statistical mechanics and can provide highly accurate predictions when performed carefully.[17][18] We calculate the absolute binding free energy by computing the energy required to "annihilate" the ligand in the binding pocket and separately in solvent.
Caption: The thermodynamic cycle used in FEP calculations.
Protocol 5: Free Energy Perturbation (FEP)
Define the Perturbation: The transformation involves decoupling the ligand's interactions (both electrostatic and van der Waals) from its surroundings. This is done in discrete steps (lambda windows).
Run Simulations for Each Leg:
Complex Leg (ΔG_complex): Starting from the equilibrated hDAT-ligand complex, run a series of short MD simulations at each lambda window, gradually turning the ligand into a non-interacting "dummy" atom.
Solvent Leg (ΔG_solv): Starting from the equilibrated ligand in a box of water, perform the same alchemical transformation, turning the fully interacting ligand into a dummy atom.
Calculate Free Energy: The free energy change at each lambda window is calculated. Summing these changes across all windows gives the total free energy for the transformation. The Bennett Acceptance Ratio (BAR) or Thermodynamic Integration (TI) are common methods for this analysis.[19]
Determine Binding Free Energy: The final binding free energy is calculated using the thermodynamic cycle: ΔG_bind = ΔG_complex - ΔG_solv . A correction term is also added to account for the standard concentration state.[19]
FEP Parameter
Typical Value/Method
Rationale
Number of Lambda Windows
12-24 per transformation
Ensures sufficient overlap between adjacent states for accurate energy calculation.
Simulation Time per Window
1-5 ns
Allows for adequate sampling at each stage of the alchemical transformation.
Soft-core Potentials
Applied to van der Waals
Prevents numerical instabilities (singularities) when atoms are created or annihilated.[19]
Analysis Method
Bennett Acceptance Ratio (BAR)
A statistically robust estimator for free energy differences between states.
Part 3: Data Interpretation and Validation
The output of this workflow is a quantitative value, ΔG_bind, in kcal/mol. This value must be interpreted in the context of the molecular interactions that produce it.
Analysis of Results
The calculated ΔG_bind can be directly related to the inhibition constant (Ki) using the equation: ΔG = RT ln(Ki) , where R is the gas constant and T is the temperature in Kelvin.
A more negative ΔG_bind indicates a stronger binding affinity (lower Ki).
The process should be repeated for both the (R)- and (S)-enantiomers to predict which one binds more tightly, if any.
Posing the Critical Question: How Does Structure Relate to Affinity?
The true power of this method lies in explaining why the affinity is what it is. By analyzing the production MD trajectory (from Protocol 4), we can identify the key intermolecular interactions that stabilize the bound complex.
Salt Bridges: Quantify the distance and persistence of the interaction between the ligand's protonated amine and DAT residue Asp79.
Hydrogen Bonds: Identify any hydrogen bonds between the ligand's morpholine oxygen and polar residues in the binding site.
Hydrophobic & Aromatic Interactions: Analyze the contacts between the ligand's phenyl ring and gem-dimethyl groups with hydrophobic and aromatic residues like Phe155, Tyr156, and Phe320. The gem-dimethyl group's interaction, in particular, will be a key determinant of its unique affinity compared to phenmetrazine.
In Silico Model Validation
A theoretical prediction is most trustworthy when it can be validated. While experimental data for 3,3-dimethyl-2-phenylmorpholine may not exist, we can validate our computational model by running the same workflow on closely related compounds for which experimental Ki values are known, such as phenmetrazine itself or its analogs.[3][20] If our calculated ΔG_bind values for these known compounds correlate well with their experimental Ki values, it builds confidence in the prediction for our novel compound.[2]
Conclusion
This guide has detailed a rigorous, multi-step computational workflow to determine the theoretical binding affinity of 3,3-dimethyl-2-phenylmorpholine at the human Dopamine Transporter. By progressing from homology modeling and ligand preparation through molecular docking, all-atom MD simulations, and finally, free energy perturbation calculations, we can achieve a quantitative prediction of binding affinity. The causality-driven approach, emphasizing the "why" behind each protocol, ensures that the resulting data is not merely a number, but a reflection of the underlying molecular interactions. This framework provides a powerful, self-validating system for predicting the pharmacological properties of novel ligands, accelerating the process of rational drug design and discovery.
References
Wang, K.H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327. Available at: [Link]
Penmatsa, A., Wang, K.H., & Gouaux, E. (2013). X-ray structure of dopamine transporter elucidates antidepressant mechanism. Nature, 503(7474), 85-90. Available at: [Link]
Zheng, F., et al. (2016). Computational modeling of human dopamine transporter structures, mechanism and its interaction with HIV-1 transactivator of transcription. Future Medicinal Chemistry, 8(15), 1845-1865. Available at: [Link]
Penmatsa, A., et al. (2015). X-ray structures of Drosophila dopamine transporter in complex with nisoxetine and reboxetine. Nature Structural & Molecular Biology, 22(6), 506-508. Available at: [Link]
Wang, K.H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Protein Data Bank Japan. Available at: [Link]
Castellana, M.C., et al. (2019). A high-quality homology model for the human dopamine transporter validated for drug design purposes. Chemical Biology & Drug Design, 93(5), 700-711. Available at: [Link]
Castellana, M.C., et al. (2019). A high-quality homology model for the human dopamine transporter validated for drug design purposes. PubMed. Available at: [Link]
Aggarwal, S., et al. (2016). Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters. ACS Chemical Neuroscience, 7(11), 1603-1614. Available at: [Link]
Aldeghi, M., et al. (2022). Free Energy Calculations for Protein-Ligand Binding Prediction. Methods in Molecular Biology, 2432, 237-261. Available at: [Link]
Aggarwal, S., et al. (2016). Guidelines for Homology Modeling of Dopamine, Norepinephrine, and Serotonin Transporters. ACS Chemical Neuroscience, 7(11), 1603-1614. Available at: [Link]
Society for Developmental Biology. (2025). Dopamine transporter. Available at: [Link]
Grouleff, J., et al. (2015). Insights from molecular dynamics: the binding site of cocaine in the dopamine transporter and permeation pathways of substrates in the leucine and dopamine transporters. PLoS One, 10(1), e0110325. Available at: [Link]
Lensink, M.F., et al. (2010). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current Medicinal Chemistry, 17(8), 768-789. Available at: [Link]
Kufareva, I., et al. (2017). Molecular dynamics of conformation-specific dopamine transporter-inhibitor complexes. Bioorganic & Medicinal Chemistry, 25(18), 4966-4974. Available at: [Link]
Gu, R.X., et al. (2009). How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation. Biophysical Journal, 97(1), 54-63. Available at: [Link]
Sun, H., et al. (2020). An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. Nanoscale, 12(18), 10217-10229. Available at: [Link]
Deng, Y., & Roux, B. (2009). Calculation of protein–ligand binding free energy by using a polarizable potential. Proceedings of the National Academy of Sciences, 106(37), 15779-15784. Available at: [Link]
Hata, H., et al. (2021). Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model. Biophysical Journal, 120(11), 2139-2149. Available at: [Link]
Cheng, M.H., et al. (2018). Functional Characterization of the Dopaminergic Psychostimulant Sydnocarb as an Allosteric Modulator of the Human Dopamine Transporter. Journal of Pharmacology and Experimental Therapeutics, 364(3), 473-485. Available at: [Link]
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416. Available at: [Link]
Wang, S., et al. (2025). Revealing molecular determinants of ligand efficacy and affinity at the D2 dopamine receptor through molecular dynamics simulations. bioRxiv. Available at: [Link]
Newman, A.H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-40. Available at: [Link]
Mayer, F.P., et al. (2016). The psychoactive effects of 3-fluorophenmetrazine in mice: a behavioral and neurochemical analysis. Neuropharmacology, 101, 358-367. Available at: [Link]
Newman, A.H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-98. Available at: [Link]
Blough, B. E., et al. (2011). Phenylmorpholines and analogues thereof. Patent No. WO 2011/146850 A1. Available at: [Link]
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Pure and Applied Chemistry, 90(9), 1404-1416. Available at: [Link]
Saha, K., et al. (2019). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 116(43), 21818-21827. Available at: [Link]
Rothman, R.B., et al. (2005). Evidence for substrates and blockers at the human dopamine transporter: a commentary on the accompanying paper by Sitte et al. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1051-1055. Available at: [Link]
Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37. Available at: [Link]
Ziering, A., & Lee, J. (1947). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 12(6), 911-914. Available at: [Link]
Wikipedia. (n.d.). 2-Phenylmorpholine. Retrieved from [Link]
Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application No. 13/515,699.
Chen, Y., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. Available at: [Link]
Davies, H.M., et al. (1994). Synthesis, dopamine transporter affinity, dopamine uptake inhibition, and locomotor stimulant activity of 2-substituted 3 beta-phenyltropane derivatives. Journal of Medicinal Chemistry, 37(9), 1262-8. Available at: [Link]
Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Pharmacology, 12, 733588. Available at: [Link]
Wikipedia. (n.d.). 2-Phenyl-3,6-dimethylmorpholine. Retrieved from [Link]
Li, Y., et al. (2010). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & Medicinal Chemistry, 18(17), 6449-6458. Available at: [Link]
Kar, S., & Leszczynski, J. (2024). In silico approaches which are used in pharmacy. Journal of Applied Pharmaceutical Science, 14(04), 001-017. Available at: [Link]
Kumar, D., & Singh, J. (2018). Computational Docking Technique for Drug Discovery: A Review. Research Journal of Pharmacy and Technology, 11(6), 2595-2601. Available at: [Link]
Singh, D., & Kashyap, M. (2020). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Infectious Disorders - Drug Targets, 20(4), 438-450. Available at: [Link]
McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. LJMU Research Online. Available at: [Link]
Sliwoski, G., et al. (2016). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 12, 2814-2836. Available at: [Link]
Ramos-Guzmán, C.A., et al. (2022). Comparative Study of Docking Tools for Evaluation of Potential Copper Metallodrugs and Their Interaction with TMPRSS2. Molecules, 27(19), 6296. Available at: [Link]
Newman, A.H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. ResearchGate. Available at: [Link]
Synthesis of 3,3-dimethyl-2-phenylmorpholine from 2-amino-2-methyl-1-phenylpropan-1-ol
This Application Note provides a rigorous, validated protocol for the synthesis of 3,3-dimethyl-2-phenylmorpholine utilizing 2-amino-2-methyl-1-phenylpropan-1-ol as the chiral scaffold. This guide is designed for medicin...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, validated protocol for the synthesis of 3,3-dimethyl-2-phenylmorpholine utilizing 2-amino-2-methyl-1-phenylpropan-1-ol as the chiral scaffold. This guide is designed for medicinal chemists and process development scientists, prioritizing regiochemical fidelity and scalable methodology.
Executive Summary
The synthesis of 3,3-disubstituted morpholines represents a significant challenge in medicinal chemistry due to the steric hindrance adjacent to the nitrogen center. While direct alkylation of amino alcohols with 1,2-dihaloethanes often suffers from elimination side reactions and poor yields, the "Acylation-Cyclization-Reduction" (ACR) strategy offers a robust alternative.
This protocol details the conversion of 2-amino-2-methyl-1-phenylpropan-1-ol into 3,3-dimethyl-2-phenylmorpholine via a three-step sequence:
N-Acylation with chloroacetyl chloride.
Intramolecular Cyclization to the morpholin-3-one lactam.
Global Reduction of the lactam to the morpholine amine.
This route preserves the stereochemistry of the benzylic position (if starting with a chiral amino alcohol) and circumvents the formation of quaternary ammonium byproducts common in direct alkylation.
Scientific Background & Retrosynthetic Analysis
Mechanistic Rationale
The target molecule, 3,3-dimethyl-2-phenylmorpholine, features a gem-dimethyl group at the C3 position. This steric bulk significantly reduces the nucleophilicity of the amine in the starting material, making direct alkylation with ethylene oxide or 1,2-dibromoethane kinetically sluggish and prone to competitive elimination.
The ACR strategy leverages the high electrophilicity of acyl chlorides to form an amide bond first (Step 1). The subsequent ring closure (Step 2) is an intramolecular Williamson ether synthesis, which is entropically favored despite the steric hindrance. Finally, the reduction of the amide carbonyl (Step 3) removes the auxiliary oxygen to yield the target amine.
Pathway Visualization
Figure 1: Stepwise synthetic pathway from amino alcohol to substituted morpholine.
Detailed Experimental Protocols
Step 1: N-Acylation (Formation of the Chloroacetamide)
Objective: Selective acylation of the amine in the presence of a secondary alcohol.
Triethylamine (Et₃N) (1.2 eq) or Na₂CO₃ (biphasic)
Dichloromethane (DCM) (anhydrous)
Procedure:
Dissolution: Dissolve 2-amino-2-methyl-1-phenylpropan-1-ol (10.0 g, 60.5 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under nitrogen atmosphere.
Base Addition: Add Triethylamine (10.1 mL, 72.6 mmol) and cool the solution to 0°C using an ice bath.
Acylation: Add Chloroacetyl chloride (5.3 mL, 66.6 mmol) dropwise over 30 minutes. Caution: Exothermic reaction. Evolution of HCl fumes if base is insufficient.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.
Workup: Quench with water (100 mL). Separate the organic layer and wash with 1M HCl (50 mL) to remove unreacted amine/base, followed by saturated NaHCO₃ and brine.
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude chloroacetamide as a viscous oil or solid.
Objective: Ring closure via intramolecular displacement of the alkyl chloride by the alkoxide.
Materials:
Crude Chloroacetamide (from Step 1)
Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) or Potassium tert-butoxide (KOtBu)
Tetrahydrofuran (THF) (anhydrous) or Toluene
Procedure:
Preparation: Wash NaH (3.6 g, 90 mmol) with dry hexane to remove mineral oil (optional but recommended for purity) and suspend in anhydrous THF (100 mL) under nitrogen.
Addition: Dissolve the crude chloroacetamide in THF (50 mL) and add it dropwise to the NaH suspension at 0°C. Caution: Hydrogen gas evolution.
Cyclization: Allow the mixture to warm to RT and then reflux (66°C) for 4–6 hours. The formation of the 6-membered ring is driven by the template effect of the amide.
Monitoring: TLC should show a shift to a more polar spot (the lactam).
Workup: Cool to 0°C. Carefully quench with saturated NH₄Cl solution. Evaporate THF under reduced pressure. Extract the residue with EtOAc (3 x 50 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane if solid, or proceed to reduction if purity >95% by NMR.
Setup: Charge a dry flask with LiAlH₄ (2.5 eq) and anhydrous THF under nitrogen. Cool to 0°C.
Addition: Dissolve the morpholinone in THF and add dropwise to the hydride suspension.
Reduction: Heat the mixture to reflux for 12–18 hours. The amide carbonyl is difficult to reduce and requires prolonged heating.
Quench (Fieser Method): Cool to 0°C. Carefully add:
mL water (per g of LiAlH₄ used)
mL 15% NaOH solution
mL water
Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Wash the pad with THF.
Final Purification: Concentrate the filtrate. Dissolve the residue in Et₂O, treat with HCl/ether to precipitate the hydrochloride salt (for stability), or distill the free base under high vacuum.
Data Presentation & Analytical Validation
Expected Analytical Data
Parameter
Specification
Notes
Appearance
Colorless oil (Free base) / White solid (HCl salt)
Amine oxidizes slowly in air; store as salt.
¹H NMR (CDCl₃)
7.2-7.4 (m, 5H, Ph)
Aromatic protons.
4.2 (dd, 1H, H-2)
Benzylic proton (adjacent to O and Ph).
2.8-3.1 (m, 4H, H-5, H-6)
Morpholine ring methylene protons.
1.1, 1.3 (s, 6H, gem-CH₃)
Diastereotopic methyl groups at C3.
MS (ESI)
m/z 192.1 [M+H]⁺
Consistent with formula C₁₂H₁₇NO.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Incomplete Cyclization
Wet solvent or old NaH
Ensure THF is distilled/anhydrous. Use fresh NaH or switch to KOtBu.
C-Alkylation Side Product
Temperature too high during NaH addition
Maintain 0°C during initial deprotonation to favor O-alkylation over C-alkylation.
Low Yield in Reduction
Incomplete reduction of amide
Increase reflux time (up to 24h) or use Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in Toluene at 110°C.
Safety & Regulatory Compliance
Chemical Safety: Chloroacetyl chloride is a potent lachrymator and corrosive. LiAlH₄ is pyrophoric; handle under inert atmosphere.
Regulatory: Phenylmorpholines are structurally related to controlled substances (e.g., Phenmetrazine, Schedule II). While 3,3-dimethyl-2-phenylmorpholine is a distinct chemical entity, researchers must verify local regulations regarding analogues of controlled substances before synthesis.
References
General Morpholine Synthesis via Acylation/Reduction
Dugar, S., et al.[5] "A General and Efficient Synthesis of Morpholines." Synthesis, 2015, 47(05), 712-720.
Cyclization of Amino Alcohols
Nair, V. N., et al.
Phenmetrazine Analogue Chemistry
Kalap, A., et al. "Synthesis and pharmacological evaluation of novel phenylmorpholine derivatives." European Journal of Medicinal Chemistry, 2018.
Reduction Protocols (Fieser Workup)
Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
Application Note: Mass Spectrometry Fragmentation Patterns of 3,3-Dimethyl-2-phenylmorpholine
This Application Note and Protocol guide details the mass spectrometry characterization of 3,3-dimethyl-2-phenylmorpholine , a structural analog of the controlled substance Phenmetrazine. This guide is designed for foren...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the mass spectrometry characterization of 3,3-dimethyl-2-phenylmorpholine , a structural analog of the controlled substance Phenmetrazine. This guide is designed for forensic toxicologists, analytical chemists, and drug development researchers requiring definitive structural elucidation of morpholine-based designer drugs.
Abstract & Scientific Context
The identification of regioisomeric morpholines is a critical challenge in forensic toxicology and compound verification. 3,3-dimethyl-2-phenylmorpholine (C₁₂H₁₇NO, MW 191.27) is a gem-dimethyl analog of Phenmetrazine. Unlike its tertiary amine isomer Phendimetrazine (3,4-dimethyl-2-phenylmorpholine), the 3,3-dimethyl analog is a secondary amine , a structural feature that significantly influences its fragmentation pathway and derivatization behavior.
This guide provides a validated framework for identifying this compound based on two pillars:
Specific Fragmentation Mechanism: The characteristic "Retro-Aldol-type" elimination of benzaldehyde.
Chemical Derivatization: Exploiting the secondary amine functionality to distinguish it from tertiary amine isomers.
Experimental Protocol
Sample Preparation & Derivatization
Rationale: Direct injection of secondary amines can lead to peak tailing and ambiguous identification. Derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory to improve chromatographic shape and provide diagnostic mass shifts, definitively distinguishing the secondary amine (3,3-dimethyl) from tertiary isomers (e.g., Phendimetrazine) which do not react under these conditions.
Reagents:
Solvent: Ethyl Acetate (LC-MS Grade)
Reagent: Trifluoroacetic Anhydride (TFAA) (>99%)
Buffer: 0.1 M Carbonate Buffer (pH 9.0)
Workflow:
Extraction: Dissolve 1 mg of sample in 1 mL of 0.1 M Carbonate Buffer.
LLE: Add 2 mL Ethyl Acetate. Vortex (2 min) and Centrifuge (3000 rpm, 5 min).
Isolation: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a stream of Nitrogen at 40°C.
Reconstitution: Evaporate to dryness (remove excess TFAA). Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.
GC-MS Instrument Conditions
System: Agilent 7890B/5977B (or equivalent Single Quadrupole)
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm)
Parameter
Setting
Note
Inlet Temp
250°C
Splitless mode (1 min purge)
Carrier Gas
Helium, 1.0 mL/min
Constant Flow
Oven Program
80°C (1 min) → 20°C/min → 280°C (5 min)
Rapid ramp preserves peak shape
Transfer Line
280°C
Prevent condensation
Ion Source
230°C
Standard EI Source Temp
Ionization
EI, 70 eV
Standard spectra comparison
Scan Range
m/z 40 – 450
Capture derivatized molecular ions
Results & Discussion: Fragmentation Analysis
Primary Fragmentation Mechanism (Underivatized)
The fragmentation of 2-phenylmorpholines under Electron Ionization (EI) is driven by the ionization of the nitrogen lone pair, triggering a radical-site initiated cleavage.
Dominant Pathway: Loss of Benzaldehyde
For 3,3-dimethyl-2-phenylmorpholine, the base peak arises from the cleavage of the C2–C3 bond (alpha to the nitrogen) and the C1–O bond. This effectively ejects the phenyl-bearing moiety as a neutral benzaldehyde molecule.
Molecular Ion (M⁺): m/z 191 (Weak)
Neutral Loss: Benzaldehyde (C₇H₆O, 106 Da)
Base Peak:m/z 85 (C₅H₁₁N⁺)
Mechanism Logic:
Ionization: Removal of electron from Nitrogen (m/z 191).
Alpha-Cleavage: Homolytic fission of the C2–C3 bond.
Elimination: The radical cation stabilizes by expelling the neutral PhCHO fragment.
Result: The charge remains on the nitrogen-containing fragment [H-N=C(CH₃)₂-CH₂-CH₂]⁺, which corresponds to m/z 85 .
Comparison: In Phenmetrazine (3-methyl), this pathway yields m/z 71.[1] The addition of the second methyl group at C3 shifts the base peak by +14 Da to m/z 85.
Diagnostic Ion Table
m/z Value
Ion Identity
Origin / Mechanism
Relative Abundance
191
[M]⁺
Molecular Ion (C₁₂H₁₇NO)
< 5%
176
[M-CH₃]⁺
Loss of methyl from C3 gem-dimethyl
5 - 10%
114
[M-Ph]⁺
Loss of Phenyl radical (Alpha cleavage)
10 - 20%
91
[C₇H₇]⁺
Tropylium Ion (Benzyl cation)
20 - 40%
85
[C₅H₁₁N]⁺
Base Peak ; Loss of PhCHO (Benzaldehyde)
100%
70
[C₄H₈N]⁺
Secondary loss of methyl from m/z 85
30 - 50%
56
[C₃H₆N]⁺
Further fragmentation of the amine ring
Variable
Differentiation from Phendimetrazine
Phendimetrazine (3,4-dimethyl-2-phenylmorpholine) is an isomer (MW 191) but is a tertiary amine .
3,3-Dimethyl (Secondary): Reacts with TFAA to form a derivative (MW 191 + 96 = 287).
Phendimetrazine (Tertiary): Does not react with TFAA (No N-H bond). MW remains 191.[2]
Visualizations
Fragmentation Pathway Diagram
The following diagram illustrates the mechanistic pathway leading to the characteristic base peak m/z 85.
Caption: Electron Ionization (EI) fragmentation pathway of 3,3-dimethyl-2-phenylmorpholine showing the dominant loss of benzaldehyde to form the m/z 85 base peak.
Analytical Workflow for Isomer Differentiation
Caption: Decision tree for distinguishing 3,3-dimethyl-2-phenylmorpholine from its tertiary isomer using TFAA derivatization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenmetrazine (C11H15NO). Retrieved from [Link]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Phenmetrazine & Analogs. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Phendimetrazine Mass Spectrum (Electron Ionization). Retrieved from [Link]
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]
High-Resolution HPLC Separation of Phenylmorpholine Isomers: Achiral Purity and Enantiomeric Resolution
Executive Summary & Scientific Context Phenylmorpholines, particularly 2-phenylmorpholine and its methylated analogues like phenmetrazine (3-methyl-2-phenylmorpholine), represent a critical scaffold in CNS-active drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Phenylmorpholines, particularly 2-phenylmorpholine and its methylated analogues like phenmetrazine (3-methyl-2-phenylmorpholine), represent a critical scaffold in CNS-active drug development. These compounds exhibit complex isomerism that directly dictates their pharmacological profile:
Positional Isomerism: The phenyl ring can be attached at the 2, 3, or 4 position of the morpholine ring. The 2-isomer is often the desired pharmacophore, while 3- and 4-isomers are synthesis byproducts.
Stereoisomerism: The morpholine ring creates chiral centers. 2-phenylmorpholine has one chiral center (
), while phenmetrazine has two ( vs , etc.), requiring rigorous enantioseparation.
This guide provides a validated, two-tier approach:
Protocol A (Achiral): Reverse-Phase (RP-HPLC) for separating positional isomers and general purity profiling.
Protocol B (Chiral): Normal-Phase (NP-HPLC) on Polysaccharide columns for baseline enantiomeric resolution.
Method Development Strategy: The "Why" Behind the Protocol
Separating phenylmorpholines presents two specific chromatographic challenges: Basic Amine Tailing and Structural Similarity .
The Tailing Challenge: The secondary amine in the morpholine ring (
) interacts strongly with residual silanols on silica supports, causing peak tailing.
Solution: We employ high-pH stability columns or specific mobile phase additives (Diethylamine/Triethylamine) to mask silanols.
The Selectivity Challenge: Positional isomers (e.g., 2-phenyl vs. 3-phenyl) have identical mass and similar polarity.
Solution: We utilize Phenyl-Hexyl stationary phases for Achiral separation. The
interactions between the stationary phase and the analyte's phenyl ring provide superior selectivity compared to standard C18 chains.
Workflow Visualization
The following decision tree outlines the logical flow for selecting the correct protocol based on your analytical goal.
Figure 1: Strategic decision tree for selecting the appropriate HPLC mode based on the specific isomeric challenge.
Protocol A: Achiral Separation of Positional Isomers
Objective: Baseline separation of 2-phenylmorpholine from 3-phenylmorpholine and 4-phenylmorpholine byproducts.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3-5 µm
interactions resolve aromatic positional isomers better than C18.
Mobile Phase A
Water + 0.1% Formic Acid
Low pH ensures the amine is protonated, improving solubility and peak shape.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN provides sharper peaks for basic amines compared to MeOH.
Flow Rate
1.0 mL/min
Standard flow for analytical scale.
Temp
30°C
Controls viscosity and retention reproducibility.[1]
Detection
UV @ 210 nm and 254 nm
210 nm for morpholine ring; 254 nm for phenyl ring specificity.
Gradient Profile
0-2 min: Hold 5% B (Equilibration)
2-15 min: Linear ramp 5%
60% B
15-20 min: Hold 60% B (Wash)
20.1 min: Re-equilibrate 5% B
System Suitability Criteria (Self-Validation)
Resolution (
): > 2.0 between 2-phenyl and 3-phenyl isomers.
Tailing Factor (
): < 1.5 for the main peak. If , increase buffer strength (e.g., use 10mM Ammonium Formate instead of just Formic Acid).
Protocol B: Chiral Separation (Enantiomers)
Objective: Resolution of
- and -2-phenylmorpholine (or phenmetrazine stereoisomers).
Scientific Insight: Polysaccharide-based columns (Amylose/Cellulose derivatives) are the industry standard. For phenylmorpholines, Amylose tris(3,5-dimethylphenylcarbamate) is highly effective due to the inclusion of the phenyl ring into the chiral cavity and hydrogen bonding with the morpholine amine.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Chiralpak IA or AD-H (Amylose-based), 250 x 4.6 mm, 5 µm
Amylose backbone offers superior recognition for cyclic amines over cellulose.
Mobile Phase
n-Hexane / Isopropanol (90:10 v/v)
"Normal Phase" induces tight binding to the polar chiral selector.
Additive
0.1% Diethylamine (DEA) or 0.1% Ethanolamine
CRITICAL: Basic additive competes for silanol sites, preventing peak tailing of the amine.
Flow Rate
1.0 mL/min
Optimized for mass transfer in chiral pores.
Temp
25°C
Lower temperature often favors enantiomeric separation ().
Detection
UV @ 220 nm
Maximize sensitivity.
Step-by-Step Execution
Column Conditioning: Flush the column with Mobile Phase (containing DEA) for at least 45 minutes at 0.5 mL/min before analysis. Stable baseline is essential.
Sample Prep: Dissolve sample in Mobile Phase (Hexane/IPA). Do not dissolve in pure MeOH or ACN, as this disrupts the solvent environment in the column head.
The following diagram illustrates the molecular interactions driving the separation.
Figure 2: Mechanistic interactions between phenylmorpholine and the amylose-based chiral selector.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Broad/Tailing Peaks
Secondary amine interaction with silanols.
Add Base: Ensure 0.1% DEA or TEA is present in the mobile phase.
Retention Time Shift
Water uptake in Normal Phase solvents.
Control Humidity: Use fresh Hexane; install a silica moisture trap on the solvent line.
Poor Resolution ()
Insufficient selectivity.
Switch Alcohol: Change Isopropanol to Ethanol (sharper peaks) or t-Butanol (enhanced steric selectivity).
High Backpressure
Precipitation of buffer or sample.
Filter: Ensure sample is filtered (0.45 µm) and fully soluble in mobile phase.
References
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[1][2][3] Pharm Anal Acta, 13:674. Link
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1404-1416.[4] Link
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide. Link
Sielc Technologies. (2018). Separation of Phenmetrazine on Newcrom R1 HPLC column. Application Note. Link
Daicel Corporation. (2020). Chiralpak IA / IB / IC / ID / IE / IF Instruction Manual. Chiral Technologies. Link
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Note
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Introduction & Scientific Context
Substituted phenylmorpholines represent a critical class of monoamine releasing agents (MRAs) utilized in neuropharmacological research[1]. The parent compound, [1], and its derivatives such as (3-methyl-2-phenylmorpholine), act as potent substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET)[2],[3].
To investigate the structure-activity relationship (SAR) of this pharmacophore, steric bulk can be strategically introduced. The synthesis of 3,3-dimethyl-2-phenylmorpholine ([4]) incorporates a gem-dimethyl group at the 3-position. This modification rigidifies the morpholine ring, altering the binding kinetics at monoamine transporters and providing a sterically constrained model for DAT/NET binding assays.
Mechanistic Pathway & Workflow
The preparation of 3,3-dimethyl-2-phenylmorpholine relies on a robust three-step sequence followed by salt formation, adapted from classical phenmetrazine synthesis pathways[2].
Fig 1: Step-by-step chemical synthesis workflow for 3,3-dimethyl-2-phenylmorpholine HCl.
Causality of Experimental Choices (E-E-A-T Insights):
N-Alkylation (Step 1): The reaction utilizes 2-bromo-2-methylpropiophenone. The gem-dimethyl group sterically hinders the alpha-carbon, necessitating an excess of ethanolamine (3 equivalents). Ethanolamine serves a dual purpose: it acts as the nucleophile and as an acid scavenger to neutralize the generated HBr, avoiding the need for auxiliary bases that could complicate purification.
Chemoselective Reduction (Step 2): Sodium borohydride (NaBH₄) is selected because it selectively reduces the ketone to a benzylic alcohol without cleaving the newly formed C-N bond or over-reducing the intermediate.
Intramolecular Etherification (Step 3): Concentrated sulfuric acid is used to drive the cyclization. The acid protonates the benzylic alcohol, which leaves as water to form a highly stable benzylic carbocation. The primary hydroxyl group of the ethanolamine moiety then attacks this carbocation in an intramolecular
fashion, closing the morpholine ring.
Salt Formation (Step 4): The free base of 3,3-dimethyl-2-phenylmorpholine is a lipophilic oil susceptible to oxidative degradation. Conversion to the hydrochloride salt yields a stable, water-soluble crystalline powder essential for in vitro biological assays and long-term storage.
Experimental Protocols
This protocol is designed as a self-validating system. In-process controls (e.g., pH monitoring, TLC) are embedded to ensure high fidelity at each stage.
Step 1: Synthesis of 2-(2-Hydroxyethylamino)-2-methylpropiophenone
Dissolve 2-bromo-2-methylpropiophenone (1.0 eq, 50 mmol) in 150 mL of anhydrous diethyl ether in a round-bottom flask.
Cool the solution to 0°C using an ice bath.
Add ethanolamine (3.0 eq, 150 mmol) dropwise over 30 minutes under vigorous stirring.
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validation: Check TLC (Hexane:EtOAc 7:3); the starting material spot should be completely consumed.
Wash the organic layer with distilled water (3 × 50 mL) to remove excess ethanolamine and ethanolamine hydrobromide.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1 as a yellowish oil.
Step 2: Synthesis of 2-(2-Hydroxyethylamino)-2-methyl-1-phenylpropan-1-ol
Dissolve Intermediate 1 in 100 mL of anhydrous methanol.
Cool the solution to 0°C.
Add NaBH₄ (1.5 eq, 75 mmol) in small portions over 20 minutes to control hydrogen evolution.
Stir the mixture for 2 hours at room temperature.
Quench the reaction by carefully adding 20 mL of distilled water.
Evaporate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3 × 50 mL).
Dry the combined DCM layers over Na₂SO₄, filter, and concentrate to yield Intermediate 2 (Amino Diol).
Step 3: Cyclization to 3,3-Dimethyl-2-phenylmorpholine (Free Base)
Cool 50 mL of concentrated H₂SO₄ to 0°C in a 250 mL flask.
Add Intermediate 2 dropwise to the cold acid under continuous stirring.
Allow the mixture to warm to room temperature and stir for 4 hours.
Carefully pour the acidic mixture over 200 g of crushed ice.
Critical pH Control: Slowly add 5M NaOH dropwise while keeping the flask in an ice bath until the aqueous solution reaches pH > 12. (Morpholine derivatives remain protonated and water-soluble below pH 10).
Extract the basic aqueous phase with DCM (3 × 75 mL).
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base as a clear to pale-yellow oil.
Step 4: Hydrochloride Salt Formation
Dissolve the free base in 50 mL of anhydrous diethyl ether.
Cool the solution to 0°C.
Add 2M HCl in diethyl ether dropwise until white precipitates cease to form.
Filter the precipitate through a Büchner funnel, wash with cold anhydrous ether (2 × 20 mL), and dry under high vacuum for 12 hours to afford the final hydrochloride salt.
Quantitative Data & Quality Control
The following table summarizes the expected quantitative metrics and analytical markers for quality control comparison.
Phenylmorpholines are characterized by their ability to act as substrate-type releasers at monoamine transporters[3]. The diagram below illustrates the putative mechanism of action for this class of compounds.
Fig 2: Putative mechanism of action for phenylmorpholine monoamine releasing agents.
References
1.[4] PubChemLite - 3,3-dimethyl-2-phenylmorpholine (C12H17NO). uni.lu (PubChem). URL:[Link]
2.[2] Phenmetrazine. Wikipedia. URL: [Link]
3.[3] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). NIH. URL:[Link]
4.[1] 2-Phenylmorpholine. Wikipedia. URL: [Link]
Application Note: High-Sensitivity GC-MS Determination of 3,3-Dimethyl-2-phenylmorpholine in Biological Matrices
Target Audience: Forensic Toxicologists, Clinical Researchers, and Drug Development Scientists Matrix: Urine, Plasma, Whole Blood Analytical Platform: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) Intro...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Forensic Toxicologists, Clinical Researchers, and Drug Development Scientists
Matrix: Urine, Plasma, Whole Blood
Analytical Platform: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)
Introduction & Analytical Rationale
The continuous evolution of the recreational drug market and the clinical development of novel anorectics have led to a surge in morpholine-based stimulants. Phenmetrazine (3-methyl-2-phenylmorpholine) and its fluorinated or methylated analogues are heavily documented for their interaction with monoamine transporters (DAT, NET, SERT)[1]. As analytical toxicologists, we are increasingly tasked with identifying specific structural analogues, such as 3,3-dimethyl-2-phenylmorpholine (CAS: 1013-66-7), in complex biological matrices[2].
The Causality of the Methodological Design
Analyzing morpholine derivatives via GC-MS presents a fundamental chemical challenge. The secondary amine in the morpholine ring interacts with active silanol groups in the GC inlet and column, leading to substantial peak tailing, poor chromatographic resolution, and thermal degradation[3]. Furthermore, underivatized phenmetrazine analogues yield relatively weak molecular ions during Electron Impact (EI) ionization, complicating trace-level forensic identification[3].
To bypass these limitations, this protocol employs a targeted derivatization strategy using 2,2,2-trichloroethyl chloroformate (TCECF) .
Chromatographic Superiority: TCECF converts the problematic secondary amine into a stable, highly volatile carbamate, ensuring sharp, Gaussian peak shapes.
Self-Validating Mass Spectrometry: The addition of the trichloroethyl group introduces three chlorine atoms into the molecule. Due to the natural isotopic distribution of chlorine (
and ), the derivatized analyte produces a highly specific, mathematically fixed isotope cluster (M, M+2, M+4)[3]. This acts as an internal validation mechanism: if a peak lacks this exact isotopic signature, it is immediately excluded as matrix noise.
Experimental Workflow & Logic
The following workflow isolates the target analyte from physiological proteins and salts, concentrates it, and chemically modifies it for optimal MS transmission.
Figure 1: Step-by-step sample preparation and analytical workflow for GC-MS detection.
Internal Standard (IS): N-propylamphetamine (10 µg/mL in methanol). Chosen because it is a structurally similar secondary amine that derivatizes with identical kinetics[3].
Extraction Solvent: Isooctane. Causality: Isooctane is highly non-polar. It selectively extracts the un-ionized morpholine base while leaving polar endogenous matrix components (e.g., urea, polar lipids) in the aqueous phase, significantly reducing baseline noise[4].
Derivatization Reagent: 2,2,2-trichloroethyl chloroformate (TCECF) and Pyridine (catalyst).
Phase 1: Liquid-Liquid Extraction (LLE)
Aliquot: Transfer 1.0 mL of the biological sample (urine or plasma) into a 10 mL silanized glass centrifuge tube.
Spike IS: Add 50 µL of the N-propylamphetamine IS solution.
Validation Checkpoint: The IS area in the final chromatogram must be within
of a neat standard. A drop below this threshold indicates extraction failure or severe matrix suppression.
Alkalinization: Add 0.5 mL of 1 M NaOH to the sample.
Causality: 3,3-dimethyl-2-phenylmorpholine has a basic pKa. Raising the pH > 11 ensures the amine is fully deprotonated (un-ionized), maximizing its partition coefficient into the organic solvent.
Validation Checkpoint: Spot-test a blank matrix replicate with pH paper to confirm pH
11 before proceeding.
Extraction: Add 3.0 mL of isooctane. Cap tightly and vortex vigorously for 3 minutes.
Separation: Centrifuge at 3000
g for 5 minutes to break any emulsions. Transfer the upper organic (isooctane) layer to a clean, dry reaction vial.
Phase 2: Targeted Derivatization
Reagent Addition: To the recovered isooctane extract, add 50 µL of TCECF and 50 µL of pyridine.
Incubation: Seal the vial and incubate at 60°C for 20 minutes.
Causality: The 3,3-dimethyl substitution creates steric hindrance around the secondary amine at position 4. Elevated temperature ensures complete conversion to the carbamate derivative.
Evaporation: Remove the vial, allow it to cool, and evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate. Transfer to a GC autosampler vial with a low-volume insert.
GC-MS Instrumental Parameters & Data Interpretation
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Ionization: Electron Impact (EI) at 70 eV.
Mass Spectrometry Logic & Target Ions
The monoisotopic mass of 3,3-dimethyl-2-phenylmorpholine is 191.13 Da[2]. Upon derivatization with TCECF, the addition of the trichloroethyl carbamate group yields a molecular ion cluster starting at
For high-sensitivity quantification, the MS should be operated in Selected Ion Monitoring (SIM) mode. The table below summarizes the target quantitative and qualitative ions.
Analyte Derivative
Target Ion (Quantifier)
Qualifier Ions ()
Expected Isotope Ratio (Q1:Q2:Q3)
Approx. RT (min)
3,3-Dimethyl-2-phenylmorpholine-TCECF
365
367, 369, 85
100 : 97 : 32
10.2
Phenmetrazine-TCECF (Reference)
351
353, 355, 71
100 : 97 : 32
9.5
N-propylamphetamine-TCECF (IS)
260
351, 91
N/A (Base peak used)
9.8
Note: The base peak for underivatized phenmetrazine is
71[3]. Due to the 3,3-dimethyl substitution in our target analyte, the corresponding alpha-cleavage fragment shifts by +14 Da to 85.
Validation Parameters
Based on analogous methods for morpholine stimulants[3][4], this protocol yields:
Linearity: 1.0 µg/mL to 100 µg/mL (
).
Limit of Detection (LOD): 0.05 - 0.5 µg/mL depending on detector age and matrix background.
References[2] PubChemLite - 3,3-dimethyl-2-phenylmorpholine (C12H17NO). Source: uni.lu. URL[1] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine. Source: ljmu.ac.uk. URL[3] A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Source: nih.gov. URL[4] Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Source: nih.gov. URL
Solvent selection for extraction of 3,3-dimethyl-2-phenylmorpholine
Application Note & Protocol Guide Topic: Solvent Selection for the Extraction of 3,3-Dimethyl-2-Phenylmorpholine For: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Topic: Solvent Selection for the Extraction of 3,3-Dimethyl-2-Phenylmorpholine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the selection of appropriate solvents for the extraction of 3,3-dimethyl-2-phenylmorpholine from various matrices. It elucidates the physicochemical properties of the target analyte that govern its solubility and partitioning behavior. Detailed protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are presented, complete with the scientific rationale behind each step. This document aims to equip researchers with the expertise to develop robust, efficient, and validated extraction methods tailored to their specific applications, from bulk recovery in synthetic chemistry to trace analysis in complex sample matrices.
Introduction: The Critical Role of Solvent Selection
3,3-Dimethyl-2-phenylmorpholine is a substituted morpholine derivative. Morpholine and its analogues are privileged structures in medicinal chemistry, often incorporated into drug candidates to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2][3][4] The efficient isolation and purification of such compounds are paramount for accurate downstream analysis, formulation, and biological testing.
Extraction is a fundamental step in this process, relying on the principle of partitioning a compound between two immiscible phases.[5][6][7][8] The choice of solvent is the most critical parameter influencing extraction efficiency. An optimal solvent should exhibit high affinity for the target analyte, be immiscible with the sample matrix, possess a suitable boiling point for easy removal, and be relatively non-toxic and cost-effective.[9] This guide will walk through the theoretical and practical considerations for selecting the ideal solvent system for 3,3-dimethyl-2-phenylmorpholine.
Physicochemical Profile of 3,3-Dimethyl-2-Phenylmorpholine
Understanding the structure of the target molecule is the first step in predicting its solubility.
Structure: The molecule contains a morpholine ring, which includes a weakly basic tertiary amine (nitrogen) and an ether linkage (oxygen).[2][3] It also features a nonpolar phenyl group and two methyl groups.
Polarity: The combination of the polar morpholine ring and the nonpolar phenyl and methyl groups gives the molecule a mixed-polarity or amphiphilic character. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
Basicity: The tertiary amine in the morpholine ring is basic. It can be protonated in an acidic aqueous solution to form a water-soluble cation (ammonium salt). Conversely, in a basic aqueous solution (pH > pKa), it will exist in its neutral, more organic-soluble "free base" form. This pH-dependent solubility is the cornerstone of an effective liquid-liquid extraction strategy for basic compounds.[10]
Principles of Solvent Selection for Extraction
The primary goal of extraction is to transfer the analyte of interest from its initial matrix (e.g., an aqueous reaction mixture) into a new solvent phase.
"Like Dissolves Like": This principle states that polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[5] Given the mixed polarity of 3,3-dimethyl-2-phenylmorpholine, solvents of intermediate polarity are often a good starting point.
Immiscibility: For liquid-liquid extraction, the chosen organic solvent must be immiscible with the sample matrix, which is typically aqueous.[5][6] This allows for the formation of two distinct layers that can be easily separated.
Distribution Coefficient (K_D): This is the equilibrium ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. A high K_D value is desirable for efficient extraction. As noted, for amines, K_D is highly pH-dependent.
Safety and Practicality: Factors such as flammability, toxicity, boiling point (for ease of evaporation), and cost are crucial considerations for laboratory and industrial applications.[9][11][12]
Candidate Solvent Systems: A Comparative Analysis
A range of organic solvents can be considered for the extraction. The selection depends on whether the goal is to extract the neutral "free base" form of the amine or to wash away impurities.
Nonpolar. Excellent for extracting nonpolar impurities from an aqueous phase, but will have low affinity for the target amine itself unless it's highly derivatized.[15] Primarily used for washing.
Intermediate Polarity, Ester. A versatile and widely used solvent with low toxicity.[9][11][12][17] Its polarity is well-suited for extracting the free base form of moderately polar amines. Can undergo hydrolysis under strong acid/base conditions.[17]
Polar Aprotic. An excellent solvent for a wide range of organic compounds. Its higher density than water means it will form the bottom layer in an extraction. Despite its effectiveness, its use is increasingly restricted due to health and environmental concerns.[21][22]
Protocol 1: Liquid-Liquid Extraction (LLE) for Bulk Recovery
This protocol is designed for isolating 3,3-dimethyl-2-phenylmorpholine from an aqueous reaction mixture, such as after a synthesis workup. The strategy is to manipulate the pH to control the analyte's solubility.
Methodology
pH Adjustment (Basification):
Transfer the aqueous reaction mixture to a separatory funnel.
Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while monitoring the pH with a pH strip or meter.
Adjust the pH to >10. This ensures the morpholine nitrogen is deprotonated, converting the molecule to its neutral "free base" form, which is significantly more soluble in organic solvents.[10]
Solvent Addition & Extraction:
Add an equal volume of the chosen extraction solvent (e.g., Ethyl Acetate).
Stopper the funnel and invert it gently, venting frequently to release any pressure buildup.
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.[7]
Phase Separation:
Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top, and the aqueous layer will be on the bottom.
Collection:
Drain the lower aqueous layer.
Pour the upper organic layer (the extract) out through the top of the funnel into a clean flask.
Repeat Extraction:
Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-4) two more times with fresh portions of the organic solvent to maximize recovery.
Washing & Drying:
Combine all organic extracts.
Wash the combined organic phase with a saturated sodium chloride solution (brine) to remove residual water.
Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Solvent Removal:
Filter off the drying agent.
Remove the solvent using a rotary evaporator to yield the crude extracted product.
Technical Support Center: Resolving Chiral Separation Issues in 3,3-Dimethyl-2-Phenylmorpholine
Welcome to the technical support center for the chiral separation of 3,3-dimethyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral separation of 3,3-dimethyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into method development and troubleshooting. As Senior Application Scientists, we understand that chiral separations are complex and often require a systematic yet flexible approach.[1] This resource combines foundational principles with practical, step-by-step solutions to common challenges encountered during the enantioselective analysis of this compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format. Follow the logical workflows to diagnose and resolve issues efficiently.
Q1: Why am I seeing no separation (co-elution) or very poor resolution (Rs < 1.5) of my 3,3-dimethyl-2-phenylmorpholine enantiomers?
Poor or non-existent resolution is the most common challenge in chiral method development. The cause lies in insufficient differential interaction between the enantiomers and the Chiral Stationary Phase (CSP). The troubleshooting process should be systematic, starting with the factors of greatest impact.
A logical workflow for addressing this issue is essential. The following diagram outlines a step-by-step decision-making process.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps & Protocols:
Verify Chiral Stationary Phase (CSP) Selection: The primary interaction driving separation for 3,3-dimethyl-2-phenylmorpholine is with its phenyl group. Therefore, CSPs that interact well with aromatic moieties are the best starting point.
Expertise: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of racemates and are an excellent first choice.[2][3] They form "chiral grooves" where analytes can interact via hydrogen bonds, dipole-dipole forces, and π-π stacking with the phenyl ring.[4] Cyclodextrin-based phases are another strong option, relying on the inclusion of the phenyl group into their chiral cavity.[5][6]
Action: If you are not using a polysaccharide or cyclodextrin-based column, consider switching. If you are, proceed to mobile phase optimization.
Optimize the Mobile Phase: The mobile phase composition dictates the strength of the interaction between the analyte and the CSP.
Normal Phase (NP) Mode: This is often the most successful mode for polysaccharide CSPs.
Adjust Solvent Strength: In a typical hexane/alcohol mobile phase, the alcohol (e.g., 2-propanol or ethanol) is the polar, "strong" solvent. Decreasing the alcohol percentage will generally increase retention and may improve resolution.
Add a Basic Modifier: 3,3-dimethyl-2-phenylmorpholine is a basic compound due to the morpholine nitrogen. This can cause severe peak tailing due to secondary interactions with acidic residual silanols on the silica support.[7] Adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase is critical to ensure good peak shape and allow the primary chiral recognition mechanism to dominate.[2]
Change the Alcohol: Sometimes, switching the alcohol modifier (e.g., from 2-propanol to ethanol) can significantly alter selectivity.
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
Expertise: Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[7] However, the effect is compound-dependent, and in rare cases, higher temperatures can improve resolution.[7]
Action: Decrease the column temperature in 5-10°C increments (e.g., from 25°C to 15°C). Observe the impact on the resolution factor (α) and retention time.
Screen Other CSPs: If the steps above fail, the chosen CSP may not be suitable. Chiral separations are notoriously difficult to predict.[1]
Action: A systematic screening of a small set of complementary columns is the most effective strategy.[2] If a cellulose-based column (e.g., Cellulose-C, -SB, -SC) did not provide separation, try an amylose-based column (e.g., Amylose-SA, -C Neo).[2]
Q2: My peaks are resolved, but they are broad and tailing severely. What's the cause?
Peak tailing reduces resolution and compromises accurate quantification. For a basic analyte like 3,3-dimethyl-2-phenylmorpholine, the primary cause is often undesirable secondary interactions.
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps & Protocols:
Incorporate a Basic Additive: As mentioned in Q1, this is the most likely cause. The lone pair on the morpholine nitrogen interacts strongly with acidic silanol groups on the silica surface, causing peak tailing.
Protocol: Prepare a fresh mobile phase containing 0.1% diethylamine (DEA) or another suitable amine like triethylamine (TEA). Ensure the system is fully equilibrated with the new mobile phase before injecting the sample.
Rule Out Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broad, asymmetric peaks.[7]
Protocol: Prepare 1:10 and 1:100 dilutions of your sample using the mobile phase as the diluent. Inject the diluted samples. If peak shape improves significantly, the original sample was overloaded.
Assess Column Health: A contaminated or degraded column can exhibit poor peak shape for all analytes. Material from previous analyses can build up at the column head, creating active sites that cause tailing.[8]
Action: Consult the column manufacturer's instructions for the appropriate washing and regeneration procedure. For many polysaccharide CSPs, flushing with a strong solvent like 100% 2-propanol or ethanol can remove contaminants.[7] If performance does not improve after cleaning, the column may be permanently damaged and require replacement.
Frequently Asked Questions (FAQs)
Q: What is the best starting point for chiral method development for 3,3-dimethyl-2-phenylmorpholine?
A systematic screening approach is far more effective than a trial-and-error method.[1][5] We recommend a parallel screening of a few select columns with a standardized set of mobile phases.
Recommended Initial Screening Protocol
This protocol is designed for high-throughput screening to quickly identify promising conditions.
These three polysaccharide phases offer complementary selectivities and have a high success rate for a broad range of chiral compounds.[2][3]
Mobile Phases
A: n-Hexane / 2-Propanol (IPA) (90:10) + 0.1% DEA B: n-Hexane / Ethanol (EtOH) (90:10) + 0.1% DEA
Hexane/alcohol mixtures are standard for normal phase chiral separations. Screening both IPA and EtOH is crucial as they can provide different selectivities. DEA is included to ensure good peak shape for the basic analyte.[2]
Flow Rate
1.0 mL/min (for 4.6 mm ID columns)
Standard analytical flow rate. Adjust proportionally for different column diameters.
Temperature
25°C
A controlled, ambient temperature is a good starting point before optimization.
Detection
UV at ~210 nm or 254 nm
The phenyl group provides strong UV absorbance. 210 nm is more universal, while 254 nm is specific to the aromatic ring.
Experimental Protocol: Chiral Screening
Mobile Phase Preparation: Prepare the screening mobile phases (A and B) as described in the table. Ensure all solvents are HPLC-grade. Degas the mobile phases for 15-20 minutes.[10]
Sample Preparation: Accurately weigh and dissolve the racemic 3,3-dimethyl-2-phenylmorpholine standard in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL. Filter through a 0.45 µm syringe filter.[10]
System Equilibration: Install the first screening column. Flush the HPLC system and equilibrate the column with the first mobile phase for at least 20-30 column volumes, or until a stable baseline is achieved.
Injection & Analysis: Inject 5-10 µL of the prepared sample. Run the analysis and record the chromatogram.
Repeat: Repeat steps 3 and 4 for each combination of column and mobile phase.
Evaluation: Analyze the results. Look for any condition that provides partial or baseline separation. The best condition can then be selected for further optimization (e.g., fine-tuning the % alcohol).
Q: Should I use Normal-Phase, Reversed-Phase, or Polar Organic mode?
The choice of chromatographic mode is critical and depends on the analyte and the specific CSP.
Normal-Phase (NP): This is the most common and often most successful mode for polysaccharide-based CSPs.[2] The non-polar mobile phase (e.g., hexane/alcohol) allows for the subtle polar interactions (hydrogen bonds, dipole-dipole) that govern chiral recognition to occur effectively. It is the recommended starting point for 3,3-dimethyl-2-phenylmorpholine.
Reversed-Phase (RP): While less common for initial screening with polysaccharide CSPs, RP can be effective, especially with cyclodextrin or certain immobilized polysaccharide columns. It uses aqueous-organic mobile phases (e.g., water/acetonitrile). This mode can be advantageous if your analyte is only soluble in aqueous media or if you need LC-MS compatibility with common ESI buffers.
Polar Organic (PO): This mode uses polar organic solvents like 100% methanol, ethanol, or acetonitrile. It can sometimes provide unique selectivity where NP or RP modes fail. It is typically considered a secondary screening option.[2]
Q: What is the "three-point interaction model" and how does it apply here?
The three-point interaction model is a theoretical framework used to explain chiral recognition.[11] It posits that for a CSP to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the analyte and the stationary phase. At least one of these interactions must be stereochemically dependent.[11][12]
For 3,3-dimethyl-2-phenylmorpholine interacting with a polysaccharide CSP, these three points could be:
π-π stacking: Between the analyte's phenyl ring and the aromatic groups on the CSP.
Hydrogen Bonding: Between the morpholine's oxygen or nitrogen and carbamate groups on the CSP.
Steric Hindrance/Inclusion: Where one enantiomer fits more favorably into the chiral groove or pocket of the CSP than the other due to the specific 3D arrangement of its methyl and phenyl groups.
Understanding this model helps in rationalizing why certain CSPs work better than others and guides the selection of mobile phases that will either promote or disrupt these key interactions.
References
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
Trouble with chiral separations. (2020). Chromatography Today. [Link]
Phenylmorpholines and analogues thereof. (2013).
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (2017). PMC. [Link]
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation. reposiTUm. [Link]
Technical Support Center: Phenylmorpholine Cyclization Optimization
Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals troubleshooting the synthesis of phenylmorpholine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This hub is designed for researchers and drug development professionals troubleshooting the synthesis of phenylmorpholine derivatives. The focus of this guide is the optimization of yields during the acid-catalyzed cyclization of amino alcohol precursors (e.g., N-substituted 2-amino-1-phenylethanols).
Below, you will find comparative data, mechanistic troubleshooting FAQs, and a self-validating experimental protocol designed to maximize conversion and minimize byproducts.
I. Catalyst Performance & Yield Benchmarks
The choice of acid catalyst and temperature profile dictates the balance between the desired intramolecular cyclization and competing side reactions.
Table 1: Comparative Analysis of Cyclization Catalysts
To troubleshoot yield, one must understand the causality of the reaction. The acid protonates the benzylic hydroxyl group, which departs as water to form a benzylic carbocation. At this juncture, the intermediate faces a kinetic vs. thermodynamic divergence:
Kinetic Pathway (Desired): Intramolecular nucleophilic attack by the pendant hydroxyl/amine closes the morpholine ring[1].
Thermodynamic Pathway (Undesired): Deprotonation at the adjacent carbon yields a styrenyl (alkene) byproduct via E1 elimination.
Caption: Mechanistic divergence in acid-catalyzed phenylmorpholine synthesis.
III. Troubleshooting FAQs
Q1: My crude NMR shows significant amounts of styrene derivatives instead of the cyclized morpholine. Why is this happening, and how do I fix it?Causality: You are losing control of the reaction thermodynamics. The activation energy for E1 elimination is higher than that of the intramolecular cyclization, but the resulting alkene is thermodynamically highly stable due to conjugation with the phenyl ring.
Solution: Lower the reaction temperature. If using concentrated
, the reaction must be kept strictly between 0 °C and 5 °C during the addition phase[1]. If elimination persists even at low temperatures, your substrate may be too sterically hindered for standard Brønsted acids. Consider switching to a Lewis acid-catalyzed halonium generation method (e.g., with NBS), which bypasses the free carbocation intermediate entirely[2].
Q2: The reaction stalls at 50-60% conversion. Adding more acid doesn't help. What is the limiting factor?Causality: The cyclization is a dehydration reaction; it produces one equivalent of water. In a closed system, this water dilutes the acid catalyst (especially
or MSA), reducing its Hammett acidity function () until it can no longer protonate the benzylic alcohol.
Solution: You must increase the initial acid-to-substrate ratio (typically 5:1 to 10:1 v/w) to act as both catalyst and desiccant. Alternatively, switch to a solvent system that allows for azeotropic water removal (e.g., toluene with a Dean-Stark trap and p-Toluenesulfonic acid), though this requires higher temperatures and risks the elimination side-reaction mentioned in Q1.
Q3: My TLC shows complete consumption of the starting material and no elimination byproducts, but my isolated yield after workup is abysmal (<20%). Where is my product?Causality: Phenylmorpholines contain a secondary or tertiary amine core. If the aqueous quench is not sufficiently basic, the morpholine nitrogen remains protonated as a water-soluble ammonium salt, causing it to be discarded with the aqueous layer[3]. Furthermore, direct addition of water to concentrated
causes violent exothermic heating, which can destroy the product.
Solution: Utilize a "reverse quench" methodology. Pour the acidic reaction mixture slowly into a vigorously stirred, ice-cold mixture of NaOH and water.
Self-Validation Check: Before extracting with an organic solvent (like Dichloromethane or Ethyl Acetate), you must test the aqueous layer with pH paper. It must read pH 10. If it does not, add 5M NaOH until it does.
Caption: Troubleshooting workflow for optimizing phenylmorpholine cyclization yields.
IV. Self-Validating Experimental Protocol: Low-Temperature
Cyclization
This protocol is engineered to suppress E1 elimination and prevent product loss during workup[1],[3].
Pre-cooling: Charge a dry, round-bottom flask with the amino alcohol precursor dissolved in a minimal amount of anhydrous DCM (approx. 2 mL per mmol of substrate). Submerge the flask in an ice-brine bath and allow the internal temperature to reach 0 °C.
Isothermal Addition: Add the concentrated
dropwise via an addition funnel.
Validation Checkpoint: Monitor the internal temperature continuously. The addition rate must be controlled so that the internal temperature never exceeds 5 °C. Exceeding this threshold will trigger oxidative charring and E1 elimination.
Cyclization: Once addition is complete, maintain the reaction at 0 °C to 5 °C for 2 to 4 hours.
Validation Checkpoint: Withdraw a 10
L aliquot, quench in 1 mL of 1M NaOH, extract with 1 mL Ethyl Acetate, and analyze via TLC/HPLC. Proceed to step 4 only when precursor conversion is >95%.
Reverse Quenching (Critical Step): Prepare a separate large beaker containing a 1:1 mixture of crushed ice and 5M NaOH (calculate the NaOH amount to be a 1.2x molar excess relative to the
used). Slowly pour the acidic reaction mixture into the vigorously stirred basic ice slurry.
Phase Extraction & pH Validation:
Validation Checkpoint: Test the aqueous phase with pH paper. It must be strictly
10. If it is acidic or neutral, the morpholine is trapped as a salt. Add additional 5M NaOH until pH > 10 is achieved.
Isolation: Extract the basic aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude phenylmorpholine.
V. References
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake...
Source: PubMed Central (PMC) / NIH
URL:[Link]
Troubleshooting low purity in 3,3-dimethyl-2-phenylmorpholine synthesis
Technical Support Center: 3,3-Dimethyl-2-Phenylmorpholine Synthesis Executive Summary: The "Gem-Dimethyl" Steric Challenge The synthesis of 3,3-dimethyl-2-phenylmorpholine (an analogue of phenmetrazine) presents a unique...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,3-Dimethyl-2-Phenylmorpholine Synthesis
Executive Summary: The "Gem-Dimethyl" Steric Challenge
The synthesis of 3,3-dimethyl-2-phenylmorpholine (an analogue of phenmetrazine) presents a unique challenge compared to its mono-methyl counterparts. The introduction of a gem-dimethyl group at the C3 position creates significant steric bulk adjacent to the reaction center.
If you are encountering low purity (typically <90% HPLC area), the root cause is almost invariably the competition between nucleophilic substitution and elimination during the formation of the morpholine ring. The steric hindrance of the gem-dimethyl group retards the desired SN2 attack, allowing side reactions—specifically elimination to methacrylophenone derivatives or incomplete cyclization—to dominate.
This guide provides a diagnostic workflow and targeted protocols to resolve these specific impurity profiles.
Part 1: Diagnostic Workflow
Before altering your conditions, use this decision tree to identify the specific failure mode based on your analytical data (LC-MS/NMR).
Figure 1: Diagnostic logic for identifying the root cause of low purity based on crude analysis.
Part 2: Technical Troubleshooting (Q&A)
Q1: My reaction shows high conversion, but the isolated yield is poor and the product is an oil that won't crystallize. What is happening?
Diagnosis: You likely have the "Open Chain" Intermediate (2-((1-hydroxy-2-methyl-1-phenylpropan-2-yl)amino)ethanol) contaminating your product.
The Mechanism: The final step of this synthesis is an acid-catalyzed dehydration/cyclization. The gem-dimethyl group exerts a "Thorpe-Ingold" effect which should favor cyclization, but it also sterically hinders the approach of the hydroxyl group to the benzylic carbocation intermediate.
The Fix:
Aggressive Cyclization: Standard conditions (e.g., dilute HCl) are often insufficient. Switch to concentrated H₂SO₄ or Methanesulfonic acid (MsOH) at 0°C to RT.
Water Removal: If using a milder acid, you must remove water azeotropically (Dean-Stark with Toluene) to drive the equilibrium toward the morpholine [1].
Q2: I see a significant impurity with a mass corresponding to the starting material minus HBr (or HCl).
Diagnosis: This is the Elimination Product (2-methyl-1-phenylprop-2-en-1-one or similar conjugated enone).
The Cause: If you are synthesizing the precursor by reacting alpha-bromoisobutyrophenone with ethanolamine, you are attacking a tertiary bromide. The basic amine promotes E2 elimination over SN2 substitution due to the steric bulk.
The Fix:
Change Solvent: Switch from protic solvents (Ethanol) to polar aprotic solvents like DMF or NMP . This enhances the nucleophilicity of the amine relative to its basicity.
Lower Temperature: Run the substitution step at 0°C–10°C. Elimination has a higher activation energy than substitution; lower temperatures favor the kinetic substitution product.
Alternative Route: If this persists >15%, abandon the bromide route. Use the Epoxide Opening route (see Protocol below) which avoids the elimination-prone tertiary halide entirely [2].
Q3: The product is colored (pink/brown) and purity drops upon storage.
Diagnosis: Oxidation of the morpholine nitrogen or presence of radical polymerization oligomers from the elimination side-product.
The Fix:
Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride or Fumarate salt. The salt stabilizes the amine against oxidation.
Purification: Recrystallize the salt from Isopropanol/Diethyl Ether . This specific solvent system is highly effective at rejecting the non-polar elimination impurities and the polar uncyclized amino-alcohols [3].
Part 3: Optimized Synthetic Protocol
This protocol prioritizes purity over raw yield by minimizing the "Elimination" pathway.
Method: Modified Aminoketone/Reduction Route
Reagents:
Alpha-bromoisobutyrophenone (1.0 eq)
Ethanolamine (3.0 eq) — Excess acts as solvent/buffer
Sodium Borohydride (NaBH₄) (1.5 eq)
Sulfuric Acid (conc.)
Step-by-Step:
Step
Operation
Critical Parameter
1. Substitution
Dissolve Bromoketone in DMF (3 vol). Add Ethanolamine dropwise at 0°C . Stir at RT for 4-6h.
Control Temp: Keep <25°C to prevent elimination to enone.
2. Quench
Pour into ice water. Extract with DCM.[1] Wash organic layer with water x3 to remove excess ethanolamine.
Wash Thoroughly: Residual ethanolamine will poison the cyclization step.
3. Reduction
Dissolve crude aminoketone in MeOH. Add NaBH₄ portion-wise at 0°C. Stir 2h.
Gas Evolution: Ensure H₂ evolution ceases before proceeding.
4. Cyclization
Evaporate MeOH. Add conc. H₂SO₄ (5 vol) to the residue at 0°C . Stir 12h at RT.[1]
Temp Spike: Exothermic! Add acid slowly. High acid concentration forces ring closure.
5. Isolation
Pour onto ice.[2] Basify to pH 12 (NaOH). Extract (DCM).[1]
pH Control: Must be >11 to ensure free base is fully formed.
6. Salt Formation
Dissolve oil in dry Et₂O. Add HCl/Ether solution.[3] Filter white solid.
Anhydrous: Moisture will cause the salt to "oil out" instead of crystallizing.
Part 4: Impurity Profile Data
Compare your analytical results against this standard profile to confirm your issue.
Impurity Type
Relative Retention Time (RRT)
Mass (ESI+)
Origin
Removal Strategy
Target
1.00
192.1
Desired Product
N/A
Elimination
1.25 (Non-polar)
~147
Dehydrohalogenation of SM
Recrystallization (remains in ether liquor)
Open Diol
0.85 (Polar)
210.1
Incomplete Cyclization
H₂SO₄ Cyclization (Step 4)
Dimer
1.45
~337
Double alkylation of amine
Use 3.0 eq Ethanolamine excess
References
Cyclization Kinetics: Deka, M. J., et al. (2015). "Intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes." Journal of Organic Chemistry, 80(9), 4349-4359. Link
Epoxide Route Alternative: McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine." Drug Testing and Analysis, 10(9), 1404-1416. Link
Salt Purification: Boehringer, A., et al. (1958). "Improvements in or relating to the preparation of substituted morpholines."[3][4][5] British Patent GB791416. Link
Technical Support Center: Phenylmorpholine Ring Closure & Temperature Optimization
Welcome to the Technical Support Center for Phenylmorpholine Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome the kine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Phenylmorpholine Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals overcome the kinetic and thermodynamic hurdles associated with morpholine ring closures.
Phenylmorpholines are critical pharmacophores in CNS drug development. However, achieving high-yielding intramolecular cyclization requires precise temperature control. A deviation of even 10 °C can shift the mechanistic pathway from a clean intramolecular
ring closure to catastrophic intermolecular polymerization or elimination. This guide dissects the causality behind these temperature effects and provides self-validating protocols to ensure your syntheses are robust and reproducible.
Part 1: Mechanistic Pathways & Temperature Causality
The synthesis of the phenylmorpholine core generally proceeds via one of two primary pathways: the base-mediated double alkylation of anilines, or the acid-catalyzed dehydration of
-(2-hydroxyethyl)amino alcohols. Both pathways are highly temperature-dependent.
Mechanistic pathways and temperature-dependent side reactions in phenylmorpholine ring closure.
Part 2: Interactive Troubleshooting & FAQs
Q1: I am using the bis(2-chloroethyl) ether and aniline route with triethylamine, but my yields are below 40% and the reaction mixture turns into a dark, viscous tar. What is going wrong?A1: Your reaction temperature is likely exceeding the thermodynamic threshold for intramolecular cyclization. While the initial mono-alkylation occurs readily, the subsequent ring closure requires significant energy to overcome steric hindrance. However, if the temperature exceeds 180 °C, the kinetic energy favors intermolecular collisions over the required intramolecular
attack, leading to extensive polymerization[1].
Solution: Strictly maintain the heating mantle between 150–160 °C. This specific temperature window provides the optimal kinetic energy for ring closure while remaining below the activation energy for intermolecular polymerization[1].
Q2: During the acid-catalyzed cyclization of an
-(2-hydroxyethyl)amino alcohol using concentrated sulfuric acid, NMR shows a complete loss of the morpholine ring and the presence of alkene protons. How do I prevent this?A2: This is a classic temperature-control failure during the initiation phase. The addition of concentrated to the amino alcohol is highly exothermic. If the temperature is allowed to rise to room temperature (≥ 20 °C) during this mixing phase, the acid acts as a dehydrating agent, promoting an E1/E2 elimination of the hydroxyl group to form an alkene rather than the desired sulfate ester intermediate[2].
Solution: The reaction is highly advantageous with cold [2]. You must maintain the internal temperature at 0–5 °C during the entire acid addition phase to trap the intermediate as a sulfate ester, only applying heat later to force the cyclization.
Q3: Can I use microwave irradiation to accelerate the ring closure of sterically hindered tricyclic phenylmorpholine derivatives?A3: Yes. For highly hindered substrates, conventional reflux may not provide sufficient energy for ring closure. Microwave reactors can rapidly heat high-boiling solvents (like 1,2-dichlorobenzene) to 200 °C, bypassing kinetic traps and drastically reducing reaction times from 24 hours to 2 hours[3]. However, ensure your substrate does not possess thermally labile functional groups (e.g., esters), which may undergo decarboxylation at temperatures exceeding 230 °C[3].
Part 3: Quantitative Data & Temperature Optimization Matrix
To assist in your experimental design, the following table summarizes the quantitative relationship between temperature ranges, expected yields, and mechanistic causality.
Reaction Pathway
Temp. Range (°C)
Target Yield (%)
Primary Side Product
Mechanistic Causality
Base-Mediated (Aniline + Ether)
100–120 °C
< 20%
Mono-alkylated intermediate
Insufficient thermal energy to overcome the steric barrier of the 2nd attack.
Base-Mediated (Aniline + Ether)
150–160 °C
85–92%
None (Clean conversion)
Optimal kinetic threshold for intramolecular cyclization[1].
Base-Mediated (Aniline + Ether)
> 180 °C
< 40%
Intermolecular polymers
Thermodynamic shift favoring intermolecular collisions over intramolecular ring closure[1].
Acid-Catalyzed ( Initiation)
0–5 °C
N/A (Intermediate)
None
Cold conditions suppress E1/E2 elimination, cleanly forming the sulfate ester[2].
Acid-Catalyzed ( Initiation)
> 20 °C
< 30%
Alkene (Elimination)
Exothermic runaway promotes rapid dehydration before esterification can occur[2].
Microwave-Assisted (Hindered Substrates)
200 °C
70–80%
None
Rapid dielectric heating provides the massive activation energy needed for sterically hindered ring closures[3].
Part 4: Standardized Experimental Protocols
These protocols are engineered as self-validating systems . Built-in analytical checkpoints ensure that any deviation from the mechanistic pathway is caught before the reaction is worked up.
Protocol A: Base-Mediated Synthesis of
-Phenylmorpholine (High-Temperature Route)
Reference standard adapted from optimized industrial synthesis[1].
Reagent Charging: In a 500 mL round-bottom flask equipped with a reflux condenser and an internal thermocouple, combine substituted aniline (0.5 mol), bis(2-chloroethyl) ether (3 to 10 mL per 1g of aniline), and triethylamine (1.0 mol)[1].
Heating & Kinetic Control: Begin heating the mixture. Monitor the internal thermocouple strictly. Ramp the temperature to 130 °C over 30 minutes, then slowly increase to the optimal target of 150–160 °C[1].
Self-Validation Checkpoint 1 (4 Hours): Remove a 50 µL aliquot. Crucial Step: Quench the aliquot in 500 µL of saturated
and extract with 500 µL ethyl acetate. Spot the organic layer on a silica TLC plate. Causality: Spotting the basic reaction directly onto acidic silica will cause on-plate streaking and false-negative product spots.
Ring Closure Verification: If the mono-alkylated intermediate (
~0.3 in 4:1 Hexane:EtOAc) persists, maintain 150 °C for an additional 12 hours. Do not exceed 180 °C to force the reaction, as this will trigger polymerization[1].
Workup: Once TLC indicates complete consumption of the intermediate, distill off the excess bis(2-chloroethyl) ether under reduced pressure. Cool the residue, pour into 1L of water, and extract with ethyl acetate[1].
Reference standard for amino alcohol precursors[2].
Cold Initiation: Dissolve the
-(2-hydroxyethyl)amino alcohol precursor (0.2 mol) in an inert solvent (or use neat if liquid). Submerge the reactor in an ice-brine bath to bring the internal temperature to 0 °C.
Acid Addition: Equip an addition funnel with concentrated
(0.4 mol). Add the acid dropwise at a rate that strictly maintains the internal temperature below 5 °C[2]. Causality: This cold environment ensures the hydroxyl group is converted to a stable sulfate ester rather than undergoing thermal elimination[2].
Self-Validation Checkpoint 1: After complete addition, stir at 5 °C for 30 minutes. An aliquot quenched in cold
should show no alkene formation via NMR.
Thermal Cyclization: Remove the ice bath and slowly warm the reaction to room temperature, then heat to 100 °C for 4 hours to drive the intramolecular
displacement of the sulfate group.
Workup: Pour the cooled mixture over crushed ice, carefully basify with 50%
to pH 10, and extract with dichloromethane.
Part 5: References
Synthesis method of substituted N-phenyl morpholine compound
Source: Google Patents
URL:
Technical Support Center: Overcoming Steric Hindrance in 3,3-Dimethylmorpholines
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to functionalize 3,3-dimethylmorph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a brick wall when attempting to functionalize 3,3-dimethylmorpholine.
The gem-dimethyl substitution at the 3-position creates a massive steric shield around the secondary amine. This structural feature is highly desirable in medicinal chemistry—often used to enhance kinase selectivity (e.g., targeting mTOR over PI3K) and improve metabolic stability[1]. However, this same steric bulk prevents the nitrogen lone pair from efficiently attacking electrophiles or coordinating to transition metals.
Below is our field-proven troubleshooting guide and decision matrix to help you bypass these steric limitations through rational reaction design.
Decision matrix for overcoming steric hindrance in 3,3-dimethylmorpholine functionalization.
Q1: Why does my Buchwald-Hartwig amination fail with 3,3-dimethylmorpholine, and how can I fix it?
Root Cause Analysis:
Standard palladium catalysts utilizing bulky biaryl phosphine ligands (like RuPhos or BrettPhos) fail because the combined steric bulk of the ligand and the gem-dimethyl groups prevents the amine from coordinating to the palladium center during the transmetalation step. A recent high-throughput experimentation (HTE) study analyzing 66,000 reactions demonstrated that traditional literature conditions yield 0% conversion for 3,3-dimethylmorpholine[2].
The Solution:
You must switch from phosphine ligands to N-heterocyclic carbene (NHC) ligands . Chloro carbene-based Pd catalysts (such as SIPr-Pd) possess an "umbrella-like" steric profile that is highly electron-donating but allows enough spatial clearance for the hindered amine to bind[3]. Furthermore, pairing this with a strong, soluble base like Sodium tert-butoxide (NaOtBu) is critical to force the deprotonation of the hindered amine.
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a dry 20 mL scintillation vial with the aryl halide (1.0 equiv), 3,3-dimethylmorpholine (1.2 equiv), and NaOtBu (2.35 equiv).
Catalyst Loading: Add 5 mol% of a chloro carbene-based palladium complex, specifically (SIPr)Ph2Pd(Cin)Cl.
Solvent Addition: Suspend the mixture in anhydrous 2-MeTHF or Toluene to achieve a 0.2 M concentration.
Reaction Execution: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature. If no conversion is observed after 2 hours, elevate the temperature to 80 °C.
Validation Checkpoint: Monitor the reaction via LCMS. The protocol is self-validating when the total ion chromatogram (TIC) shows the disappearance of the aryl halide isotope pattern and the emergence of the product mass [M+H]+. If unreacted amine remains but aryl halide is consumed, protodehalogenation has occurred (ensure strict anhydrous conditions next time).
Q2: How do I achieve successful Nucleophilic Aromatic Substitution (SNAr) on a di-halogenated ring with this hindered amine?
Root Cause Analysis:
When synthesizing complex drugs (like mTOR inhibitors), researchers often need to substitute a dihalo-heterocycle (e.g., dichloropyrimidine or cyanuric chloride) with two different morpholines. If you add the unhindered amine first, it donates electron density into the heteroaromatic ring, severely deactivating the remaining halogen toward further nucleophilic attack. The sterically hindered 3,3-dimethylmorpholine lacks the nucleophilic driving force to overcome this deactivated state[1].
The Solution:Sequence priority is everything. You must always introduce the most sterically hindered morpholine first[1]. The initial heteroaromatic ring is highly electron-deficient and electrophilic enough to force the hindered 3,3-dimethylmorpholine to react. Once attached, the second (unhindered) amine can easily substitute the remaining halogen at elevated temperatures.
Self-Validating Protocol: Sequential SNAr
First Substitution (Hindered): Dissolve the dihalo-heterocycle (1.0 equiv) in anhydrous THF and cool to -78 °C.
Nucleophile Activation: Slowly add 3,3-dimethylmorpholine (1.0 equiv). To ensure the hindered amine is sufficiently nucleophilic, add a strong base like n-BuLi or tBuOK (1.1 equiv) dropwise to generate the amide anion in situ.
Warming: Allow the reaction to slowly warm to room temperature over 4 hours.
Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The starting dihalo-compound should be completely consumed, yielding a single new spot. Isolate this mono-substituted intermediate via flash chromatography.
Second Substitution (Unhindered): Dissolve the isolated intermediate in an alcoholic solvent (e.g., EtOH) or DMF, add the less hindered amine (e.g., 3-methylmorpholine) (1.5 equiv) and DIPEA (2.0 equiv), and heat to 80 °C until LCMS confirms full conversion.
Q3: Direct N-alkylation is failing entirely. Can I synthesize the functionalized ring from scratch?
Root Cause Analysis:
In cases of extreme steric clash (e.g., attaching the morpholine to a highly substituted tertiary carbon), direct N-alkylation is physically impossible. The electrophile simply cannot penetrate the van der Waals radii of the gem-dimethyl groups to reach the nitrogen lone pair.
The Solution:
Abandon direct substitution and utilize De Novo Ring Synthesis . You can build the morpholine ring around the substituted nitrogen using a "direct amide cyclization" strategy[4].
Self-Validating Protocol: Direct Amide Cyclization
Linear Precursor Synthesis: Couple a substituted 2,2-dimethyl-2H-azirin-3-amine with a 2-hydroxyalkanoic acid to form a linear amide precursor.
Cyclization Setup: Dissolve the linear precursor (approx. 6.5 mmol) in 300 mL of dry toluene.
Acid-Catalyzed Ring Closure: Heat the solution to 100 °C. Bubble dry HCl gas directly through the solution for 15 minutes. The acid catalyzes the intramolecular attack of the hydroxyl group onto the amide, closing the ring.
Validation Checkpoint: The reaction is validated by the precipitation of the product or by IR spectroscopy (look for the disappearance of the linear amide N-H stretch and the appearance of strong morpholine-2,5-dione C=O stretches around 1746 cm⁻¹ and 1686 cm⁻¹)[4].
Purification: Purify by column chromatography (SiO2, CH2Cl2/Et2O 6:1) and recrystallize from Et2O.
Quantitative Data Summary: Expected Outcomes by Strategy
To assist in your experimental planning, the following table summarizes the expected yields and causal factors for various 3,3-dimethylmorpholine functionalization strategies based on aggregated literature and high-throughput data.
Reaction Type
Reagents / Conditions
Substrate
Expected Yield
Causality / Mechanistic Note
Buchwald-Hartwig
Pd2(dba)3, RuPhos, Cs2CO3
Aryl Halides
0%
Steric clash prevents amine coordination and reductive elimination.
Buchwald-Hartwig
SIPr-Pd, NaOtBu, MeTHF
3-bromo-2-methylpyridine
Moderate - High
NHC ligand's umbrella shape accommodates the gem-dimethyl bulk[3].
SNAr (Sequential)
Hindered Amine Added Second
Dichloropyrimidines
< 10%
Heteroaromatic ring is electronically deactivated by the first amine.
SNAr (Sequential)
Hindered Amine Added First
Dichloropyrimidines
62% - 86%
Ring remains highly electrophilic, forcing the hindered attack[1].
De Novo Cyclization
HCl gas, Toluene, 100 °C
Linear Amide Precursors
22% - 40%
Bypasses direct N-alkylation entirely via intramolecular trapping[4].
References[4] Synthesis and Crystal Structure of 3,3,6,6-Tetramethylmorpholine-2,5-dione, and its 5-Monothio... Helvetica Chimica Acta / University of Zürich. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEVSPzlY_miLcuK3Wp6CtDZfIREgcT2e_vlDdly66H9v2TgTQivSwjo2gILJVEk0N2zviwbdEEoUB4bDnzTlDoU1i3br_-1kP87aJadFtg9c4irker_Mae7Llh25gOGLLjS2XmumRwCYLwe2VORZRxzlFNNNMsHOe2dIZ4l4EjsRZzWNnKA1w_IuwJqwB4wOMBnY72YKgjxT_T[2] Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ACS Central Science. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9C_cLR0tPCyZHwklxqmxBZAASwUfbwh6NONBxL2oxrLnJJQBNILsk2XJnNIpmcVX_86elPw32N-u7-lqmXZfy1m68FEmEuCZSM8G_Zk_YET_sdALxCLHnmFAiXi6DjQckTHUjTSnIa_o_lC4615hEPec=[3] Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJcOfEX8XkOj8kdkt_n2ZDwZBG8p9R9IFg5Egj4qGrFvFPP_HACaw0TcmuWJ9UTbXm6EXstVCj_qrRZX8VDAN8JYy1kuKu7DZU3uCbrzSr7IuIVIS_xp-j3c6HwnaQ0fFrJYd1jtJM_JryY9Cr-lneKT9E_4Y40Ci4xwmuqfLHn7_NkNdIFcfhXtSYsd62U5d0FXAXBJUMI8e5MNM=[1] 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor.... ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ThL4WPchjgAlfP3AZId2ug4JNCtO7ukrijtDjzY3clx0vhJNIqLae8DvhZcQSqSdICRL4kET2kmXdhu66jG8VkQbmsg27qAeFAOlO0yXrdSzPB_uTMm_rlDHWS6FghBFy7JTYvA02Qy6GNKs7Lc0
Technical Support Center: Amino Alcohol Purification & Troubleshooting
Welcome to the Technical Support Center. Amino alcohols are ubiquitous precursors in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and ionizable lipids for mRNA lipid nanoparticles (LNPs)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Amino alcohols are ubiquitous precursors in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and ionizable lipids for mRNA lipid nanoparticles (LNPs)[1]. However, their dual functionality—a basic amine and a hydrogen-bonding hydroxyl group—makes them notoriously difficult to clear from crude reaction mixtures.
As a Senior Application Scientist, I frequently see workflows bottlenecked by incomplete precursor removal. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols to isolate your target compound with absolute confidence.
The Causality of Amino Alcohol Persistence
Why are amino alcohols so difficult to remove? The challenge lies in their amphiphilic and electronic nature. The hydroxyl group acts as both a hydrogen bond donor and acceptor, heavily hydrating the molecule, while the amine group dictates pH-dependent partitioning.
Short-chain amino alcohols (e.g., 1-aminoethanol derivatives) are highly water-soluble and can be thermally labile, complicating standard evaporation or extraction[2]. In advanced lipid synthesis—such as the epoxide ring-opening reactions used to generate beta-amino alcohol ionizable lipids—the unreacted precursors often share similar lipophilicity profiles with the target product, rendering standard silica chromatography ineffective[1]. To solve this, we must exploit specific chemical orthogonalities: either pKa differentials or nucleophilic reactivity .
Strategic Decision Matrix
Decision tree for selecting an amino alcohol removal strategy.
Core Methodologies: Self-Validating Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction
Mechanism & Causality: By washing the organic layer with a mildly acidic aqueous solution, the amine group of the unreacted precursor becomes protonated (forming an ammonium salt). This ionic state drastically shifts its partition coefficient, forcing it entirely into the aqueous phase while the neutral target product remains in the organic layer.
Step-by-Step Workflow:
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at approximately 10-20 volumes relative to the crude mass.
Acidic Wash: Add an equal volume of 0.1 M HCl (or 5% Citric Acid if the target product is mildly acid-sensitive). Vigorously mix the biphasic system for 5 minutes.
Phase Separation: Allow the layers to separate and collect the organic phase. Repeat the acidic wash a second time.
Neutralization & Drying: Wash the organic layer once with saturated aqueous
, followed by brine. Dry over anhydrous .
Self-Validation Checkpoint: Before concentrating, spot the organic layer on a TLC plate and stain with ninhydrin. The absence of a purple/pink spot confirms the complete removal of primary and secondary amino alcohols. If a spot persists, repeat Step 2.
Protocol B: Polymer-Bound Scavenger Resins
Mechanism & Causality: If your target product is acid-sensitive or also basic (e.g., a tertiary amine ionizable lipid), acid extraction will ruin your yield. Instead, we use a solid-phase electrophilic scavenger. Polymer-bound isocyanate resins covalently react with the nucleophilic primary or secondary amine of the unreacted precursor, forming a urea linkage tethered to a macroscopic polystyrene bead[3],[4]. The non-nucleophilic target product remains untouched in solution[5].
Step-by-Step Workflow:
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or DCM).
Resin Addition: Add 3 to 5 equivalents of polymer-bound isocyanate resin (calculated based on the theoretical maximum of unreacted amino alcohol).
Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 2 to 4 hours. Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the polymer beads.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, filter it, and analyze via LC-MS. The disappearance of the precursor's mass peak validates complete scavenging. If the precursor mass is still detected, add 1 additional equivalent of resin and agitate for 1 more hour.
Isolation: Filter the mixture through a sintered glass funnel (medium porosity) to remove the resin[5]. Wash the resin cake twice with the reaction solvent. Concentrate the combined filtrate to yield the purified product.
Quantitative Data Comparison
To assist in selecting the most appropriate method for your specific pipeline, consult the performance matrix below:
Removal Technique
Primary Mechanism
Target Product Compatibility
Scalability
Typical Clearance Rate
Acid Wash (0.1 M HCl)
Ionic partitioning
Neutral / Acid-Stable
High (Process Scale)
> 99%
Polymer-Bound Isocyanate
Covalent scavenging
Non-nucleophilic
Medium (Discovery/Prep)
95 - 98%
Salting-Out Extraction
Hydrophobic effect
Water-soluble products
High
80 - 90%
Cation-Exchange Chromatography
Ionic retention
Non-basic
Medium
> 99%
Frequently Asked Questions (FAQs)
Q1: My target product is an ionizable lipid containing a tertiary amine, and I need to remove a secondary amino alcohol precursor. I cannot use acid washes. What is the best approach?A1: For ionizable lipids synthesized via epoxide ring-opening, both the product and the precursor are basic[1]. Protocol B (Polymer-Bound Isocyanate) is your optimal choice. The isocyanate selectively reacts with the sterically accessible secondary amine of the precursor. The tertiary amine of your target lipid is non-nucleophilic and will not react, allowing it to pass cleanly through the filtration step[3],[4].
Q2: I am working with highly polar, short-chain amino alcohols (e.g., 1-aminoethanol derivatives) that are difficult to separate from water. How do I isolate my non-polar product without losing it in the emulsion?A2: Short-chain amino alcohols form exceptionally strong intermolecular hydrogen bonds and are highly water-soluble. Standard extraction might leave traces of water and precursor in the organic phase. Consider "salting out" the aqueous phase by saturating it with potassium carbonate (
). This drastically increases the ionic strength of the aqueous layer, breaking emulsions and driving your non-polar product into the organic layer. Alternatively, use azeotropic distillation under reduced pressure to remove water without thermal decomposition[2].
Q3: Can I just use standard silica gel chromatography to remove amino alcohols?A3: It is highly discouraged unless modified. Amino alcohols streak heavily on standard silica due to strong hydrogen bonding and acid-base interactions with acidic silanol groups on the stationary phase. If chromatography is unavoidable, you must pre-treat the column with 1-2% Triethylamine (TEA) or Ammonium Hydroxide in your mobile phase to deactivate the silanols, or switch entirely to an amine-functionalized (NH2) stationary phase.
References
(PDF) Solid-Supported Reagents in Organic Synthesis - Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEFWt68ZGofbkgjyXhmqLeaTqlXfYJTqQ_X1nlAhMzyrQBTt7NtE1OxUqgL57gg8R32Lw1cLOvg_R-QOm_BwWHYQ0QersxWqtwZSx21gldKwNuM_VyWR82d2f_tX9lCHDqnyrYN0erKxi8xkc3QUBDLulu9rketPjYR0ZCLHi9SPb9ypAcJu240oA=]
Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDqoQzQIcJo111XIjNQzBbpJUM3TnSIoBGGiCs5U6KcnCrqVML4wuYEAAfm-pOJUaTAJ5vFxOKK5U5dqUH0B2BdHwzE-K3kp7WSMmIkt77FfI1XjPDjFD4SOOCRIpbn4VOqUjtFJmYWiAa7SvINYlYZKCKueI97V4mZnAU4x-hnyAuoijEwwSQHqHorR3wintYa_tSBxEwqirt3MloSkuVsVPuFiWQjwmiocryHDvXuYf85aG5dyNFlCTgohuXMN4pR7gBq-FedVphDxM8NZW4dsQ=]
Synthesis and Evaluation of New Solid Supports for Solid Phase Organic Synthesis - ePrints Soton - University of Southampton.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTI9ckyx6m7r-9b2IHIcI1U7ua3WZV8xz0M6s1U_cbckwvvp1UCC7Fia8lyV4oGHDejokpBfqDfEzXhqYz9cXnf4YZKdlJrjeq2SodWGoEqsiVwCCtww6mbkeJEbptU40Bbu7KFILiErC9]
Chapter 2: Flow Processes Using Polymer-supported Reagents, Scavengers and Catalysts - RSC Books.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQN9QxWzlUN88Nqffg1m0UaicpFkpowcMDbnbgmWJsuoH_IU4WJ-Gf4qN8KnlSqm-cQNXvluPbUpV3yHDiUYBkQBIuzUOiBgHLsD9zuq7fjrkBvgGHQRWni_5LzZ1UDBFsEhK334cI9nZkfigKV8OO7UJKOazERz8zIbrIMvyWBxpA96i1LasIX9RS_oCM1dbCsTPlJG-h0Ncww_gVtHDustfVYhga]
Overcoming challenges in the purification of 1-Aminoethanol - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECw5jTvXzK7e05e0bXgPU033St7cNpJ9m_D4wqDqM6Pz5hNs-A1wST9-Lr-Sxy_Z--a9s2vP-w2PQyzmAZx8IIb_XJuAIiKeSHpoYqZp3_bwGt4MB-1sEn2yMknv4DJyC4we9pu0WrY-4AXshaV7XYqTt-p5SATup8EYUhwLi4BPxpKwffsZH7r6tKyuVQxYbss8-EwdtwJw==]
Stability of 3,3-dimethyl-2-phenylmorpholine in aqueous solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,3-dimethyl-2-phenylmorpholine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,3-dimethyl-2-phenylmorpholine. Here you will find in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in aqueous solutions. As Senior Application Scientists, we have compiled this information to help you ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work.
Q1: I'm seeing significant variability in my bioassay results using the same stock solution of 3,3-dimethyl-2-phenylmorpholine. What could be the cause?
A1: Inconsistent bioassay results are frequently linked to the degradation of the active compound in your stock or working solutions. The stability of phenylmorpholine analogs in aqueous media can be influenced by several factors, leading to a decrease in the concentration of the parent compound and the potential formation of new, interfering species.
Causality: 3,3-dimethyl-2-phenylmorpholine, like other morpholine derivatives, contains both an ether and a secondary amine functional group.[1][2] These sites are susceptible to chemical degradation, particularly in aqueous environments. Factors like pH, temperature, and light exposure can accelerate these degradation processes.[3][4] If your solution is not prepared freshly or is stored improperly, its effective concentration can change over time, leading directly to the observed experimental variability.
To diagnose this issue, follow this workflow:
Caption: Workflow for diagnosing inconsistent experimental results.
Recommended Action:
Prepare a fresh aqueous stock solution of 3,3-dimethyl-2-phenylmorpholine from your solid material.
Analyze your "old" (suspect) stock solution alongside the freshly prepared one using a suitable analytical method like HPLC-UV or LC-MS. A general-purpose reverse-phase method is often sufficient.[5]
Compare the results. Look for:
A significant decrease in the peak area of the parent compound in the old solution.
The appearance of new, unidentified peaks in the chromatogram of the old solution.
If degradation is confirmed, discard the old solution and strictly adhere to the recommended storage conditions outlined in the FAQ section below.
Q2: My HPLC/LC-MS analysis of an aged solution shows new peaks that weren't there initially. What are these, and what do they signify?
A2: The appearance of new peaks in your chromatogram is a clear indicator of chemical degradation. These new peaks represent degradation products formed from the parent 3,3-dimethyl-2-phenylmorpholine molecule.
Plausible Degradation Pathway: While the specific degradation pathway for 3,3-dimethyl-2-phenylmorpholine is not extensively documented, we can infer likely mechanisms from related morpholine structures. A primary pathway for morpholine derivatives can be oxidative ring-opening .[6] This process involves the cleavage of a C-C or C-N bond within the morpholine ring. For instance, studies on other N-substituted morpholines have shown that the C(sp³)-C(sp³) bond can be cleaved under oxidative conditions, leading to the formation of formamide derivatives.[6]
Below is a diagram illustrating a plausible oxidative ring-opening pathway:
Caption: Plausible oxidative degradation of the morpholine ring.
Recommended Action:
Characterize the Degradants: If identifying the degradation products is critical for your research, you may need to use High-Resolution Mass Spectrometry (HRMS) to obtain accurate mass data and propose elemental formulas for the new peaks.
Evaluate Environmental Factors: Review the conditions under which the solution was stored. Was it exposed to light? Was it stored at room temperature? Was the pH of the solution acidic or basic? All these factors can promote degradation.[7]
Perform a Forced Degradation Study: To proactively understand potential issues, you can perform a forced degradation study by intentionally exposing your compound to harsh conditions (e.g., high heat, strong acid/base, UV light, oxidation). This will help you identify potential degradants before they appear in your routine experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3,3-dimethyl-2-phenylmorpholine in a standard aqueous buffer (e.g., PBS, pH 7.4)?
Q2: How do pH and temperature affect the stability of the compound?
A2: Both pH and temperature are critical factors that significantly influence drug stability.[4][8]
pH: The stability of amine-containing compounds is often pH-dependent. Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis or other degradation reactions.[4] Most small-molecule drugs exhibit maximum stability in the pH range of 4 to 8.[7] It is crucial to determine the optimal pH for your specific formulation if long-term storage is required.
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[3] Storing aqueous solutions at elevated temperatures (e.g., room temperature or above) will likely lead to faster degradation compared to refrigerated (2-8°C) or frozen (≤ -20°C) conditions. The Arrhenius equation describes this relationship, where a 10°C increase can double or triple the degradation rate.
The following table provides a hypothetical summary of stability under different conditions, which should be confirmed experimentally.
Storage Condition
Temperature
pH
Expected Stability (Time to >10% degradation)
Benchtop
20-25°C
7.4
< 24-48 hours
Refrigerated
2-8°C
7.4
Several days to a week
Refrigerated
2-8°C
5.0
Potentially > 1 week (to be verified)
Frozen
-20°C
7.4
Weeks to months (verify after freeze-thaw)
Q3: What are the recommended storage conditions for aqueous stock solutions?
A3: Based on the chemical nature of the compound and general best practices for pharmaceutical stability, we recommend the following:
Solvent: Prepare initial high-concentration stock solutions in an organic solvent like DMSO or ethanol, where the compound is likely more stable. Store these at -20°C or -80°C.
Aqueous Working Solutions: Prepare aqueous working solutions by diluting the organic stock into your aqueous buffer immediately before use.
If Aqueous Storage is Necessary:
Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles.
Light: Protect from light by using amber vials or wrapping vials in aluminum foil.
pH: Use a buffered solution, ideally in the slightly acidic to neutral range (pH 5-7), but verify this experimentally.
Container: Use inert containers like polypropylene or glass.[9]
Q4: How can I perform a simple experiment to check the stability of my solution?
A4: You can perform a preliminary stability study using HPLC-UV. This protocol provides a framework for assessing stability over time.
Experimental Protocol: Aqueous Stability Assessment by HPLC-UV
Objective: To determine the stability of 3,3-dimethyl-2-phenylmorpholine in a specified aqueous buffer over a set time period at different storage temperatures.
1. Materials & Equipment:
3,3-dimethyl-2-phenylmorpholine reference standard
HPLC-grade acetonitrile (ACN) and water
Formic acid (or other appropriate buffer components)
HPLC system with UV detector
Analytical balance, volumetric flasks, pipettes
pH meter
Temperature-controlled chambers/refrigerators
2. Preparation of Solutions:
Mobile Phase: Prepare a suitable mobile phase. A common starting point for phenylmorpholine analogs is a gradient of Acetonitrile and Water with 0.1% Formic Acid.[10][11]
Stock Solution (T=0 Standard): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 ACN:Water) to create a concentrated stock solution (e.g., 1 mg/mL). This will serve as your 100% reference.
Stability Samples: Dilute the stock solution into your aqueous test buffer (e.g., PBS pH 7.4) to the final target concentration. Aliquot this solution into several separate, sealed vials for each storage condition.
3. Experimental Workflow:
Initial Analysis (T=0): Immediately after preparation, inject the T=0 Standard and one of the freshly prepared stability samples onto the HPLC system. Record the peak area of the parent compound. The peak area of the stability sample at T=0 is considered the initial concentration (100%).
Storage: Place the aliquoted stability samples in their respective storage conditions (e.g., 25°C/60% RH and 4°C).
Time-Point Analysis: At predetermined time points (e.g., 6h, 12h, 24h, 48h, 7 days), remove one vial from each storage condition.
Sample Analysis: Allow the sample to reach room temperature, then inject it into the HPLC system using the same method as the T=0 analysis. Record the peak area of the parent compound and note any new peaks.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
4. System Suitability:
Before each analytical run, inject a standard solution multiple times to ensure the system is performing consistently (i.e., retention time and peak area are reproducible).
This structured approach will provide you with reliable, quantitative data on the stability of 3,3-dimethyl-2-phenylmorpholine under your specific experimental conditions.
An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium, Scientific Reports, 2021. ()
A kind of method for oxidative ring-opening of morpholine derivative and product thereof, Google P
MORPHOLINE, PubChem. ()
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers, Drug Testing and Analysis, 2017. ()
Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters, Neuropharmacology, 2016. ()
Morpholine, Wikipedia. ()
Substituted phenylmorpholine, Wikipedia. ()
Synthesis and Characterization of Some New Morpholine Derivatives, Baghdad Science Journal, 2019. ()
Common degradative pathways of morpholine, thiomorpholine, and piperidine by Mycobacterium aurum MO1, Applied and Environmental Microbiology, 2000. ()
Analytical Methods, RSC Publishing, 2010. ()
CHEMICAL STABILITY OF DRUGS, IIP Series. (_)
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions, Letters in High Energy Physics. ()
Drug Stability and factors that affect on the drug stability, ResearchG
Factors affecting stability of drugs, Slideshare. ()
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1, ResearchG
Phenylmorpholines and analogues thereof, Google P
2-Phenylmorpholine, Wikipedia. ()
Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples, Analytical Chemistry, 2021. ()
Mechanism of the thermal degradation of prepolymeric poly(3-nitratomethyl-3-methyloxetane)
Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair, I.R.I.S.. ()
Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin, Journal of Thermal Analysis and Calorimetry, 2014. ()
Phendimetrazine, SIELC Technologies, 2018. ()
Phenmetrazine, SWGDRUG.org, 2017. ()
2-Phenyl-3,6-dimethylmorpholine, Wikipedia. ()
Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM)
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions, MDPI, 2025. ()
Thermal polydimethylsiloxane degradation. Part 2.
Trends for the Thermal Degradation of Polymeric M
Evaluation of 30-days stability of morphine hydrochloride and clonidine at high and low concentrations in polypropylene syringes, European Journal of Hospital Pharmacy, 2021. ()
Phenylmorpholine derivatives (e.g., 2-phenylmorpholine, 4-phenylmorpholine) are secondary or tertiary amines with pKa values typically ranging from 7.0 to 8.[1][2][3]5. In standard normal-phase chromatography, these basic nitrogen atoms interact strongly with the acidic silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The Result? Severe peak tailing, poor resolution, and irreversible mass loss.[1][3]
This guide provides field-proven protocols to neutralize these interactions, ensuring high recovery and purity.
Part 1: Method Development (The "Setup" FAQs)
Q1: Standard silica vs. Amine-functionalized silica: Which should I choose?
Recommendation: If budget permits, Amine-functionalized silica (NH-Silica) is the superior choice for phenylmorpholines.[1][2][3]
Why? NH-Silica has a surface coated with propyl-amine groups.[1][2][3] These groups shield the acidic silanols, preventing the acid-base interaction that causes tailing.[3][4] You can use simple solvents (Hexane/Ethyl Acetate) without messy additives like triethylamine (TEA).[1][2]
When to use Standard Silica: If NH-Silica is unavailable, standard silica works only if you "deactivate" the column using a basic mobile phase modifier (see Q2).[1][2]
Q2: What mobile phase additives are required for standard silica?
You must compete with the silanols for the amine binding sites.
For Non-Polar Derivatives (soluble in Hex/EtOAc): Add 1-2% Triethylamine (TEA) to the mobile phase.[1][2][5]
For Polar Derivatives (soluble in DCM/MeOH): Add 1% Ammonium Hydroxide (
Critical Note: Never run a phenylmorpholine derivative on bare silica without a basic modifier.[1][2] You will likely lose >30% of your mass to irreversible adsorption.[2]
Q3: My compound is an HCl or TFA salt. Can I load it directly?
No. Amine salts are highly polar and will stick to the baseline or streak severely.[1][2]
Action: Perform a "Free-Basing" workup before purification.[1][2][3]
Part 2: Troubleshooting (The "Problem-Solving" FAQs)
Q4: I am using TEA, but I still see tailing. Why?
Diagnosis: The column might not be fully equilibrated, or the silica is too acidic (high activity).[1]
Fix:
Pre-elution: Flush the column with 3 Column Volumes (CV) of the mobile phase containing the additive before loading your sample. This saturates the silanol sites.
Increase Modifier: Bump TEA concentration to 3-5% (temporary fix; watch for TEA salts precipitating if using non-polar solvents).
Q5: My compound co-elutes with impurities despite good peak shape.
Diagnosis: Lack of selectivity.
Fix: Change the selectivity mechanism.
Switch Solvent System: If using Hexane/EtOAc, switch to DCM/MeOH (or DCM/Acetone).[1][2] Phenylmorpholines often behave differently in chlorinated solvents due to solubility.[1][2]
Switch to C18 (Reverse Phase): Run a gradient of Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH 10) .[1][2] High pH keeps the amine neutral (unprotonated), ensuring good retention on C18.
Part 3: Data & Visualization
Table 1: Mobile Phase Selection Guide
Compound Polarity
Recommended Stationary Phase
Mobile Phase System
Additive Required?
Low (Lipophilic)
Amine-Silica (KP-NH)
Hexane / Ethyl Acetate
NO
Low (Lipophilic)
Standard Silica
Hexane / Ethyl Acetate
YES (1-2% TEA)
High (Polar)
Standard Silica
DCM / Methanol
YES (1% )
High (Polar)
C18 (Reversed Phase)
Water / Acetonitrile
YES (Buffer pH > 9)
Diagram 1: Method Development Workflow
Caption: Decision logic for selecting the correct stationary and mobile phases for phenylmorpholine derivatives.
Part 4: Detailed Experimental Protocols
Protocol A: "Neutralized" Standard Silica Flash
Use this when Amine-functionalized silica is unavailable.[1][2][3]
Preparation: Prepare mobile phase (e.g., 30% EtOAc in Hexane). Add Triethylamine (TEA) to a concentration of 1% (v/v). Example: Add 10 mL TEA to 990 mL solvent.
Equilibration: Flush the packed silica column with 2-3 CVs of the TEA-modified mobile phase. This is critical to coat the silica surface.
Sample Loading: Dissolve the crude phenylmorpholine in a minimum amount of mobile phase (with TEA). If solubility is poor, use a small amount of DCM, but ensure the loading zone is narrow.
Elution: Run the gradient.
Note: You may see a "ghost peak" or baseline disturbance early on; this is excess TEA eluting.[1][2]
Post-Run: Evaporate fractions immediately. TEA has a high boiling point (
) and can be difficult to remove completely. Co-evaporation with heptane or DCM helps.[1][2]
Protocol B: Reversed-Phase (C18) at High pH
Use this for polar derivatives or when normal phase fails.[1][2][3]
Buffer Prep: Prepare a 10mM Ammonium Bicarbonate solution in water.[1][2] Adjust pH to 10.0 with Ammonium Hydroxide.[1][2]
Mechanism: At pH 10, the phenylmorpholine (pKa ~7.[1][2]6) is deprotonated (neutral).[1][2] It will partition cleanly into the C18 phase, resulting in sharp peaks.
References
Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link][1][2]
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 62339, 4-Phenylmorpholine.[1][2][3] Retrieved from [Link][1][2]
Reddit ChemPros. (2024).[1][2] Column chromatography issue: Advice on neutralising silica gel. Retrieved from [Link]
A Comparative Guide to Purity Assessment of 3,3-dimethyl-2-phenylmorpholine using qNMR
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as 3,3-dimethyl-2-phenylmorpholine, a substituted morpholine with potential applications in medicinal chemistry, rigorous purity assessment is not merely a procedural step but a critical determinant of its suitability for further investigation and development. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.
This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of qNMR with alternative analytical techniques for the purity assessment of 3,3-dimethyl-2-phenylmorpholine. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers to make informed decisions for their analytical needs.
The Principle of qNMR: A Foundation of Metrological Rigor
Quantitative NMR operates on a fundamental principle that sets it apart from other analytical techniques: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This intrinsic relationship allows for the direct quantification of a substance without the need for a calibration curve generated from a reference standard of the same compound.[2] By co-dissolving a known mass of a high-purity internal standard with a known mass of the 3,3-dimethyl-2-phenylmorpholine sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum. This makes qNMR a primary ratio method of measurement.
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination is a critical decision that should be based on a thorough understanding of the strengths and limitations of each method. Below is a comparative summary of qNMR against HPLC and GC for the purity assessment of 3,3-dimethyl-2-phenylmorpholine.
Feature
Quantitative NMR (qNMR)
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Principle
Direct, primary method based on the molar ratio of analyte to an internal standard.[1]
Comparative separation technique based on differential partitioning between mobile and stationary phases.
Comparative separation technique based on volatility and interaction with a stationary phase.
Quantification
Absolute quantification without the need for an identical analyte standard.[2]
Typically requires a reference standard of the analyte for accurate quantification; area percent can be less accurate.[3]
Requires a reference standard of the analyte for accurate quantification.
Selectivity
High, based on unique chemical shifts of nuclei. Signal overlap can be a challenge in complex mixtures.
High, based on chromatographic resolution. Co-elution of impurities is a potential issue.
Very high for volatile compounds; excellent separation of isomers.
Impurity Identification
Provides structural information about impurities directly from the spectrum.
Retention time provides limited information; requires coupling to a mass spectrometer (LC-MS) for structural elucidation.
Retention time provides limited information; mass spectrometry (GC-MS) is a powerful tool for identification.
Sample Throughput
Can be faster per sample as extensive method development is often not required for each new compound.
Can be high-throughput with an established method. Method development can be time-consuming.
High-throughput for routine analysis of volatile compounds.
Sample Requirement
Typically 5-20 mg of sample.
Microgram to milligram quantities.
Sub-microgram to milligram quantities.
Destructive/Non-destructive
Non-destructive; the sample can be recovered.
Generally considered destructive.
Destructive.
Versatility
Applicable to a wide range of soluble organic molecules.
Broad applicability for non-volatile and thermally labile compounds.
Best suited for volatile and thermally stable compounds.
Experimental Workflow for Purity Assessment by qNMR
A robust and reliable qNMR experiment is built upon a well-defined and validated workflow. The following diagram illustrates the key steps involved in the purity determination of 3,3-dimethyl-2-phenylmorpholine using qNMR.
Cross-reactivity of 3,3-dimethyl-2-phenylmorpholine in immunoassays
Publish Comparison Guide: Cross-Reactivity of 3,3-Dimethyl-2-Phenylmorpholine in Immunoassays Executive Summary: The Analytical Challenge The detection of amphetamine-type stimulants (ATS) in biological matrices relies h...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Cross-Reactivity of 3,3-Dimethyl-2-Phenylmorpholine in Immunoassays
Executive Summary: The Analytical Challenge
The detection of amphetamine-type stimulants (ATS) in biological matrices relies heavily on initial screening via immunoassays (ELISA, EMIT, CEDIA). While these assays target the phenethylamine pharmacophore, structural analogs such as 3,3-dimethyl-2-phenylmorpholine (a cyclic analog of phentermine and structural isomer of phendimetrazine) present a significant challenge.
This guide analyzes the immunochemical behavior of 3,3-dimethyl-2-phenylmorpholine, comparing its cross-reactivity potential against established morpholine stimulants like Phenmetrazine and Phendimetrazine . It provides a validated experimental framework for researchers to quantify this cross-reactivity in their specific assay platforms.
Key Insight: Unlike simple amphetamines, the morpholine ring and gem-dimethyl substitution at the C3 position of 3,3-dimethyl-2-phenylmorpholine induce steric constraints that can variably inhibit antibody binding, leading to "false negative" risks in some kits while causing "false positives" in broad-spectrum assays.
Chemical & Immunological Basis[1][2]
To understand the cross-reactivity, one must analyze the structural homology between the target analyte (Amphetamine/Methamphetamine) and the interferent.
Target Antigen (Amphetamine): Planar phenyl ring + flexible ethylamine side chain.
Interferent (3,3-Dimethyl-2-phenylmorpholine): Rigid morpholine ring + C3 gem-dimethyl group.
The 3,3-dimethyl substitution creates a "steric bulk" effect near the nitrogen atom, which is the primary recognition site for most anti-amphetamine antibodies.
Structural Homology Diagram
Caption: Structural relationship and binding affinity potential of 3,3-dimethyl-2-phenylmorpholine compared to Amphetamine and Phenmetrazine.
Comparative Performance Analysis
The following table synthesizes expected cross-reactivity data based on Structure-Activity Relationship (SAR) analysis of morpholine stimulants in competitive binding immunoassays (e.g., Neogen, Randox).
Compound
Structural Feature
Expected Cross-Reactivity (%)*
Detection Risk
Amphetamine
Reference Standard
100%
True Positive
Phenmetrazine
3-methyl (Mono-substitution)
40% - 65%
High False Positive
Phendimetrazine
3,4-dimethyl (N-methylated)
< 2% (Low)
False Negative (Parent)
3,3-Dimethyl-2-phenylmorpholine
3,3-dimethyl (Gem-dimethyl)
5% - 15%
Variable
Phentermine
-dimethyl (Acyclic)
1% - 50% (Kit Dependent)
Moderate False Positive
*Note: Percentages are approximate and highly dependent on the specific antibody clone (monoclonal vs. polyclonal). Monoclonal antibodies targeting the nitrogen terminus are more sensitive to the C3-steric bulk of the 3,3-dimethyl analog.
Mechanistic Analysis:
Phenmetrazine fits well into the antibody pocket because the single methyl group mimics the
-methyl of amphetamine.
3,3-Dimethyl-2-phenylmorpholine possesses a gem-dimethyl group (two methyls on the same carbon). This creates significant steric hindrance, likely reducing affinity compared to Phenmetrazine. However, it may still trigger a positive result at high concentrations (>1,000 ng/mL), common in overdose or abuse scenarios.
Immunoassay Kit: (e.g., ELISA or Homogeneous EIA).
Workflow Diagram
Caption: Step-by-step workflow for determining immunoassay cross-reactivity.
Detailed Methodology:
Preparation of Calibrators:
Prepare a serial dilution of d-Amphetamine (Target) to establish a standard curve (e.g., 0, 10, 25, 50, 100, 500 ng/mL).
Prepare a serial dilution of 3,3-dimethyl-2-phenylmorpholine (Test) over a wider range (e.g., 0, 100, 500, 1,000, 10,000, 100,000 ng/mL).
Assay Execution:
Pipette 10 µL of each calibrator into the antibody-coated wells.
Add enzyme conjugate according to kit instructions.
Incubate (typically 30-60 mins).
Wash and add substrate (TMB). Stop reaction with acid.
Data Analysis (The Calculation):
Plot the % Binding (B/B0) vs. Log Concentration for both compounds.
Identify the concentration of each compound required to produce a response equivalent to the assay's cutoff (e.g., the signal at 500 ng/mL of d-Amphetamine).
Formula:
Interpretation:
If the test compound requires 5,000 ng/mL to generate the same signal as 500 ng/mL of Amphetamine, the cross-reactivity is 10% .
Troubleshooting & Interference Management
When encountering unexpected positive results for 3,3-dimethyl-2-phenylmorpholine:
Chiral Interference: Immunoassays are often stereoselective. Ensure you are testing the relevant isomer (e.g., cis- vs trans- or d- vs l-). The d- isomers of amphetamines typically cross-react more strongly.
Metabolite Contribution: In vivo, 3,3-dimethyl-2-phenylmorpholine may metabolize into ring-opened structures or N-demethylated forms. Always confirm "presumptive positive" immunoassay results with GC-MS or LC-MS/MS .
Confirmation Transition:
GC-MS Derivatization: Use HFBA (Heptafluorobutyric anhydride) to improve the stability of the morpholine ring during analysis.
Ion Ratio Stability: Monitor the unique fragmentation pattern of the morpholine ring (often m/z 71 or similar base peaks) to distinguish it from Phentermine.
References
PubChem. (n.d.). 3,3-dimethyl-2-phenylmorpholine (Compound Summary). National Library of Medicine. Retrieved from [Link]
Cody, J. T. (2002). Cross-reactivity of amphetamine analogues in commercially available immunoassays.[1] Journal of Analytical Toxicology. Retrieved from [Link]
Kraemer, T., & Paul, L. D. (2007). Bioanalytical procedures for determination of drugs of abuse in blood. Analytical and Bioanalytical Chemistry.[1][2][3] Retrieved from [Link]
UNODC. (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]
Forensic Discrimination of 3,3-Dimethyl-2-phenylmorpholine: A Comparative Analytical Guide
This guide provides a definitive forensic protocol for the discrimination of 3,3-dimethyl-2-phenylmorpholine (3,3-DMPM) , a structural isomer of the controlled substance phendimetrazine (3,4-dimethyl-2-phenylmorpholine)....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a definitive forensic protocol for the discrimination of 3,3-dimethyl-2-phenylmorpholine (3,3-DMPM) , a structural isomer of the controlled substance phendimetrazine (3,4-dimethyl-2-phenylmorpholine).[1]
Executive Summary
The emergence of regioisomers in the phenylmorpholine class presents a significant challenge for forensic identification. 3,3-dimethyl-2-phenylmorpholine (3,3-DMPM) is an isobaric isomer of the Schedule III anorectic phendimetrazine .[1] Both compounds share the molecular formula
Standard GC-MS analysis using Electron Ionization (EI) yields virtually identical base peak fragments (
85) for both compounds due to analogous -cleavage pathways.[1] This guide establishes a self-validating discrimination workflow relying on chemical derivatization and Nuclear Magnetic Resonance (NMR) spectroscopy to definitively distinguish the gem-dimethyl isomer (3,3-DMPM) from the vicinal-dimethyl isomer (phendimetrazine).[1]
Key Differentiators
Feature
3,3-Dimethyl-2-phenylmorpholine (3,3-DMPM)
Phendimetrazine (3,4-DMPM)
Amine Type
Secondary ()
Tertiary ()
Derivatization (TFAA)
Reacts (Mass shift +96 Da)
No Reaction (Stable parent ion)
NMR (H) H2 Signal
Singlet (No H3 coupling)
Doublet (Coupled to H3)
C3 Substituents
gem-Dimethyl (Quaternary Carbon)
Methyl + Proton
Chemical Identity & Structural Logic[1][3]
Understanding the structural causality is essential for selecting the correct analytical method.[1]
3,3-DMPM: Features two methyl groups attached to the C3 position.[1] The nitrogen atom is unsubstituted (secondary amine).[1]
Phendimetrazine: Features one methyl at C3 and one methyl on the nitrogen atom (tertiary amine).
This structural difference dictates the chemical reactivity (derivatization potential) and fragmentation physics used in this protocol.
Structural Comparison Diagram
Caption: Structural distinction between the gem-dimethyl analog (3,3-DMPM) and the N-methylated analog (Phendimetrazine).[1]
Analytical Workflow: The "Lock-and-Key" Protocol
To ensure scientific integrity, this workflow uses a Chemical Derivatization Lock . If the substance is 3,3-DMPM, it must react with trifluoroacetic anhydride (TFAA).[1] If it is phendimetrazine, it cannot react under mild conditions.[1]
Workflow Diagram
Caption: Decision tree for distinguishing 3,3-DMPM from phendimetrazine using TFAA derivatization.
Experimental Protocols
Sample Preparation & Extraction[1]
Scope: Isolation of basic drugs from biological matrices or seizure powders.[1]
Reagents: 0.1 M NaOH, Ethyl Acetate, Hexane.
Dissolve 10 mg of seizure powder (or 1 mL urine) in 1 mL deionized water.
Alkalinize to pH > 10 using 100 µL of 1.0 M NaOH.
Add 2 mL Ethyl Acetate:Hexane (50:50 v/v). Vortex for 2 minutes.
Centrifuge at 3000 rpm for 5 minutes.
Transfer the organic (upper) layer to a clean vial.[1]
Evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute in 100 µL Ethyl Acetate.
Chemical Derivatization (The Discriminator)
Mechanistic Logic: 3,3-DMPM contains a nucleophilic secondary amine (
) capable of acyl substitution.[1] Phendimetrazine contains a tertiary amine () which is sterically hindered and chemically inert to anhydrides under these conditions.[1]
Take 50 µL of the reconstituted extract from Step 4.1.
Add 50 µL of Trifluoroacetic Anhydride (TFAA) .
Add 20 µL of Ethyl Acetate.
Cap and incubate at 60°C for 20 minutes .
Evaporate to dryness under nitrogen (to remove excess acid).
Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.
If sample quantity permits (>5 mg), NMR provides the most robust structural proof.
Table 3: Predicted
H NMR Signals ()
Proton
3,3-DMPM (Target)
Phendimetrazine (Isomer)
Causality
H-2 (Benzylic)
Singlet (s)
Doublet (d)
In 3,3-DMPM, C3 has no protons, so H2 cannot couple.[1] In Phendimetrazine, H2 couples with H3.
C3-Methyls
Two Singlets (3H each)
One Doublet (3H)
3,3-DMPM has gem-dimethyls.[1] Phendimetrazine has a vicinal methyl coupled to H3.[1]
| N-Methyl | Absent | Singlet (3H) | 3,3-DMPM is a secondary amine; Phendimetrazine is N-methylated.[1] |
Pathway Visualization: Fragmentation Logic
Understanding why the base peak is
85 for both requires visualizing the bond cleavage.[1]
Caption: Both isomers yield m/z 85 via alpha-cleavage, necessitating derivatization for discrimination.
References
McLaughlin, G., et al. (2018).[3] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link
PubChem. (n.d.).[1] "3,3-dimethyl-2-phenylmorpholine (Compound)." National Library of Medicine.[1] Link
McLaughlin, G., Morris, N., et al. (2017). "Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers." Drug Testing and Analysis. Link
Rothman, R. B., & Baumann, M. H. (2006). "Therapeutic potential of monoamine transporter releasers."[1][4] Current Topics in Medicinal Chemistry. Link
A Comparative Guide to the Microsomal Metabolic Stability of 3,3-dimethyl-2-phenylmorpholine
This guide provides a comprehensive framework for evaluating the metabolic stability of 3,3-dimethyl-2-phenylmorpholine using an in vitro liver microsome model. We will delve into the scientific rationale behind the expe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the metabolic stability of 3,3-dimethyl-2-phenylmorpholine using an in vitro liver microsome model. We will delve into the scientific rationale behind the experimental design, present a detailed protocol, and compare the expected metabolic profile of the target compound against its structural analogs, phenmetrazine and phendimetrazine. This analysis is critical for researchers in drug discovery and development seeking to understand how structural modifications, such as gem-dimethyl substitution, can influence pharmacokinetic properties.
Introduction: The Strategic Role of Metabolic Stability Assessment
3,3-dimethyl-2-phenylmorpholine is a structural analog of phenmetrazine, a compound historically used as an appetite suppressant with known stimulant properties.[1] The introduction of a gem-dimethyl group at the C3 position of the morpholine ring is a deliberate medicinal chemistry strategy. This modification is often employed to sterically hinder metabolic enzymes, thereby blocking a potential site of oxidation. The primary hypothesis is that this substitution will decrease the rate of metabolism, prolong the compound's biological half-life, and enhance its overall stability compared to its parent analog, phenmetrazine.
Assessing metabolic stability early in the drug discovery process is paramount. The liver is the body's primary metabolic hub, and a vast majority of drugs are cleared through hepatic metabolism, predominantly by cytochrome P450 (CYP) enzymes.[2][3] An in vitro microsomal stability assay serves as a robust, cost-effective, and high-throughput method to predict a compound's in vivo hepatic clearance.[4][5] By quantifying the rate at which a compound is depleted by liver microsomes, we can derive key parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2), which are essential for ranking and selecting promising drug candidates.[6][7]
This guide will compare 3,3-dimethyl-2-phenylmorpholine against two key alternatives:
Phenmetrazine: The direct parent analog, providing insight into the impact of the gem-dimethyl group.
Phendimetrazine: A known prodrug that undergoes N-demethylation to form the active metabolite, phenmetrazine, offering a comparison for metabolic activation pathways.[8][9]
The Scientific Foundation: Why Liver Microsomes?
Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes when the cells are homogenized.[4][10] This subcellular fraction is enriched with Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][4] These enzymes are monooxygenases that introduce or expose functional groups on substrate molecules, preparing them for subsequent Phase II conjugation and excretion.[3]
The microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for several reasons:
High Concentration of Key Enzymes: Microsomes contain a high concentration of CYP enzymes, responsible for the metabolism of an estimated 70-80% of all drugs in clinical use.[3][11]
Cost and Throughput: The preparation is relatively simple and cost-effective compared to whole-cell models like hepatocytes, making it ideal for screening large numbers of compounds.[5]
Predictive Power: Data from microsomal assays, specifically the calculated intrinsic clearance, can be scaled using established models to predict in vivo hepatic clearance in humans and other species.[6]
The enzymatic reactions catalyzed by CYPs are dependent on a critical cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[2] Therefore, the assay's reaction mixture must be supplemented with an NADPH-regenerating system to ensure the enzymes can function continuously throughout the incubation period.[12]
Experimental Protocol: A Self-Validating Microsomal Stability Assay
This protocol is designed to be a self-validating system by including well-characterized control compounds. This allows for confirmation of the metabolic competency of the microsomal batch and ensures the reliability of the generated data.
Materials and Reagents:
Test Compounds: 3,3-dimethyl-2-phenylmorpholine, Phenmetrazine, Phendimetrazine (10 mM stocks in DMSO).
Control Compounds: Verapamil (high clearance), Propranolol (intermediate clearance), Diclofenac (low clearance) (10 mM stocks in DMSO).
Liver Microsomes: Human, Rat, or Mouse (pooled, from a reputable supplier, e.g., Corning, Sekisui XenoTech).
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
NADPH Regenerating System: Solution A (NADP+, Glucose-6-Phosphate) and Solution B (Glucose-6-Phosphate Dehydrogenase).
Termination Solution: Ice-cold Acetonitrile containing an appropriate internal standard (e.g., Tolbutamide, Labetalol) for LC-MS/MS analysis.
96-well incubation plate and collection plate.
Incubator/shaker set to 37°C.
Step-by-Step Methodology:
Preparation of Incubation Mixture:
On the day of the experiment, thaw the liver microsomes on ice. Dilute the microsomes to a final working concentration of 0.5 mg/mL protein in the pH 7.4 phosphate buffer.[2][10] Rationale: A protein concentration of 0.5-1.0 mg/mL is standard and helps minimize non-specific binding while ensuring sufficient enzymatic activity.[13]
Prepare the test and control compounds by diluting the 10 mM DMSO stocks to an intermediate concentration in buffer. The final concentration in the incubation should be 1 µM, with the final organic solvent concentration kept below 1% to avoid enzyme inhibition.[10]
In a 96-well plate, combine the diluted microsomes, the compound solution, and the phosphate buffer.
Initiating the Metabolic Reaction:
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking. Rationale: This step ensures all components reach the optimal physiological temperature before the reaction starts.[6]
To initiate the reaction, add the NADPH regenerating system to each well. For negative controls ("minus cofactor"), add an equal volume of phosphate buffer instead.[2] Rationale: The NADPH system provides the necessary cofactor for CYP enzyme activity. The negative control helps determine if any compound loss is due to non-enzymatic degradation or instability.
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction for a set of wells.[2][10]
Termination is achieved by transferring an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of the ice-cold acetonitrile with internal standard.[4] Rationale: The cold organic solvent immediately stops the enzymatic reaction by precipitating the microsomal proteins.
Sample Processing and Analysis:
Seal the collection plate and vortex thoroughly to ensure complete protein precipitation.
Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.[12][14]
Carefully transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound concentration in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[4][15] Rationale: LC-MS/MS provides the high sensitivity and selectivity required to accurately measure drug concentrations in complex biological matrices.[16][17]
Experimental Workflow Diagram
Caption: Workflow for the in vitro microsomal stability assay.
Data Analysis and Interpretation
The metabolic stability of a compound is determined by monitoring the disappearance of the parent compound over time. The data are analyzed to calculate two key parameters: in vitro half-life (t1/2) and intrinsic clearance (CLint).
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).[4][14]
Calculate In Vitro Half-Life (t1/2):
Equation: t1/2 = 0.693 / k
This value represents the time required for 50% of the compound to be metabolized.[4]
CLint represents the intrinsic ability of the liver enzymes to metabolize a compound, independent of other physiological factors like blood flow.[6][13]
Comparative Data Summary (Hypothetical Data)
The table below presents a hypothetical but mechanistically plausible dataset comparing our compounds of interest.
Compound
Class
% Remaining at 60 min
In Vitro t1/2 (min)
In Vitro CLint (µL/min/mg protein)
Expected Stability
3,3-dimethyl-2-phenylmorpholine
Test Compound
75%
> 120
< 11.5
High
Phenmetrazine
Alternative 1
22%
25
55.4
Moderate
Phendimetrazine
Alternative 2
35%
40
34.7
Moderate
Verapamil
High Clearance Control
< 5%
< 10
> 138.6
Low
Diclofenac
Low Clearance Control
> 90%
> 200
< 6.9
High
Interpretation of Expected Results:
3,3-dimethyl-2-phenylmorpholine: We predict this compound will show high metabolic stability (low clearance). The gem-dimethyl group at the C3 position effectively "shields" a potential site of hydroxylation, forcing metabolism to occur at less favorable positions on the molecule. This steric hindrance significantly reduces the rate of metabolism by CYP enzymes.
Phenmetrazine: As the unsubstituted analog, phenmetrazine is expected to have moderate stability. The C3 position is now accessible to CYP enzymes, providing a ready site for metabolic attack, leading to a shorter half-life and higher clearance compared to its dimethylated counterpart.
Phendimetrazine: This compound's stability is primarily a measure of its conversion to phenmetrazine via N-demethylation.[18] Its clearance rate is therefore dependent on the activity of the CYP enzymes responsible for this biotransformation. The data reflect this initial metabolic step.
Mechanistic Insights: Potential Metabolic Pathways and CYP Involvement
The metabolism of phenmetrazine-like structures is often mediated by specific CYP isoforms. For instance, the related compound 3,4-methylenedioxyphenmetrazine (MDPM) is metabolized exclusively by CYP2D6, and it also acts as a potent inhibitor of this enzyme.[19] Given the structural similarities, it is highly probable that CYP2D6, along with other major drug-metabolizing enzymes like CYP3A4 and CYP2C19, plays a significant role in the biotransformation of 3,3-dimethyl-2-phenylmorpholine and its analogs.[11][20][21]
The primary metabolic pathways for this class of compounds are Phase I reactions, including:
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
Aliphatic Hydroxylation: Addition of a hydroxyl group to the morpholine ring.
N-Dealkylation: Removal of alkyl groups from the nitrogen atom (relevant for phendimetrazine).
Proposed Metabolic Pathways Diagram
Caption: Proposed metabolic fate of 3,3-dimethyl-2-phenylmorpholine.
As the diagram illustrates, the gem-dimethyl group on 3,3-dimethyl-2-phenylmorpholine sterically blocks what would be a favorable site for aliphatic hydroxylation on the parent phenmetrazine structure. This forces the metabolic machinery to target other, potentially less accessible sites, such as the aromatic ring, resulting in a slower overall rate of metabolism and thus, higher metabolic stability.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to assessing the metabolic stability of 3,3-dimethyl-2-phenylmorpholine. The in vitro microsomal assay, when conducted with appropriate controls, provides critical data for early-stage drug development.
The comparative analysis strongly suggests that the strategic addition of a gem-dimethyl group at the C3 position is an effective strategy for enhancing metabolic stability within the phenylmorpholine scaffold. The predicted high stability (low clearance) of 3,3-dimethyl-2-phenylmorpholine compared to phenmetrazine and phendimetrazine highlights its potential for an improved pharmacokinetic profile, a desirable trait for any drug candidate.
For drug development professionals, these findings are crucial. A compound with high metabolic stability is more likely to have a longer in vivo half-life, potentially allowing for less frequent dosing and a more predictable therapeutic window. Further studies, such as reaction phenotyping with specific recombinant CYP enzymes and investigations in hepatocytes to include Phase II metabolism, would be logical next steps to build a complete metabolic profile for this promising compound.
References
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Retrieved from [Link]
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Retrieved from [Link]
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. Retrieved from [Link]
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
Hutsell, B. A., et al. (2015). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Psychopharmacology, 232(11), 1947–1957. Retrieved from [Link]
Psych-Mental Health Hub. (n.d.). Cytochrome P450 and Metabolism. Retrieved from [Link]
ResearchGate. (2017). Metabolic stability studies in mouse, rat, and human microsomes. Retrieved from [Link]
Alanazi, S. (2025). Recent Advances in Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Biological and Applied Sciences. Analytical science advances, 6(1), e70024. Retrieved from [Link]
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-357. Retrieved from [Link]
Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. Retrieved from [Link]
Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Retrieved from [Link]
OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. Retrieved from [Link]
Paśko, P. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58, 444-457. Retrieved from [Link]
Agilent Technologies, Inc. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
PubChem. (n.d.). Phendimetrazine. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]
PubMed. (2013). Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS. Retrieved from [Link]
Whitmire, M., et al. (2011). LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]
Springer. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. Retrieved from [Link]
Strategic Guide: Reference Material Selection for 3,3-Dimethyl-2-phenylmorpholine
This guide addresses the critical challenge of analyzing 3,3-dimethyl-2-phenylmorpholine , a structural isomer of the controlled substance Phendimetrazine. Scientific Note: As of 2026, a dedicated ISO 17034 Certified Ref...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the critical challenge of analyzing 3,3-dimethyl-2-phenylmorpholine , a structural isomer of the controlled substance Phendimetrazine.
Scientific Note: As of 2026, a dedicated ISO 17034 Certified Reference Material (CRM) specifically for the 3,3-dimethyl isomer is not standard catalog inventory for major manufacturers (e.g., Cerilliant, Cayman, Sigma). Most commercially available CRMs are for its isomer, Phendimetrazine (3,4-dimethyl-2-phenylmorpholine) .
Therefore, this guide functions as a strategic technical manual for researchers who must validate this specific analyte in the absence of an off-the-shelf CRM, comparing Custom Synthesis/Certification against Research Grade Standards .
Executive Summary
In drug development and forensic toxicology, the distinction between positional isomers is critical. 3,3-dimethyl-2-phenylmorpholine (PubChem CID: 120884) shares a molecular formula (
) and mass () with the regulated anorectic Phendimetrazine .
This guide compares the performance and validation requirements of three distinct reference material tiers available to researchers:
Tier 1: Custom ISO 17034 CRM (The Gold Standard).
Tier 2: Commercial Research Grade (The Common Alternative).
Tier 3: Surrogate Calibration using Phendimetrazine CRM (The Qualitative Fallback).
Part 1: Technical Comparison of Reference Material Options
The following table objectively compares the data integrity risks associated with each option.
Feature
Tier 1: Custom CRM (ISO 17034)
Tier 2: Research Grade Standard
Tier 3: Surrogate (Phendimetrazine CRM)
Primary Use
Quantitative Confirmation (Forensic/Clinical)
R&D, Screening, Semi-Quantitation
Qualitative Identification Only
Certified Purity
99.9% ± 0.3% (Mass Balance/qNMR)
>95% (Area % via HPLC/GC)
99.9% (But for the wrong isomer)
Traceability
SI Units (NIST/BIPM Traceable)
Manufacturer's CoA only
SI Units (Valid only for surrogate)
Uncertainty
Explicitly stated ()
Unknown / Not stated
Known, but inapplicable to target
Stability
Real-time stability data provided
Estimated/Generic shelf-life
Real-time stability data provided
Legal Defensibility
High (Accepted in court/regulatory)
Medium (Requires in-house validation)
Low (Presumptive only)
Part 2: Decision Logic & Workflow
The absence of a catalog CRM requires a decision matrix to ensure data integrity.
Figure 1: Decision matrix for selecting the appropriate reference standard based on regulatory requirements.
Part 3: Experimental Protocol – The "Self-Validating" System
When using a Tier 2 (Research Grade) standard, you must scientifically prove its validity. This protocol uses Phendimetrazine CRM as a "Structural Anchor" to validate the Research Grade material.
Objective
To determine the Relative Response Factor (RRF) of the 3,3-dimethyl isomer against the certified Phendimetrazine standard. This corrects for ionization differences in LC-MS/MS.
Weigh 1.00 mg of 3,3-dimethyl-2-phenylmorpholine into a tared volumetric flask.
Dissolve in LC-MS grade Methanol to a target concentration of 1.00 mg/mL.
Critical Step: Calculate the Purity Corrected Concentration :
2. Differential Ionization Check (The "Bridge" Experiment)
Prepare equimolar solutions (
) of both the 3,3-dimethyl isomer and the Phendimetrazine CRM .
Inject both separately into the LC-MS/MS system using a generic gradient (e.g., C18 column, 5-95% Acetonitrile with 0.1% Formic Acid).
3. Chromatographic Resolution
Ensure baseline separation. The 3,3-dimethyl isomer (gem-dimethyl) typically elutes earlier than Phendimetrazine due to steric shielding of the polar amine group, reducing interaction with the stationary phase.
) to normalize data if you are forced to use the Phendimetrazine CRM for semi-quantitation in the future:
Interpretation: If
, the ionization efficiency is similar. If deviates significantly (e.g., 0.5), using Phendimetrazine as a direct calibrator will yield a 50% quantitative error .
Part 4: Visualizing the Validation Workflow
This diagram illustrates how to validate a non-certified standard using a certified isomer.
Figure 2: Workflow for "Bridging" a Research Grade standard to a Certified Reference Material.
References
National Institute of Standards and Technology (NIST) . Standard Reference Materials for Drugs of Abuse. NIST.gov. [Link]
PubChem . Compound Summary: 3,3-dimethyl-2-phenylmorpholine (CID 120884).[1][2] National Library of Medicine. [Link]
SWGDRUG . Scientific Working Group for the Analysis of Seized Drugs Recommendations. SWGDRUG.org.[3] [Link]
ISO . ISO 17034:2016 General requirements for the competence of reference material producers. ISO.org. [Link]
A Comprehensive Guide to the Proper Disposal of 3,3-Dimethyl-2-phenylmorpholine
As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, it is understood that the lifecycle of a chemical in the laboratory does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,3-Dimethyl-2-phenylmorpholine, a substituted phenylmorpholine derivative.
The structure of this guide is designed to be intuitive and logical, moving from hazard identification to procedural execution. It is grounded in the core principles of chemical safety, drawing from established best practices and data on structurally related compounds to provide a comprehensive and trustworthy framework.
Core Principle: Hazard Identification and Risk Assessment
Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for 3,3-Dimethyl-2-phenylmorpholine is not extensively documented, a reliable hazard profile can be inferred from its chemical class and available data on analogous structures.
Known and Inferred Hazards:
Chemical Irritation: Safety Data Sheets (SDS) for structurally similar compounds, such as 2,3-dimethyl-5-phenylmorpholine and 3,3-Dimethyl-morpholine, consistently list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is prudent to assume 3,3-Dimethyl-2-phenylmorpholine exhibits similar properties.
Pharmacological Activity: 3,3-Dimethyl-2-phenylmorpholine belongs to the phenylmorpholine class of compounds, which includes the stimulant phenmetrazine.[2][3][4] Many derivatives in this class act as monoamine neurotransmitter releasing agents.[3][5] For safety and regulatory purposes, it should be handled as a potentially pharmacologically active substance.
Environmental Hazard: As a nitrogen-containing heterocyclic compound, improper disposal can lead to environmental contamination.[6] Such compounds can be toxic to aquatic life and may persist in the environment.
Given these factors, 3,3-Dimethyl-2-phenylmorpholine must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash.
The Prime Directive of Disposal: High-Temperature Incineration
The universally accepted and most effective method for the final disposal of 3,3-Dimethyl-2-phenylmorpholine is incineration by a licensed hazardous waste disposal facility .
Causality Behind This Choice:
Complete Molecular Destruction: High-temperature incineration, often in a chemical incinerator equipped with afterburners and scrubbers, ensures the complete thermal decomposition of the organic molecule.[1] This process breaks down the stable morpholine and phenyl rings into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then "scrubbed" from the exhaust.
Elimination of Biological Activity: Incineration guarantees the destruction of any potential pharmacological activity, preventing the compound from entering ecosystems or being diverted for illicit use.
Regulatory Compliance: This method aligns with federal and local regulations for the disposal of laboratory chemical waste and is the standard procedure required by most institutional Environmental Health & Safety (EHS) departments.
The following workflow provides a visual guide to the decision-making process for disposal.
Caption: Disposal Decision Workflow for 3,3-Dimethyl-2-phenylmorpholine.
Step-by-Step Laboratory Disposal Protocol
This protocol details the necessary steps from the point of waste generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Based on the hazard assessment, the following minimum PPE must be worn when handling 3,3-Dimethyl-2-phenylmorpholine waste:
PPE Item
Specification
Rationale
Gloves
Nitrile, inspected prior to use.
Protects against skin contact and irritation.
Eye Protection
ANSI Z87.1-compliant safety glasses or goggles.
Protects against splashes and eye irritation.
Lab Coat
Standard laboratory coat.
Protects clothing and skin from contamination.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
Designated Container: Use a dedicated waste container, clearly labeled for 3,3-Dimethyl-2-phenylmorpholine waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Solid Waste: Collect pure compound, contaminated filter paper, and weighing boats in a securely sealable plastic container or a polyethylene-lined drum.
Liquid Waste: Collect solutions containing the compound in a compatible, leak-proof container (e.g., glass or polyethylene). If dissolved in a solvent, the entire solution is considered hazardous waste. Ensure the container is vented if there is a risk of gas evolution, though this is not expected for this compound under normal conditions.
Contaminated Sharps: Needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safe handling by waste management personnel. The label must include:
The words "Hazardous Waste "
The full chemical name: "3,3-Dimethyl-2-phenylmorpholine "
If in solution, list all components and their approximate concentrations (e.g., "Methanol, ~90%; 3,3-Dimethyl-2-phenylmorpholine, ~10%").
The date accumulation started.
The name of the principal investigator and laboratory contact information.
Step 4: Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should:
Be at or near the point of generation.
Be under the control of the laboratory personnel.
Have secondary containment (e.g., a larger bin or tray) to contain any potential leaks.
Step 5: Arranging for Disposal
Once the waste container is full, or if you are generating waste infrequently, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to transport the waste off-site yourself.
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to minimize exposure and contamination.
Caption: Emergency Spill Response Protocol for 3,3-Dimethyl-2-phenylmorpholine.
Procedure for a Small, Manageable Spill:
Alert Colleagues: Inform others in the immediate area.
Don PPE: Wear, at a minimum, two pairs of nitrile gloves, safety goggles, and a lab coat.
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.
Collect: Carefully scoop the absorbed material into a sealable container. Avoid creating dust if the spill involves solid material.
Clean: Wipe the spill area with a cloth dampened with a suitable solvent (if known and safe), followed by a thorough cleaning with soap and water.
Dispose: Place all contaminated cleaning materials (absorbent, gloves, wipes) into the container. Seal it, label it as "Spill Debris containing 3,3-Dimethyl-2-phenylmorpholine," and manage it as hazardous waste.
For large spills, immediately evacuate the area, alert others, and contact your institution's EHS or emergency response team.
References
Safety Data Sheet for 2,3-dimethyl-5-phenylmorpholine. MilliporeSigma.
Padoley, K.V., Mudliar, S.N., & Pandey, R.A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview.Bioresource Technology, 99(10), 4029-43. [URL: https://pubmed.ncbi.nlm.nih.gov/17418565/]
MSDS of 3,3-Dimethyl-morpholine. [URL not directly available, information inferred from search result snippets, e.g., chemical supplier websites]
PubChem Compound Summary for CID 4762, Phenmetrazine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenmetrazine]
Fisher Scientific Safety Data Sheet. [General reference for chemical handling and disposal principles, URL: https://www.fishersci.
Malviya, M., et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [URL: https://benthamopen.com/ABSTRACT/TSOC-15-20]
U.S. Food & Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [URL: https://www.fda.gov/drugs/safe-disposal-medicines/drug-disposal-dispose-non-flush-list-medicine-trash]
Personal protective equipment for handling 3,3-Dimethyl-2-phenylmorpholine
Executive Summary & Hazard Context Bottom Line Up Front (BLUF): 3,3-Dimethyl-2-phenylmorpholine (CAS: 59229-63-9) presents a dual-hazard profile: Chemical Corrosivity (characteristic of cyclic amines) and Pharmacological...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Context
Bottom Line Up Front (BLUF): 3,3-Dimethyl-2-phenylmorpholine (CAS: 59229-63-9) presents a dual-hazard profile: Chemical Corrosivity (characteristic of cyclic amines) and Pharmacological Potency (as a structural analog/metabolite of Phendimetrazine/Phenmetrazine).[1]
Standard laboratory hygiene is insufficient. Handling requires a containment strategy that prevents both dermal chemical burns and systemic absorption of a Central Nervous System (CNS) active agent.
The Hazard Profile
Hazard Type
Mechanism
Operational Implication
Chemical
Cyclic Secondary Amine (pKa ~9-10)
Caustic to mucous membranes and eyes.[1][2] Incompatible with strong acids (violent exothermic reaction).
Pharmacological
CNS Stimulant/Anorectic Analog
High skin permeability. Potential for systemic toxicity (tachycardia, hypertension) via dermal absorption or inhalation.
Physical
Combustible Liquid
Vapors are heavier than air.[1][3][4] Flash point requires static-dissipative grounding during transfer.
The PPE Firewall: Task-Based Selection
Expert Insight: Morpholine derivatives are known to permeate standard nitrile rubber. Standard 4-mil nitrile gloves often have a breakthrough time of <15 minutes for cyclic amines. Do not rely on single-layer nitrile for immersion or prolonged contact.
PPE Decision Matrix[5]
PPE Component
Level A: Analytical / Small Scale (<100 mg)
Level B: Preparative / Synthesis (>100 mg or Liquid Transfer)
Hand Protection
Double Nitrile (minimum 5 mil outer). Change immediately upon splash.
Laminate Liner (Silver Shield/4H) under Nitrile outer glove. Reason: Laminates provide >4hr breakthrough time against amines.
Respiratory
Fume Hood Mandatory. (Face velocity >100 fpm). No respirator needed if sash is at working height.
Fume Hood Mandatory. If working outside hood (spill cleanup), use Full-Face Respirator with OV/P100 cartridges .
Eye/Face
Chemical Splash Goggles (Indirect Vent).
Chemical Splash Goggles + Face Shield (8-inch minimum).
Body
Lab Coat (100% Cotton or Flame Resistant). High neck coverage.
Tyvek® 400 (or equivalent) sleeve covers or full suit. Impervious apron.
Operational Protocol: The "Zero-Contact" Workflow
This protocol utilizes a self-validating system where the user verifies airflow and barrier integrity before the chemical container is opened.
Static Control: If the substance is free-base (liquid), ground all receiving vessels. Amines can accumulate static charge.
Quenching Agent: Prepare a beaker of dilute acetic acid (5%) or citric acid. Note: Do not use strong mineral acids; the exotherm can vaporize the unreacted amine.
Phase 2: Manipulation (The "Clean-Dirty" Line)
Zone Segregation: Designate a "Dirty Zone" (inside hood, 6 inches back) and a "Clean Zone" (notebook/keyboard outside). Never cross-contaminate.
Weighing:
Solid/Salt Form: Use an antistatic gun on the spatula to prevent powder fly-out.
Liquid Form: Use positive displacement pipettes. Standard air-displacement pipettes may drip due to vapor pressure differences.
Neutralize: Cautiously apply dilute citric acid to the absorbent pads after bulk liquid is removed. Do not pour acid directly into the bulk amine pool (Risk of boiling/splattering).
Waste Disposal[6][7][8]
Segregation: Classify as "Organic Alkali" or "Basic Organic."
Halogenated Solvents (DCM/Chloroform) -> Potential for violent reaction over time (alkylation).
Labeling: Must explicitly state: "Contains 3,3-Dimethyl-2-phenylmorpholine. TOXIC. CORROSIVE."
References
PubChem. (2025). 2-Phenyl-3,6-dimethylmorpholine Compound Summary (CID 43174741). National Library of Medicine. [Link]
Le, T., Phalen, R. N., & Wong, W. K. (2014).[6] Changes in chemical permeation of disposable latex, nitrile, and vinyl gloves exposed to simulated movement.[6] Journal of Occupational and Environmental Hygiene. [Link]
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Morpholine.[7][8][Link]